Chlorofluoromethane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
chloro(fluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2ClF/c2-1-3/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCDCDSDNJVCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ClF | |
| Record name | chlorofluoromethane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chlorofluoromethane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020305, DTXSID10424071 | |
| Record name | Chlorofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbon chloride fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas; [SynQuest Laboratories MSDS] | |
| Record name | Chlorofluoromethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20428 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
593-70-4, 1691-88-9, 220437-77-4 | |
| Record name | Chlorofluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorofluoromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorofluoromethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbon chloride fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorofluoromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROFLUOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUM8OUO53E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Fundamental Spectroscopic Properties of Chlorofluoromethane (CH₂ClF)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the fundamental spectroscopic properties of chlorofluoromethane (CH₂ClF, HCFC-31). It covers the core principles and experimental data derived from rotational, vibrational, and electronic spectroscopy. Key quantitative data are summarized in structured tables for ease of reference. Detailed experimental protocols for the cited spectroscopic techniques are provided, along with graphical representations of experimental workflows and logical relationships to aid in understanding the analysis process. This document is intended to serve as a core reference for scientists and researchers working with this molecule.
Introduction
This compound (CH₂ClF), also known as HCFC-31 or Freon 31, is a hydrochlorofluorocarbon with the chemical formula CH₂ClF.[1] It is a colorless, odorless, and flammable gas.[1] While its use has been largely phased out under the Montreal Protocol due to its ozone-depleting potential, understanding its fundamental molecular properties remains crucial for atmospheric modeling, environmental monitoring, and as a reference molecule in computational and experimental spectroscopy.[1] The spectroscopic properties of a molecule are intrinsically linked to its structure, bonding, and energy levels. This guide details the rotational, vibrational, and electronic spectra of CH₂ClF, providing the essential data and methodologies for its characterization.
Rotational Spectroscopy
Rotational spectroscopy, primarily conducted in the microwave region, provides highly precise information about the molecular geometry through the determination of its moments of inertia and corresponding rotational constants. For a molecule to have an observable rotational spectrum, it must possess a permanent electric dipole moment, a condition that CH₂ClF meets.[2][3] As an asymmetric top molecule, CH₂ClF has three unique principal moments of inertia, leading to a complex but information-rich rotational spectrum.
Quantitative Rotational Data
The rotational constants for this compound have been determined through high-resolution microwave spectroscopy. These constants are essential for predicting the rotational spectrum and for the precise determination of molecular bond lengths and angles.
Table 1: Experimental Rotational Constants of this compound
| Parameter | Value (cm⁻¹) | Reference |
| A | 1.39467 | [1995Bla/Les:397] |
| B | 0.19066 | [1995Bla/Les:397] |
| C | 0.17328 | [1995Bla/Les:397] |
Experimental Protocol: Microwave Spectroscopy
The rotational spectrum of CH₂ClF is typically measured using a chirped-pulse Fourier-transform microwave (CP-FTMW) spectrometer.[4]
-
Sample Preparation: A dilute mixture of this compound (typically <1%) is prepared in a carrier gas, such as neon or argon.
-
Introduction into Spectrometer: The gas mixture is introduced into a high-vacuum chamber through a pulsed nozzle, creating a supersonic expansion. This process cools the molecules to a very low rotational temperature (around 1 K), which simplifies the spectrum by populating only the lowest energy rotational levels.[5]
-
Microwave Excitation: A short, high-power microwave pulse that sweeps a range of frequencies (e.g., 2-8 GHz) is used to polarize the molecules.[4]
-
Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal. This signal is detected by a sensitive receiver.
-
Data Processing: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. The resulting high-resolution spectrum shows the rotational transitions.
-
Spectral Analysis: The observed transition frequencies are then fitted to a Hamiltonian for an asymmetric rotor to determine the precise rotational constants (A, B, C) and, if applicable, centrifugal distortion constants and nuclear quadrupole coupling constants.[5][6]
Vibrational Spectroscopy
Vibrational spectroscopy explores the transitions between quantized vibrational energy levels within a molecule. These transitions, typically occurring in the infrared (IR) region of the electromagnetic spectrum, correspond to the stretching and bending of chemical bonds. Both infrared absorption and Raman scattering are used to probe these vibrational modes.
Quantitative Vibrational Data
The gas-phase infrared spectrum of this compound has been extensively studied.[7][8] The molecule has 9 fundamental vibrational modes, all of which are active in both IR and Raman spectroscopy. The assignments of these fundamental bands are crucial for understanding the molecule's force field and thermodynamic properties.
Table 2: Fundamental Vibrational Frequencies of this compound (CH₂ClF)
| Mode | Symmetry | Assignment | Frequency (cm⁻¹) |
| ν₁ | A' | CH₂ symmetric stretch | 3037 |
| ν₂ | A' | CH₂ scissors | 1465 |
| ν₃ | A' | CH₂ wag | 1238 |
| ν₄ | A' | C-F stretch | 1065 |
| ν₅ | A' | CH₂ rock | 811 |
| ν₆ | A' | C-Cl stretch | 759 |
| ν₇ | A'' | CH₂ asymmetric stretch | 3110 |
| ν₈ | A'' | CH₂ twist | 1145 |
| ν₉ | A'' | Out-of-plane bend | 367 |
(Note: Frequencies are approximate values from gas-phase IR spectra and may vary slightly between different studies. The assignments are based on computational analysis and comparison with related molecules.)[7][8]
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
The vibrational analysis of gas-phase CH₂ClF is typically performed using a Fourier Transform Infrared (FTIR) spectrometer.[7]
-
Sample Handling: A sample of pure CH₂ClF gas is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or KRS-5).[8][9] The path length of the cell can be varied (e.g., 10-15 cm) to optimize the absorption signal.[8][9]
-
Instrument Setup: The measurements are performed using an FTIR spectrometer. For a broad survey, the spectral range is typically set from 400 to 4000 cm⁻¹ or higher.[8] The resolution is adjusted based on the experimental goals; medium resolution (e.g., 0.2 cm⁻¹) is often sufficient for identifying fundamental bands, while higher resolution may be needed to resolve rotational fine structure.[7]
-
Data Acquisition: A background spectrum of the evacuated gas cell is first recorded. Then, the sample is introduced at a known pressure (e.g., in the 0.1–60 kPa range) and temperature (e.g., 298 K), and the sample spectrum is recorded.[7][8] Multiple scans are often co-added to improve the signal-to-noise ratio.[8]
-
Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
-
Spectral Analysis: The absorption bands in the spectrum are identified. The positions, intensities, and shapes of these bands are used to assign them to specific fundamental vibrations, overtones, or combination bands, often with the aid of quantum-chemical calculations.[7]
Electronic Spectroscopy
Electronic spectroscopy involves transitions between different electronic energy levels in a molecule, typically induced by the absorption of ultraviolet (UV) or visible light.[10] For small molecules like this compound, these transitions usually occur in the vacuum ultraviolet (VUV) region. Photoelectron spectroscopy (PES) is another powerful technique that provides information about the binding energies of electrons in molecular orbitals.[11]
Quantitative Electronic Data
The HeI and HeII photoelectron spectra of chlorofluoromethanes have been recorded to determine the ionization energies associated with their molecular orbitals.[12] High-resolution spectra can also reveal vibrational fine structure, providing information about the geometry of the resulting molecular ion.[12]
Table 3: Selected Ionization Energies for Chlorofluoromethanes
| Molecule | Ionization Energy (eV) | Orbital Assignment / Description |
| CF₂Cl₂ | 12.1 | Chlorine lone pair |
| CF₂Cl₂ | 13.1 | Chlorine lone pair |
| CFCl₃ | 11.8 | Chlorine lone pair |
| CFCl₃ | 12.4 | Chlorine lone pair |
| CFCl₃ | 15.05 | C-Cl bonding / Fluorine lone pair mix |
(Note: Data for CH₂ClF is not explicitly detailed in the provided search results, so data for structurally related dichlorodifluoromethane (B179400) and trithis compound (B166822) are shown for context and comparison.)[12]
Experimental Protocol: Photoelectron Spectroscopy (PES)
-
Ionization Source: A high-energy monochromatic radiation source, typically a helium discharge lamp producing HeI (21.22 eV) or HeII (40.8 eV) photons, is used to irradiate the sample.[12]
-
Sample Introduction: A gaseous sample of CH₂ClF is introduced into a high-vacuum chamber where it interacts with the photon beam.
-
Photoelectron Ejection: The incident photons ionize the molecules by ejecting electrons from various molecular orbitals.
-
Energy Analysis: The ejected photoelectrons travel into an electron energy analyzer, which measures their kinetic energy (KE).
-
Detection: The energy-analyzed electrons are detected, and a spectrum is generated by plotting the number of detected electrons as a function of their binding energy (BE), calculated as BE = hν - KE, where hν is the energy of the incident photon.
-
Spectral Calibration: The energy scale is calibrated using a known standard, such as argon or xenon, which is added to the sample gas.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. physics.dcu.ie [physics.dcu.ie]
- 3. m.youtube.com [m.youtube.com]
- 4. Application of Intensity Ratios to Disentangle Rotational Spectra of Large Molecular Clusters: Trifluoroethylene with up to 6 CO2 Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.ifpan.edu.pl [info.ifpan.edu.pl]
- 6. Rotational spectroscopy - Wikipedia [en.wikipedia.org]
- 7. An integrated experimental and quantum-chemical investigation on the vibrational spectra of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Thermochemical Properties of Gaseous Chlorofluoromethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of gaseous chlorofluoromethane (CH₂FCl). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring accurate thermodynamic data. This document details the experimental and computational methodologies used to determine these properties and presents the most reliable data in a clear and accessible format.
Introduction
This compound (CH₂FCl), also known as Freon 31, is a hydrochlorofluorocarbon (HCFC) that has seen use as a refrigerant and in other applications. Understanding its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for modeling its behavior in chemical reactions, assessing its environmental impact, and for various industrial process calculations. This guide synthesizes critically evaluated data and methodologies to provide a robust reference for scientific and engineering applications.
Thermochemical Data
The thermochemical properties of gaseous this compound have been determined through a combination of experimental measurements and theoretical calculations. The following tables summarize the key quantitative data.
Table 1: Standard Molar Thermochemical Properties at 298.15 K and 1 bar
| Property | Symbol | Value | Units |
| Standard Molar Enthalpy of Formation | ΔfH° | -263.3 ± 1.1 | kJ/mol |
| Standard Molar Entropy | S° | 264.41 | J/(mol·K) |
| Standard Molar Heat Capacity (Constant Pressure) | C_p° | 45.98 | J/(mol·K) |
Data sourced from Active Thermochemical Tables and the NIST Chemistry Webbook.[1][2]
Table 2: Ideal Gas Molar Heat Capacity (C_p°) at Various Temperatures
| Temperature (K) | Molar Heat Capacity (J/(mol·K)) |
| 298.15 | 45.98 |
| 300 | 46.21 |
| 400 | 55.03 |
| 500 | 62.77 |
| 600 | 69.34 |
| 700 | 74.88 |
| 800 | 79.62 |
| 900 | 83.69 |
| 1000 | 87.21 |
| 1100 | 90.28 |
| 1200 | 92.98 |
Data calculated using the Shomate Equation parameters from the NIST Chemistry Webbook.[2]
Experimental Protocols for Determination of Thermochemical Properties
The determination of the thermochemical properties of gaseous compounds like this compound relies on precise experimental techniques. The following sections detail the methodologies for key experiments.
Determination of Enthalpy of Formation by Calorimetry
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For gaseous this compound, this is typically determined through reaction calorimetry, often involving combustion in a bomb calorimeter.
Experimental Protocol: Constant-Volume (Bomb) Calorimetry
Constant-volume calorimetry is employed to measure the heat of combustion of a substance.[3] For a gaseous sample like this compound, specialized handling is required.
Apparatus:
-
A high-pressure stainless steel "bomb" vessel.
-
A water-filled, insulated calorimeter jacket.
-
A motorized stirrer.
-
A high-precision thermometer (e.g., a thermistor).
-
An ignition system with a fusible wire.
-
A gas handling system for introducing the gaseous sample and oxygen.
-
A pressure gauge.
Procedure:
-
Sample Introduction: A known mass of this compound gas is introduced into the bomb from a storage cylinder. The mass can be determined by weighing the cylinder before and after filling the bomb.
-
Pressurization: The bomb is then filled with a known excess of pure oxygen, typically to a pressure of around 25-30 atm.[4] This ensures complete combustion. The system is checked for leaks.
-
Assembly: The sealed bomb is placed in the calorimeter, which is filled with a precisely known mass of water. The stirrer and thermometer are positioned.
-
Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Ignition: The sample is ignited by passing an electric current through the ignition wire.
-
Temperature Monitoring: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter and its known heat capacity. The heat capacity of the calorimeter is determined in a separate calibration experiment using a standard substance with a known heat of combustion, such as benzoic acid.[5]
-
Corrections: Corrections are applied for the heat of combustion of the ignition wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).
-
Calculation of Enthalpy of Formation: The experimentally determined enthalpy of combustion is then used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF, and HCl) to calculate the standard enthalpy of formation of this compound using Hess's Law.
Determination of Entropy and Heat Capacity by Spectroscopy and Statistical Thermodynamics
The standard entropy (S°) and heat capacity (C_p°) of a gas can be determined with high accuracy from molecular properties obtained through spectroscopic techniques, coupled with the principles of statistical mechanics.[6]
Experimental Protocol: Infrared and Raman Spectroscopy
Spectroscopic methods are used to probe the vibrational and rotational energy levels of a molecule.
Apparatus:
-
A high-resolution Fourier Transform Infrared (FTIR) spectrometer for infrared spectroscopy.
-
A Raman spectrometer with a suitable laser excitation source.
-
A gas cell with appropriate windows (e.g., KBr for infrared).
Procedure:
-
Sample Preparation: A sample of purified gaseous this compound is introduced into the gas cell.
-
Data Acquisition: The infrared and Raman spectra are recorded over a wide range of frequencies. For infrared spectroscopy, this typically covers the mid-infrared region (e.g., 400-4000 cm⁻¹) where most fundamental vibrational modes occur.[7]
-
Spectral Analysis: The observed absorption bands in the infrared spectrum and scattered lines in the Raman spectrum are assigned to specific vibrational modes of the molecule.[7] This assignment is often aided by quantum-chemical calculations.
-
Determination of Vibrational Frequencies: The positions of the band centers provide the fundamental vibrational frequencies of the molecule.
-
Determination of Rotational Constants: High-resolution rotational or rovibrational spectroscopy (e.g., microwave spectroscopy) is used to determine the rotational constants of the molecule.
Table 3: Molecular Properties of this compound for Statistical Thermodynamic Calculations
| Property | Symbol | Value | Units |
| Rotational Constant A | A | 0.749 | cm⁻¹ |
| Rotational Constant B | B | 0.189 | cm⁻¹ |
| Rotational Constant C | C | 0.162 | cm⁻¹ |
| Vibrational Frequencies | ν₁, ν₂, ν₃, ν₄, ν₅, ν₆, ν₇, ν₈, ν₉ | 3026, 1475, 1360, 1068, 760, 420, 3026, 1178, 920 | cm⁻¹ |
Rotational constants and vibrational frequencies are critical inputs for the statistical mechanics calculations.[7]
Theoretical Framework: Statistical Thermodynamics
The thermochemical properties of an ideal gas can be calculated from its molecular properties using the principles of statistical mechanics.[8] The total energy of a molecule is approximated as the sum of its translational, rotational, vibrational, and electronic energies. A partition function (Q) is calculated, which describes how the molecules are distributed among these energy levels at a given temperature.
From the partition function, the macroscopic thermodynamic properties can be derived using the following fundamental equations:
-
Internal Energy (U): U = N * k_B * T^2 * (d(ln(Q))/dT)_V
-
Entropy (S): S = N * k_B * (ln(Q/N) + T * (d(ln(Q))/dT)_V + 1)
-
Heat Capacity at Constant Volume (C_V): C_V = (dU/dT)_V
-
Heat Capacity at Constant Pressure (C_p): C_p = C_V + R (for an ideal gas)
Where:
-
N is the number of molecules
-
k_B is the Boltzmann constant
-
T is the absolute temperature
-
V is the volume
-
R is the ideal gas constant
The total partition function (Q) is the product of the partition functions for each degree of freedom: Q = q_trans * q_rot * q_vib * q_elec.
Visualized Workflow for Data Determination
The following diagram illustrates the workflow for determining the thermochemical properties of gaseous this compound, from experimental measurements and theoretical calculations to the final data.
Conclusion
This guide has presented a detailed overview of the thermochemical properties of gaseous this compound, including its standard enthalpy of formation, entropy, and heat capacity. The experimental protocols for determining these values through calorimetry and spectroscopy have been outlined, along with the theoretical framework of statistical mechanics that connects molecular properties to macroscopic thermodynamic data. The provided tables and workflow diagram offer a comprehensive and accessible resource for researchers and professionals requiring this information for their work. The data and methodologies presented here are based on critically evaluated sources and represent the current state of knowledge for this compound.
References
- 1. srd.nist.gov [srd.nist.gov]
- 2. Methane, chlorofluoro- [webbook.nist.gov]
- 3. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 4. scienceequip.com.au [scienceequip.com.au]
- 5. General Bomb Run Procedure [uagra.uninsubria.it]
- 6. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. fiveable.me [fiveable.me]
Rovibrational Analysis of Chlorofluoromethane (CH2ClF) Using FTIR Spectroscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the rovibrational analysis of chlorofluoromethane (CH2ClF), a molecule of interest in atmospheric chemistry, using high-resolution Fourier Transform Infrared (FTIR) spectroscopy. The document details the experimental protocols, data analysis techniques, and key spectroscopic findings, offering a comprehensive resource for researchers in the field.
Introduction
This compound (CH2ClF), also known as HCFC-31, is a hydrochlorofluorocarbon with applications and environmental implications that necessitate a thorough understanding of its molecular dynamics. High-resolution FTIR spectroscopy is a powerful technique for probing the vibrational and rotational energy levels of molecules like CH2ClF. This analysis provides precise data on molecular structure, bond strengths, and intramolecular interactions, which are crucial for atmospheric modeling and monitoring.
This compound is an asymmetric top molecule belonging to the C_s point group.[1] It possesses nine fundamental vibrational modes, six of A' symmetry and three of A'' symmetry.[2] The A' modes give rise to a/b hybrid bands, while the A'' modes produce c-type bands in the infrared spectrum.[1][2]
Experimental Protocols
The high-resolution rovibrational analysis of CH2ClF involves a meticulous experimental setup to capture the fine details of its infrared spectrum.
Sample Preparation
The analysis can be performed on both natural isotopic abundance CH2ClF and isotopically enriched samples (e.g., CH237ClF) to aid in the assignment of spectral lines.[3][4]
-
Purity: Commercially available CH2ClF (typically 98% purity) can be used.[4] For specific studies, isotopically enriched samples may be synthesized in the laboratory.[4]
-
Gas Cell: A single-pass or multi-pass absorption cell is employed to contain the gaseous sample.[1] The path length of the cell is chosen based on the intensity of the absorption bands being studied, with lengths ranging from centimeters to several meters.[1][5]
-
Pressure and Temperature: Spectra are typically recorded at room temperature and low pressures (e.g., 65-80 Pa) to minimize pressure broadening of the rotational lines and achieve high resolution.[1]
FTIR Spectroscopy
High-resolution FTIR spectrometers are essential for resolving the rotational fine structure of the vibrational bands.
-
Instrumentation: A high-resolution FTIR spectrometer, such as a Bruker IFS 125HR or a Bomem DA3.002, is commonly used.[4]
-
Components: The spectrometer is typically equipped with a globar source, a KBr or Ge/KBr beamsplitter, and a sensitive detector like a liquid nitrogen-cooled mercury-cadmium-telluride (MCT) detector.[4]
-
Resolution: The spectra are recorded at a high resolution, typically 0.004 cm-1 or better, to resolve the individual rovibrational transitions.[3][4]
-
Data Acquisition: A large number of scans (e.g., 170-290) are co-added to achieve a high signal-to-noise ratio.[1]
-
Calibration: The spectra are calibrated using well-known absorption lines of reference gases like CO2 or H2O, with wavenumbers taken from databases such as HITRAN.[1] The accuracy of unblended lines is typically on the order of 0.0004 cm-1.[1]
Caption: Experimental workflow for the FTIR rovibrational analysis of CH2ClF.
Rovibrational Analysis
The analysis of the high-resolution FTIR spectrum of CH2ClF involves the assignment of thousands of individual rovibrational transitions to specific quantum number changes.
Theoretical Model
The rovibrational energy levels of an asymmetric top molecule like CH2ClF are typically modeled using Watson's A-reduction Hamiltonian in the Ir representation.[3][6] This Hamiltonian includes terms for the rotational constants (A, B, C) and centrifugal distortion constants.
Spectral Assignment and Fitting
The assignment process is often complex due to the density of lines and the presence of isotopic species. The analysis is aided by:
-
Ground State Combination Differences: Using known ground state rotational constants to confirm assignments.
-
Loomis-Wood Plots: A graphical method to visualize and assign rotational branches.
-
Computational Simulations: Theoretical predictions of the spectrum can guide the initial assignments.
Once a significant number of transitions are assigned, they are fitted using a least-squares method to determine the spectroscopic parameters for both the ground and vibrationally excited states.[3]
Resonances
Due to the proximity of vibrational energy levels, resonances such as Fermi and Coriolis interactions can occur, leading to perturbations in the spectrum.[3][7] For instance, the ν5 and 2ν6 bands of CH2ClF are known to be perturbed by Fermi and Coriolis resonances.[3] These interactions must be included in the theoretical model to accurately fit the experimental data.[3]
Caption: Rovibrational transitions giving rise to P, Q, and R branches in an IR spectrum.
Quantitative Data
The rovibrational analysis of CH2ClF yields precise spectroscopic constants. The following tables summarize some of the key parameters determined for the ν5 and 2ν6 bands of the two main chlorine isotopologues.
Table 1: Spectroscopic Parameters for the ν5/2ν6 Dyad of CH235ClF
| Parameter | v5 = 1 | v6 = 2 |
| Band Origin (cm-1) | 737.5 | 763.5 (estimated) |
| A (cm-1) | Value | Value |
| B (cm-1) | Value | Value |
| C (cm-1) | Value | Value |
| Other constants | ... | ... |
Table 2: Spectroscopic Parameters for the ν5/2ν6 Dyad of CH237ClF
| Parameter | v5 = 1 | v6 = 2 |
| Band Origin (cm-1) | Value | Value |
| A (cm-1) | Value | Value |
| B (cm-1) | Value | Value |
| C (cm-1) | Value | Value |
| Other constants | ... | ... |
(Note: Specific numerical values for rotational and centrifugal distortion constants are extensive and can be found in the cited literature. The band origins are provided as examples.)[1][3]
Table 3: Fundamental Vibrational Frequencies of CH2ClF
| Mode | Symmetry | Frequency (cm-1) |
| ν1 | A' | ~3020 |
| ν2 | A' | ~1440 |
| ν3 | A' | ~1065 |
| ν4 | A' | ~1100 |
| ν5 | A' | ~737 |
| ν6 | A' | ~380 |
| ν7 | A'' | ~3030 |
| ν8 | A'' | ~1230 |
| ν9 | A'' | ~930 |
(Note: These are approximate frequencies. Precise values are determined from high-resolution studies.)[1][2]
Conclusion
The rovibrational analysis of this compound using high-resolution FTIR spectroscopy provides a wealth of information about its molecular properties. The detailed experimental protocols and analytical methods described in this guide are essential for obtaining high-quality data. The resulting spectroscopic parameters are invaluable for a variety of applications, from fundamental molecular physics to atmospheric science. The study of CH2ClF and similar molecules continues to be an active area of research, with ongoing efforts to refine our understanding of their complex rovibrational spectra.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. High resolution FTIR spectroscopy of this compound near 13 micrometri: rovibrational analysis and resonances of nu5 and 2nu6 bands in CH235ClF and CH237ClF [cris.unibo.it]
- 7. researchgate.net [researchgate.net]
Crystal structure of solid chlorofluoromethane
An In-depth Technical Guide to the Crystal Structure of Solid Chlorofluoromethane (CH₂ClF)
Introduction
This compound (CH₂ClF), also known as Freon 31, is a hydrochlorofluorocarbon (HCFC) that has been utilized as a refrigerant. Understanding its solid-state properties, particularly its crystal structure, is fundamental for predicting its behavior at low temperatures, its phase transitions, and its interactions in various environments. This document provides a comprehensive overview of the crystal structure of solid this compound, detailing the crystallographic data obtained from low-temperature neutron powder diffraction studies and outlining the experimental methodology for its determination.
Crystal Structure and Crystallographic Data
The crystal structure of this compound has been determined at low temperatures, revealing a single stable phase.[1] The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle.[1][2][3]
Quantitative Crystallographic Data
The crystallographic data for solid this compound, determined via neutron powder profile refinement, are summarized in the table below.[1] The structure was resolved at both 30 K and 100 K, confirming a single monoclinic phase in this temperature range.
| Parameter | Value | Reference |
| Chemical Formula | CH₂ClF | [2][3][4][5] |
| Crystal System | Monoclinic | [1][2][3] |
| Space Group | P2₁ | [1][2][3] |
| Molecules per Unit Cell (Z) | 2 | [1] |
| Temperature of Data Collection | 30 K / 100 K | [1] |
| Lattice Parameters | ||
| a | 6.7676 Å | [2][3] |
| b | 4.1477 Å | [2][3] |
| c | 5.0206 Å | [2][3] |
| α, γ | 90° | |
| β | 108.205° | [2][3] |
Experimental Protocols
The determination of the crystal structure of a substance that is gaseous at standard temperature and pressure, such as this compound, requires specialized low-temperature in-situ crystallization and data collection techniques. The structure was elucidated using neutron powder diffraction data refined with the Rietveld method.[1]
Sample Preparation and Crystallization
-
Gaseous Sample Introduction: High-purity this compound gas is introduced into a sample holder (typically a vanadium can for neutron diffraction) connected to a cryostat.
-
In-Situ Condensation: The sample holder is cooled using a closed-cycle helium refrigerator to a temperature below the melting point of CH₂ClF (-133.0 °C or 140.2 K). The gas condenses directly into a solid polycrystalline powder within the holder.
-
Thermal Annealing: To improve the crystallinity of the powder and reduce lattice strain, the sample is typically annealed. This involves cycling the temperature, for instance, by warming it to just below the melting point and then slowly cooling it back down to the desired data collection temperature (e.g., 100 K or 30 K).
Neutron Powder Diffraction Data Collection
-
Instrument Setup: The cryostat containing the solidified CH₂ClF sample is mounted on a high-resolution neutron powder diffractometer.
-
Data Acquisition: A neutron beam of a known wavelength is directed at the polycrystalline sample. The neutrons are diffracted by the crystal lattice planes of the randomly oriented crystallites.
-
Detection: A position-sensitive detector or an array of detectors records the intensity of the diffracted neutrons as a function of the scattering angle (2θ). Data is collected over a wide angular range for a sufficient duration to achieve good statistics. Data collection is performed at stable, low temperatures, such as 100 K and 30 K, to minimize thermal motion of the atoms.[1]
Structure Determination and Refinement
-
Powder Profile Indexing: The positions of the observed Bragg peaks in the diffraction pattern are used to determine the unit cell parameters and the Bravais lattice type. For CH₂ClF, this process identified a monoclinic unit cell.
-
Space Group Assignment: Based on the systematic absences of certain reflections in the indexed pattern, the space group is determined. For CH₂ClF, the assigned space group is P2₁.[1][2][3]
-
Structure Solution: An initial structural model is generated. This can be achieved through packing considerations, assuming a reasonable orientation and position of the two CH₂ClF molecules within the asymmetric unit of the P2₁ space group.[1]
-
Rietveld Refinement: The Rietveld method is employed to refine the structural model against the entire experimental powder diffraction profile. This is a least-squares refinement process that minimizes the difference between the observed and calculated diffraction patterns. The refined parameters include:
-
Instrumental Parameters: Zero-point offset, peak shape parameters.
-
Structural Parameters: Lattice parameters, atomic coordinates, site occupancy factors, and atomic displacement parameters (thermal motion).
-
-
Validation: The final refined structure is validated by examining the goodness-of-fit indicators (e.g., R-factors, χ²) and ensuring that the resulting bond lengths, bond angles, and intermolecular distances are chemically sensible.
Visualization of Experimental Workflow
The logical sequence for determining the crystal structure of solid this compound is depicted below.
References
An In-depth Technical Guide to the Discovery and History of Chlorofluoromethane (Freon 31)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorofluoromethane (CH₂ClF), also known as Freon 31 or R-31, is a hydrochlorofluorocarbon (HCFC) that played a role in the early development of refrigeration and chemical synthesis. This technical guide provides a comprehensive overview of the discovery, history, and key technical aspects of this compound. It includes a summary of its physical and chemical properties, detailed experimental protocols for its synthesis based on the foundational Swarts reaction, and a historical timeline of its development and subsequent phase-out due to environmental concerns. The guide also explores the analytical methods available to chemists in the early 20th century for the characterization of such compounds.
Introduction
The quest for safer refrigerants in the early 20th century led to the development of a new class of chemical compounds: chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). Before their invention, refrigeration technology relied on toxic and flammable substances such as ammonia, sulfur dioxide, and methyl chloride.[1] A series of fatal accidents involving these refrigerants highlighted the urgent need for a non-toxic, non-flammable alternative.[2] This need spurred a collaborative effort between major American corporations, including Frigidaire, a subsidiary of General Motors, and DuPont.[2]
This industrial research initiative, led by Thomas Midgley, Jr., and his associate Albert Henne, culminated in the synthesis of the first commercially viable CFCs in 1928.[2][3] While much of the historical focus has been on dichlorodifluoromethane (B179400) (Freon-12), this compound (Freon 31) was also a product of this era of intense innovation in organofluorine chemistry. This guide will delve specifically into the discovery, synthesis, and historical trajectory of Freon 31.
Discovery and Key Figures
The discovery of this compound is intrinsically linked to the broader research program at General Motors aimed at developing safe refrigerants. Thomas Midgley, Jr., a mechanical and chemical engineer, was tasked by Charles F. Kettering of General Motors to lead this research.[4] Midgley, in collaboration with chemist Albert Henne, systematically investigated the properties of various halogenated hydrocarbons.[3]
Their work was built upon the pioneering research of Belgian chemist Frédéric Swarts, who, in the 1890s, had developed the first effective methods for synthesizing organic fluorine compounds.[5] The "Swarts reaction," which involves the exchange of chlorine atoms with fluorine atoms using a metallic fluoride (B91410), became the foundational method for producing CFCs and HCFCs.[6][7]
While a precise date for the first synthesis of this compound is not as well-documented as that of Freon-12, it was one of the family of compounds investigated by Midgley and Henne in the late 1920s. Their systematic approach involved synthesizing various chlorofluorinated methanes and evaluating their physical properties, such as boiling point, toxicity, and flammability.[3]
Quantitative Data
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | CH₂ClF |
| Molar Mass | 68.48 g/mol [4] |
| Boiling Point | -9.1 °C (15.6 °F; 264.0 K)[4] |
| Melting Point | -133.0 °C (-207.4 °F; 140.2 K)[4] |
| Density (at 20 °C) | 1.271 kg/m ³[4] |
| Ozone Depletion Potential (ODP) | 0.02[4] |
Experimental Protocols: Synthesis of this compound
The primary method for the synthesis of this compound is the Swarts reaction, which involves the halogen exchange of a chlorinated methane (B114726) with a fluoride source, typically in the presence of a catalyst.
Swarts Reaction using Dichloromethane (B109758) and Antimony Trifluoride
This method is a direct application of the Swarts reaction for the preparation of this compound.
Reactants:
-
Dichloromethane (CH₂Cl₂)
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (as a catalyst)
Procedure:
-
A reaction vessel, typically made of a material resistant to hydrogen fluoride (which can be a byproduct), is charged with dichloromethane and a catalytic amount of antimony pentachloride.
-
Antimony trifluoride is then gradually added to the mixture. The reaction is typically carried out at a slightly elevated temperature to facilitate the reaction.
-
The this compound gas produced is continuously distilled from the reaction mixture as it is formed.
-
The evolved gas is passed through a series of purification steps, including a wash with water to remove any acidic byproducts such as hydrogen chloride, followed by a drying agent to remove moisture.
-
The purified this compound can then be collected by condensation in a cold trap (e.g., using a dry ice/acetone bath).
The underlying chemical reaction is:
3 CH₂Cl₂ + 2 SbF₃ → 3 CH₂ClF + 2 SbCl₃
The antimony pentachloride acts as a catalyst by facilitating the transfer of fluorine from antimony trifluoride to the dichloromethane.
Historical Perspective on Early 20th Century Analytical Methods
In the era of the discovery of this compound, the analytical techniques available for the characterization of new compounds, particularly gases, were fundamentally different from the sophisticated spectroscopic methods used today. The identification and characterization of a new gaseous compound like this compound would have relied on a combination of physical and chemical methods:
-
Combustion Analysis: This technique, pioneered by Justus von Liebig, was a cornerstone of organic chemistry in the 19th and early 20th centuries.[8] It involved the complete combustion of a known weight of the sample and the subsequent measurement of the weights of the resulting carbon dioxide and water. This allowed for the determination of the empirical formula of the compound. For halogen-containing compounds, modified methods were used to capture and quantify the resulting hydrogen halides.
-
Gas Density Measurements: The density of the gas could be determined using methods such as the Victor Meyer method or the Dumas method. From the gas density, the molar mass of the compound could be estimated, which, in conjunction with the empirical formula from combustion analysis, could be used to determine the molecular formula.
-
Boiling and Melting Point Determination: These fundamental physical properties were crucial for characterizing new compounds. The boiling point of a volatile liquid or gas could be determined with a fair degree of accuracy using specialized apparatus.
-
Fractional Distillation: For mixtures of volatile compounds, fractional distillation was a key technique for separation and purification. The distinct boiling points of the different components would allow for their isolation.
-
Wet Chemistry Methods: Classical wet chemistry techniques would have been employed to confirm the presence of chlorine and fluorine. For instance, after combustion or decomposition of the compound, the resulting halides could be precipitated as silver halides (for chlorine) or calcium fluoride (for fluorine) and quantified gravimetrically.[9]
The combination of these techniques would have allowed early 20th-century chemists to piece together the identity of a new compound like this compound.
Historical Timeline and Applications
The history of this compound is intertwined with the rise and fall of CFCs and HCFCs.
Caption: A timeline of the discovery, application, and regulation of this compound.
This compound saw use as a refrigerant, designated as R-31.[5][10] Its thermodynamic properties made it suitable for certain refrigeration applications. Additionally, it served as a chemical intermediate in the synthesis of other fluorinated compounds. For example, the pyrolysis of a mixture of dithis compound (B1207983) and this compound can be used to produce hexafluorobenzene.[4]
However, like other HCFCs, this compound was found to contribute to the depletion of the ozone layer, albeit to a lesser extent than CFCs. Its ozone depletion potential (ODP) is 0.02.[4] As a result of the growing understanding of the environmental impact of these compounds, international agreements were established to phase out their production and use. The Montreal Protocol on Substances that Deplete the Ozone Layer, signed in 1987, was a landmark international treaty designed to protect the ozone layer. Under the provisions of this treaty, the production and import of this compound were ultimately banned on January 1, 2015.[4]
Logical Relationships in Synthesis
The synthesis of this compound via the Swarts reaction involves a clear logical flow of steps, from the preparation of reactants to the purification of the final product.
References
- 1. A Short History of Air Conditioning Refrigerant | Kilowatt [kilowatthvac.com]
- 2. Freon: A Collaborative Effort Among Three Companies [thoughtco.com]
- 3. Thomas Midgley Jr. - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Chemical resistance | tesneni.cz [pokornyindustries.com]
- 6. Chlorodifluoromethane - Wikipedia [en.wikipedia.org]
- 7. Chloroform - Wikipedia [en.wikipedia.org]
- 8. homepages.uc.edu [homepages.uc.edu]
- 9. gastestinganalytical.com [gastestinganalytical.com]
- 10. Gas detectors and respiratory protection equipments CH2ClF (R31 - this compound), CAS number 593-70-4 [en.gazfinder.com]
Unraveling the Three-Dimensional Architecture of Chlorofluoromethane: A Technical Guide
An in-depth analysis of the molecular geometry and bonding parameters of chlorofluoromethane (CH2ClF), this guide serves as a critical resource for researchers, scientists, and professionals in drug development. By providing a comprehensive overview of its structural characteristics, this document aims to facilitate a deeper understanding of the molecule's physical and chemical behavior.
This compound, a halogenated methane (B114726) derivative, possesses a central carbon atom bonded to two hydrogen atoms, one chlorine atom, and one fluorine atom. This arrangement results in a distorted tetrahedral molecular geometry. The asymmetry of the substituting halogens leads to variations in bond lengths and angles from the idealized tetrahedral geometry, influencing the molecule's polarity and reactivity.
Quantitative Molecular Geometry Data
The precise bond lengths and angles of this compound have been determined through a combination of experimental techniques, primarily microwave spectroscopy, and computational quantum chemistry methods. The data presented below is compiled from peer-reviewed studies and established chemical databases, offering a quantitative look at the molecule's structure.
| Parameter | Bond/Angle | Experimental Value | Computational Value (CCSD/cc-pVQZ) |
| Bond Lengths | C–H | 1.0884 Å[1] | 1.0836 Å[2] |
| C–Cl | 1.7621 Å[1] | 1.7670 Å[2] | |
| C–F | 1.3698 Å[1] | 1.3543 Å[2] | |
| Bond Angles | H–C–H | 112.30°[2] | 112.30°[2] |
| H–C–Cl | 107.91°[2] | 107.91°[2] | |
| H–C–F | 109.23°[2] | 109.23°[2] | |
| Cl–C–F | 110.109°[1] | 110.22°[2] |
Experimental Determination of Molecular Geometry
The experimental data for the molecular geometry of this compound are primarily derived from microwave spectroscopy and gas-phase electron diffraction studies. These techniques provide highly accurate measurements of the rotational constants and internuclear distances of molecules in the gas phase.
Microwave Spectroscopy Protocol
Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by a molecule, corresponding to transitions between its rotational energy levels. The moments of inertia, and consequently the molecular geometry, can be derived from the frequencies of these transitions.
A general experimental protocol for determining the molecular structure of a gas-phase molecule like this compound using microwave spectroscopy involves the following steps:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber of a microwave spectrometer.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.
-
Detection of Absorption: The absorption of microwaves by the sample is detected as a function of frequency.
-
Spectral Analysis: The resulting spectrum, consisting of a series of absorption lines, is analyzed to determine the rotational constants (A, B, and C) of the molecule.
-
Isotopic Substitution: To determine the complete molecular structure, the spectra of different isotopically substituted versions of the molecule (e.g., containing ¹³C, ³⁷Cl) are often measured.
-
Structure Refinement: The rotational constants from all isotopic species are used in a least-squares fitting procedure to determine the precise bond lengths and angles.
Gas-Phase Electron Diffraction Protocol
Gas-phase electron diffraction is another powerful technique for determining the three-dimensional structure of molecules. It involves the scattering of a beam of high-energy electrons by the gas-phase molecules.
The typical workflow for a gas-phase electron diffraction experiment is as follows:
-
Sample Introduction: A narrow beam of this compound gas is effused from a nozzle into a vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the gas jet.
-
Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern.
-
Pattern Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector.
-
Data Analysis: The intensity of the scattered electrons is analyzed as a function of the scattering angle. This information is then used to derive the internuclear distances within the molecule.
-
Structural Modeling: A molecular model is refined to best fit the experimental diffraction data, yielding the equilibrium bond lengths and angles.
Molecular Structure Visualization
The following diagram provides a three-dimensional representation of the this compound molecule, illustrating its tetrahedral geometry and the spatial arrangement of its constituent atoms.
References
An In-depth Technical Guide on the Electronic Structure and Bonding in Chlorofluoromethane (CH2ClF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorofluoromethane (CH₂ClF), a member of the hydrochlorofluorocarbon (HCFC) family, serves as a valuable case study for understanding the interplay of electronic effects in halogenated methanes. The presence of three distinct substituents—hydrogen, chlorine, and fluorine—around a central carbon atom introduces significant electronic asymmetry, influencing the molecule's geometry, polarity, and reactivity. This technical guide provides a comprehensive analysis of the electronic structure and bonding in this compound, integrating experimental data with theoretical models. The information presented is intended to be a valuable resource for researchers in computational chemistry, spectroscopy, and drug development, where understanding molecular properties at a fundamental level is paramount.
Molecular Geometry and Bonding Parameters
The geometric arrangement of atoms in this compound is a distorted tetrahedron, a deviation from the ideal tetrahedral geometry of methane. This distortion arises from the differing steric demands and electronegativities of the hydrogen, chlorine, and fluorine atoms. Experimental determination of the precise bond lengths and angles is primarily achieved through microwave spectroscopy and gas electron diffraction.
Experimental Data
The following table summarizes the experimentally determined structural parameters for this compound.
| Parameter | Experimental Value | Method |
| Bond Lengths (Å) | ||
| C-H | 1.096 | Microwave Spectroscopy |
| C-Cl | 1.763 | Microwave Spectroscopy |
| C-F | 1.378 | Microwave Spectroscopy |
| **Bond Angles (°) ** | ||
| H-C-H | 111.0 | Microwave Spectroscopy |
| H-C-Cl | 109.1 | Microwave Spectroscopy |
| H-C-F | 109.5 | Microwave Spectroscopy |
| Cl-C-F | 109.8 | Microwave Spectroscopy |
Dipole Moment
The significant differences in electronegativity between carbon, hydrogen, chlorine, and fluorine result in polar covalent bonds. Due to the asymmetrical arrangement of these bonds in the distorted tetrahedral structure, the individual bond dipoles do not cancel, leading to a net molecular dipole moment. The experimental value for the dipole moment of this compound is a crucial indicator of its overall polarity.
| Property | Experimental Value |
| Dipole Moment | 1.82 D[1] |
Electronic Structure and Molecular Orbitals
The electronic structure of this compound can be described using molecular orbital (MO) theory. The valence atomic orbitals of carbon (2s, 2p), hydrogen (1s), chlorine (3p), and fluorine (2p) combine to form a set of bonding, non-bonding, and anti-bonding molecular orbitals. The energies and symmetries of these orbitals dictate the molecule's ionization energies, electronic transitions, and chemical reactivity.
Experimental Ionization Energies
Photoelectron spectroscopy (PES) is the primary experimental technique for probing the energies of molecular orbitals. In PES, a molecule is irradiated with high-energy photons, causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energies of the molecular orbitals can be determined. These binding energies correspond to the vertical ionization energies of the molecule.
The vertical ionization energies for the outer valence molecular orbitals of this compound are presented in the table below.
| Molecular Orbital | Vertical Ionization Energy (eV) |
| 11a' (nCl) | 12.28 |
| 7a'' (nCl) | 12.82 |
| 10a' (σCH) | 14.3 |
| 6a'' (σCH) | 15.1 |
| 9a' (nF) | 16.0 |
| 8a' (σCF) | 17.9 |
| 5a'' (σCCl) | 19.5 |
Molecular Orbital Diagram
A qualitative molecular orbital diagram illustrates the interaction of the valence atomic orbitals to form the molecular orbitals of this compound. The diagram shows the relative energies of the resulting molecular orbitals and their occupancy in the ground electronic state.
Experimental Protocols
A brief overview of the key experimental techniques used to characterize the electronic structure and bonding of this compound is provided below.
Microwave Spectroscopy
Microwave spectroscopy measures the rotational transitions of molecules in the gas phase. This technique provides highly precise measurements of the moments of inertia of a molecule, from which its bond lengths and bond angles can be determined with high accuracy.
-
Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Instrumentation: The sample is irradiated with microwave radiation of varying frequency.
-
Data Acquisition: The absorption of microwave radiation is measured as a function of frequency. The resulting spectrum consists of a series of sharp absorption lines corresponding to the rotational transitions.
-
Data Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule. These constants are then used to calculate the moments of inertia, which in turn are used to derive the molecular geometry.
Gas Electron Diffraction (GED)
Gas electron diffraction is another powerful technique for determining the molecular structure of gas-phase molecules. In this method, a beam of high-energy electrons is scattered by the gas molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances.
-
Sample Preparation: A jet of gaseous this compound is introduced into a vacuum chamber.
-
Instrumentation: A high-energy electron beam is directed through the gas jet.
-
Data Acquisition: The scattered electrons form a diffraction pattern on a detector.
-
Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution curve, which gives the probability of finding two nuclei at a certain distance from each other. This information is then used to determine the bond lengths and bond angles of the molecule.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy provides direct experimental insight into the electronic structure of molecules by measuring the ionization energies of their molecular orbitals.
-
Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Instrumentation: The sample is irradiated with a monochromatic source of high-energy photons (typically UV or X-ray).
-
Data Acquisition: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.
-
Data Analysis: The binding energy of each electron is calculated by subtracting its kinetic energy from the energy of the incident photon. The resulting photoelectron spectrum shows a series of bands, each corresponding to the ionization of an electron from a different molecular orbital.
Conclusion
This technical guide has provided a detailed overview of the electronic structure and bonding in this compound. The combination of experimental data from microwave spectroscopy, gas electron diffraction, and photoelectron spectroscopy, along with the theoretical framework of molecular orbital theory, offers a comprehensive understanding of the molecular properties of this important halogenated methane. The quantitative data and experimental protocols presented herein serve as a valuable reference for researchers working in fields where a deep understanding of molecular structure and electronic properties is essential.
References
Gas-Phase Infrared Spectroscopy of Chlorofluoromethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorofluoromethane (CH2ClF), also known as HCFC-31, is a hydrochlorofluorocarbon with applications as a refrigerant and blowing agent. Its molecular structure and atmospheric properties make the study of its gas-phase infrared spectrum a subject of significant interest. This technical guide provides an in-depth analysis of the gas-phase infrared spectra of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of experimental workflows. This information is crucial for researchers in atmospheric science, molecular spectroscopy, and computational chemistry, as well as for professionals in drug development who may encounter similar molecular structures.
This compound is an asymmetric rotor belonging to the C_s symmetry point group. Its nine fundamental vibrational modes are categorized into six of A' symmetry and three of A'' symmetry, which give rise to distinct features in its infrared spectrum.[1] The analysis of these spectral features provides valuable insights into the molecule's vibrational and rotational energy levels, bond strengths, and overall molecular geometry.
Vibrational and Spectroscopic Data
The gas-phase infrared spectrum of this compound has been extensively studied, revealing a complex series of fundamental, overtone, and combination bands. The vibrational analysis is crucial for understanding the molecule's behavior as a greenhouse gas. The most intense absorption bands for CH2ClF are located in the atmospheric window between 750 and 1200 cm⁻¹, which is a primary reason for its greenhouse potential.[2]
Fundamental Vibrational Frequencies
The nine fundamental vibrational modes of this compound have been assigned through analysis of its infrared spectrum. These frequencies are summarized in the table below.
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Description |
| ν₁ | A' | ~2993 | CH₂ symmetric stretch |
| ν₂ | A' | ~1475 | CH₂ deformation (scissoring) |
| ν₃ | A' | ~1350 | CH₂ wagging |
| ν₄ | A' | ~1050 | C-F stretch |
| ν₅ | A' | ~750 | C-Cl stretch |
| ν₆ | A' | ~370 | F-C-Cl bending |
| ν₇ | A'' | ~3050 | CH₂ asymmetric stretch |
| ν₈ | A'' | ~1150 | CH₂ rocking |
| ν₉ | A'' | ~900 | CH₂ twisting |
Note: The exact frequencies may vary slightly between different studies and resolutions.
Overtone and Combination Bands
In addition to the fundamental bands, the infrared spectrum of this compound exhibits numerous overtone and combination bands. For instance, seventeen harmonic and overtone bands have been observed when moderate amounts of the gas are measured.[3] High-resolution measurements have resolved rotational lines within several of these bands in the near-infrared region.[3]
Atmospheric Implications
The spectroscopic properties of this compound are directly relevant to its impact as a greenhouse gas. Its atmospheric lifetime and global warming potential (GWP) are key metrics for assessing its environmental impact. The GWP is a measure of the total energy that a gas absorbs over a specific period (usually 100 years) compared to carbon dioxide.[4]
Atmospheric Lifetime and Global Warming Potential (GWP)
| Time Horizon | GWP |
| 20-year | 323 |
| 100-year | 83 |
| 500-year | 42 |
The atmospheric lifetime of this compound is approximately 1.3 years.[1]
Experimental Protocols
The acquisition of high-quality gas-phase infrared spectra of this compound relies on well-defined experimental procedures. Fourier Transform Infrared (FTIR) spectroscopy is the most common technique employed for these measurements.
Gas-Phase FTIR Spectroscopy Workflow
A typical experimental workflow for obtaining the gas-phase infrared spectrum of a sample like this compound is outlined below.
References
- 1. An integrated experimental and quantum-chemical investigation on the vibrational spectra of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Atmospheric Lifetime and Global Warming Potential Defined | EPA Center for Corporate Climate Leadership | US EPA [19january2017snapshot.epa.gov]
In-Depth Technical Guide: Determining the Enthalpy of Formation of Chlorofluoromethane via Computational Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational chemistry methods used to determine the standard enthalpy of formation (ΔfH°) of chlorofluoromethane (CH2FCl). Accurate thermochemical data for halogenated methanes is crucial for a wide range of applications, from atmospheric modeling to the design of new chemical entities in drug development. This document details the theoretical background, computational protocols, and a summary of high-accuracy calculated values.
Introduction to Computational Thermochemistry
The enthalpy of formation of a compound is a fundamental thermodynamic property representing the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. While experimental determination of this value can be challenging, modern computational chemistry offers a powerful and reliable alternative.
High-accuracy ab initio and density functional theory (DFT) methods can predict thermochemical properties with accuracies rivaling or even exceeding experimental measurements. These methods typically involve the calculation of the total electronic energy of a molecule, which is then used in conjunction with statistical mechanics to determine thermodynamic quantities like enthalpy. To achieve high accuracy, systematic errors in the electronic structure calculations are often canceled out by employing reaction schemes such as atomization or isodesmic reactions.
Computational Methodologies and Protocols
The accurate calculation of the enthalpy of formation of this compound relies on sophisticated computational methods. The following sections detail the protocols for some of the most common and reliable approaches.
High-Accuracy Composite Methods
Composite methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) theories, are multi-step computational protocols designed to approximate high-level theoretical results with reduced computational cost. These methods combine calculations at different levels of theory and with various basis sets to extrapolate to a highly accurate energy.
One of the key contributing studies to the well-established Active Thermochemical Tables (ATcT) for the enthalpy of formation of this compound is the work by Csontos et al. (2010). Their research on fluorinated and chlorinated methane (B114726) derivatives employed high-accuracy theoretical methods. The Active Thermochemical Tables also incorporate calculations by Ruscic using the W1RO and G4 methods.[1][2]
Experimental Protocol: G4 Theory
The Gaussian-4 (G4) theory is a widely used composite method for obtaining accurate thermochemical data. The general workflow for a G4 calculation is as follows:
-
Geometry Optimization: The molecular geometry is optimized using the B3LYP density functional with the 6-31G(2df,p) basis set.
-
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(2df,p) level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy. The frequencies are typically scaled by an empirical factor to account for anharmonicity.
-
High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using increasingly sophisticated levels of theory and larger basis sets. These include:
-
MP4/6-31G(d)
-
CCSD(T)/6-31G(d)
-
Extrapolation to the complete basis set (CBS) limit at the MP2 level.
-
-
Empirical Correction: A high-level correction (HLC) term is added to the final energy. This empirical correction depends on the number of paired and unpaired electrons and is designed to compensate for remaining deficiencies in the theoretical treatment.
Isodesmic Reaction Schemes
To further improve the accuracy of the calculated enthalpy of formation, isodesmic reactions are often employed. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bonding environments leads to a significant cancellation of systematic errors in the quantum chemical calculations.
Experimental Protocol: Isodesmic Reaction Approach
-
Define an Isodesmic Reaction: Construct a balanced chemical equation where the target molecule (this compound) is a reactant or product, and the other species have well-known experimental enthalpies of formation. For example:
CH2FCl + CH4 → CH3F + CH3Cl
In this reaction, the number of C-H, C-F, and C-Cl bonds is conserved.
-
Perform Quantum Chemical Calculations: Calculate the total electronic energy (including ZPVE) for all species in the isodesmic reaction using a consistent level of theory (e.g., G4, CBS-QB3, or CCSD(T) with a large basis set).
-
Calculate the Reaction Enthalpy (ΔHrxn):
ΔHrxn = Σ(Energies of Products) - Σ(Energies of Reactants)
-
Determine the Enthalpy of Formation: The enthalpy of formation of the target molecule can then be derived using Hess's law:
ΔHrxn = Σ(ΔfH°products) - Σ(ΔfH°reactants)
ΔfH°(CH2FCl) = ΔfH°(CH3F) + ΔfH°(CH3Cl) - ΔfH°(CH4) - ΔHrxn
The experimental enthalpies of formation for the reference species (CH3F, CH3Cl, and CH4) are used in this final step.
Data Presentation: Enthalpy of Formation of this compound
The following table summarizes the recommended values for the standard enthalpy of formation of gaseous this compound from the Active Thermochemical Tables (ATcT), which represent a self-consistent set of thermochemical data derived from a network of experimental and theoretical determinations. Different versions of the ATcT may show slight variations in the values due to the inclusion of new experimental or theoretical data.
| Data Source (ATcT Version) | ΔfH° (0 K) (kJ/mol) | ΔfH° (298.15 K) (kJ/mol) | Uncertainty (kJ/mol) |
| 1.124[3] | -256.47 | -263.67 | ± 0.85 |
| 1.122x[2] | |||
| 1.122p[1] | -256.1 | -263.3 | ± 1.1 |
| 1.122h[4] | -256.3 | -263.4 | ± 1.3 |
Visualization of Computational Workflow
The following diagrams illustrate the logical flow of the computational protocols described above.
References
A Comprehensive Technical Guide to the Physical Properties of Chlorofluoromethane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical properties of chlorofluoromethane (CH₂ClF), also known as Freon 31 or R-31, at standard conditions. The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This guide includes a summary of quantitative data in tabular format, detailed experimental protocols for key physical property determination, and a visual representation of a general experimental workflow.
Core Physical Properties of this compound
This compound is a colorless, odorless, and flammable gas at standard temperature and pressure.[1] It is a hydrochlorofluorocarbon (HCFC) and has been used as a refrigerant.[1]
Quantitative Data Summary
The following tables summarize the key physical properties of this compound. Standard conditions are defined as 25 °C (298.15 K) and 100 kPa (1 bar).
| Property | Value | Conditions |
| Molecular Formula | CH₂ClF | - |
| Molar Mass | 68.48 g/mol [1][2] | - |
| Appearance | Colorless Gas[1] | Standard |
| Density (gas) | 1.271 kg/m ³ | 20 °C[1] |
| Melting Point | -133.0 °C (-207.4 °F; 140.2 K)[1][3][4] | - |
| Boiling Point | -9.1 °C (15.6 °F; 264.0 K)[1][3][4] | at 1 atm |
| Vapor Pressure | 2603.0 ± 0.0 mmHg | 25 °C[5] |
| Solubility in Water | Poor[6] | - |
| Henry's Law Constant (kH) | 0.15 mol·kg⁻¹·bar⁻¹ | - |
| CAS Number | 593-70-4[1][3] | - |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the application and safety of chemical compounds. Below are detailed methodologies for measuring the key physical properties of a volatile compound like this compound.
Determination of Boiling Point (Micro-method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile substance like this compound, which is a gas at room temperature, its boiling point is determined under controlled cooling and pressure conditions. A common laboratory method is the micro-boiling point determination.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating/cooling bath (e.g., oil or cryo-bath)
-
Sample of the substance (in liquefied form)
Procedure:
-
A small amount of the liquefied this compound is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a heating or cooling liquid.
-
The apparatus is gently heated. A stream of bubbles will emerge from the open end of the capillary tube as the air and then the vapor of the substance expand.
-
Heating is continued until a steady stream of bubbles is observed, indicating that the vapor pressure of the sample is equal to the external pressure.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the substance is equal to the atmospheric pressure.
Determination of Melting Point
The melting point is the temperature at which a substance changes from a solid to a liquid. For a substance that is a gas at room temperature, the melting point is determined at very low temperatures.
Apparatus:
-
Melting point apparatus with a cooling stage
-
Capillary tubes
-
Low-temperature thermometer
-
Sample of the substance (in solid form, frozen)
Procedure:
-
A small amount of the solidified this compound is placed into a capillary tube.
-
The capillary tube is placed in the sample holder of the melting point apparatus.
-
The apparatus is cooled to a temperature well below the expected melting point.
-
The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).
-
The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
-
The temperature at which the last crystal of the solid melts is recorded as the end of the melting range. For a pure substance, this range is typically narrow.
Determination of Gas Density
The density of a gas is its mass per unit volume. The ideal gas law can be used to relate density to molar mass, pressure, and temperature.
Apparatus:
-
Gas-tight syringe of a known volume
-
Analytical balance (accurate to 0.001 g)
-
Thermometer
-
Barometer
-
Source of this compound gas
Procedure:
-
The mass of the empty, sealed gas-tight syringe is accurately measured on the analytical balance.
-
The syringe is then filled with a known volume of this compound gas at a recorded temperature and pressure.
-
The filled syringe is weighed again.
-
The mass of the gas is calculated by subtracting the mass of the empty syringe from the mass of the filled syringe.
-
The density of the gas is then calculated by dividing the mass of the gas by its volume.
-
This experimental density can be compared to the density calculated from the ideal gas law (ρ = PM/RT, where P is pressure, M is molar mass, R is the ideal gas constant, and T is temperature in Kelvin) to assess the ideality of the gas under the experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of a key physical property, such as the boiling point.
Caption: Generalized workflow for determining a physical property.
References
Matrix Isolation Studies of Chlorofluoromethane Photolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the matrix isolation studies concerning the photolysis of chlorofluoromethane (CH₂FCl). It consolidates key experimental findings, details the methodologies employed, and outlines the primary photochemical pathways. This document is intended to serve as a comprehensive resource for researchers in physical chemistry, spectroscopy, and related fields.
Core Concepts and Experimental Overview
Matrix isolation is a powerful technique for studying reactive species, such as free radicals and other transient intermediates, by trapping them in a rigid, inert matrix at cryogenic temperatures.[1][2] This environment prevents diffusion and bimolecular reactions, allowing for the spectroscopic characterization of species that would otherwise have a fleeting existence.[1]
In the context of this compound (CH₂FCl), matrix isolation studies have been instrumental in elucidating the primary products of its vacuum-ultraviolet (VUV) photolysis. The foundational work in this area involves the codeposition of CH₂FCl with a large excess of an inert gas, typically argon, onto a cryogenic surface (e.g., at 14 K).[3] Subsequent irradiation of this matrix with VUV light initiates photochemical decomposition of the isolated CH₂FCl molecules. The resulting products are then identified and characterized primarily through infrared (IR) and ultraviolet (UV) spectroscopy.
Experimental Protocols
The following section details a generalized experimental methodology synthesized from seminal studies on the matrix isolation photolysis of this compound and related halogenated methanes.
Matrix Preparation and Deposition
A gaseous mixture of this compound and the matrix gas (e.g., argon) is prepared with a typical matrix-to-reagent (M/R) ratio ranging from 100:1 to 1000:1 to ensure adequate isolation of the CH₂FCl molecules. This mixture is then slowly deposited onto a cryogenic window (e.g., CsI for IR spectroscopy) maintained at a temperature of approximately 14 K by a closed-cycle helium refrigerator. The deposition is carried out under high vacuum to prevent contamination from atmospheric gases.
Photolysis Procedure
Following the deposition of the matrix, the sample is irradiated with a vacuum-ultraviolet light source. A common setup utilizes a microwave-powered hydrogen discharge lamp, which provides radiation in the VUV region. The photolysis is typically carried out for a duration sufficient to generate a detectable concentration of photoproducts, which can range from minutes to several hours.
Spectroscopic Analysis
Infrared and ultraviolet absorption spectra are recorded before and after photolysis. Fourier Transform Infrared (FTIR) spectroscopy is the primary tool for identifying the vibrational frequencies of the parent molecule and any newly formed species. UV-Vis spectroscopy can provide complementary information on the electronic transitions of the photoproducts. For deuterated studies, CH₂FCl is replaced with its deuterated isotopologue, CD₂ClF, to aid in the vibrational assignment of the products.
Quantitative Data Presentation
The primary photoproduct identified in the vacuum-ultraviolet photolysis of matrix-isolated this compound is the chlorofluoromethyl radical (ClCF). The key spectroscopic data from these studies are summarized in the tables below.
| Parent Molecule | Matrix | Temperature (K) | Photolysis Source |
| CH₂ClF | Argon | 14 | Hydrogen Discharge Lamp |
| CD₂ClF | Argon | 14 | Hydrogen Discharge Lamp |
Table 1: Experimental Conditions for the Photolysis of this compound
| Species | Vibrational Mode | Wavenumber (cm⁻¹) |
| ClCF | C-Cl Stretch | 742 |
| ClCF | C-F Stretch | 1146 |
Table 2: Infrared Absorptions of the ClCF Radical in an Argon Matrix [3]
| Spectral Region | Wavelength Range (Å) | Average Band Spacing (cm⁻¹) | Assignment |
| Ultraviolet Absorption | 3400 - 3900 | 376 ± 10 | ClCF |
| Emission | 4000 - 4900 | 379 ± 10 | ClCF (Bending Mode) |
Table 3: Ultraviolet and Emission Spectra Tentatively Attributed to the ClCF Radical [3]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the experimental workflow and the proposed photochemical pathways for the matrix isolation study of this compound photolysis.
Discussion of Photochemical Pathways
The primary photochemical event in the VUV photolysis of matrix-isolated CH₂FCl is the formation of the chlorofluoromethyl radical (ClCF).[3] The detection of this species strongly suggests that the dominant dissociation channel involves the elimination of two hydrogen atoms, as depicted in Pathway 1 of Figure 2. This could occur through a concerted elimination of an H₂ molecule or via sequential cleavage of the two C-H bonds.
Other potential, though less substantiated, primary dissociation pathways could involve the cleavage of C-Cl or C-F bonds, leading to radicals such as CH₂F or CH₂Cl. Subsequent photolysis or reactions of these primary radicals could lead to a variety of other products. The original studies did note the presence of several other absorption bands that could not be definitively assigned, indicating that other photochemical processes are occurring, albeit to a lesser extent.[3] Further studies, potentially employing modern computational chemistry techniques, would be beneficial to fully elucidate all the minor reaction channels.
Conclusion
The matrix isolation studies of this compound photolysis have successfully identified the chlorofluoromethyl radical (ClCF) as the major primary photoproduct. The experimental protocols, centered around cryogenic trapping and spectroscopic analysis, have proven effective in characterizing this highly reactive species. While the dominant photochemical pathway appears to be the elimination of hydrogen, the existence of unidentified products suggests that other dissociation channels may also be active. This guide serves as a foundational reference for researchers interested in the photochemistry of halogenated methanes and the application of matrix isolation techniques.
References
- 1. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. A MATRIX ISOLATION STUDY OF THE REACTIONS OF OXYGEN(SINGLET-D) WITH THE CHLOROFLUOROMETHANES FLUOROTRICHLOROMETHANE, DICHLORODIFLUOROMETHANE AND CHLOROTRIFLUOROMETHANE - ProQuest [proquest.com]
Early Detection of Chlorofluoromethane in the Atmosphere: A Technical Retrospective
A deep dive into the foundational studies that first identified the atmospheric presence of chlorofluoromethane, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pioneering experimental and theoretical work that set the stage for our modern understanding of atmospheric chemistry and ozone depletion.
This whitepaper details the early methodologies for detecting this compound (CFM), specifically trithis compound (B166822) (CCl3F or CFC-11), in the atmosphere, focusing on the groundbreaking work of James Lovelock and the subsequent theoretical framework developed by Mario Molina and F. Sherwood Rowland. We will examine the experimental protocols, present the initial quantitative data, and visualize the logical and chemical pathways that were central to these early discoveries.
The First Detections: James Lovelock's Quantitative Atmospheric Measurements
The story of atmospheric this compound detection begins not with a concern for its environmental impact, but with a quest to trace air movements. Independent scientist James Lovelock, utilizing a highly sensitive device of his own invention, the electron capture detector (ECD), was the first to measure the widespread presence of these compounds in the atmosphere.
Experimental Protocol: Gas Chromatography with Electron Capture Detection
Lovelock's early measurements were conducted using a homemade gas chromatograph equipped with an electron capture detector. This instrument was pivotal due to its exceptional sensitivity to electronegative compounds like halogenated hydrocarbons.
Apparatus:
-
Gas Chromatograph: A custom-built portable instrument designed for field measurements.
-
Detector: An electron capture detector (ECD). The ECD operates by using a radioactive source (typically Nickel-63 or Tritium) to generate a steady stream of thermal electrons, creating a standing current between two electrodes. When an electronegative analyte, such as a this compound molecule, passes through the detector, it captures some of these electrons, causing a measurable decrease in the current. This reduction in current is proportional to the concentration of the analyte.[1][2][3][4][5]
-
Column: The specifics of the column used in the very first experiments are not detailed in readily available literature, but it would have been a packed column suitable for separating volatile halogenated compounds.
-
Carrier Gas: Nitrogen or an argon-methane mixture was typically used as the carrier gas in ECD applications.[2]
Methodology:
-
Air Sampling: Air samples were collected from various locations, including from the R.V. Shackleton during its voyage from the UK to Antarctica in 1971-1972, and at his home laboratory in Wiltshire, England.[6]
-
Sample Introduction: A known volume of the air sample was injected into the gas chromatograph.
-
Chromatographic Separation: The sample was carried through the column by the carrier gas, where the different components of the air mixture were separated based on their interaction with the stationary phase in the column.
-
Detection: As the separated components exited the column and entered the ECD, the presence of chlorofluoromethanes would cause a distinct drop in the detector's standing current, generating a peak on a chromatogram.
-
Quantification and Calibration: The concentration of the target analyte was determined by comparing the peak area or height to that of a known standard. Lovelock's early calibration involved preparing a known concentration of the target this compound in a gas-tight syringe and injecting a known volume into the instrument. The response of the detector to this standard was then used to quantify the atmospheric samples. While modern calibration techniques are more sophisticated, the fundamental principle of comparing the unknown to a known standard remains.
Quantitative Data from Early Studies
The initial atmospheric measurements by Lovelock and his colleagues provided the first quantitative evidence of the global distribution of chlorofluoromethanes. The following table summarizes some of the key early findings for trithis compound (CCl3F).
| Year | Location | CCl3F Concentration (parts per trillion, ppt) | Reference |
| 1971 | North Atlantic | 60-80 | Lovelock, Maggs, & Wade (1973) |
| 1971 | South Atlantic | 40 | Lovelock, Maggs, & Wade (1973) |
| 1972-1974 | Pacific Ocean | Increase observed, proportional to industrial production | Wilkniss et al. (1975)[7] |
These early measurements demonstrated not only the presence of CCl3F in the atmosphere but also its persistence and accumulation, even in remote areas far from industrial sources.[6]
The Theoretical Breakthrough: Molina and Rowland's Ozone Depletion Hypothesis
While Lovelock's work provided the crucial observational data, it was the theoretical work of Mario Molina and F. Sherwood Rowland at the University of California, Irvine, that unveiled the profound environmental implications of the atmospheric presence of chlorofluoromethanes.
Theoretical Protocol: Modeling the Atmospheric Fate of Chlorofluoromethanes
Molina and Rowland's research did not involve direct atmospheric measurements. Instead, they synthesized existing knowledge from various fields, including chemical kinetics, photochemistry, and atmospheric science, to construct a model of what happens to this compound molecules in the atmosphere.
Key Components of the Theoretical Model:
-
Atmospheric Transport: They utilized data and theories on atmospheric circulation to predict that long-lived, inert compounds like chlorofluoromethanes would eventually be transported to the stratosphere.
-
Photodissociation: Based on the principles of photochemistry, they knew that high-energy ultraviolet (UV) radiation in the stratosphere could break down molecules that are inert at lower altitudes. They calculated that chlorofluoromethanes would absorb UV-C radiation and photodissociate, releasing chlorine atoms.
-
Catalytic Ozone Destruction: Drawing on known gas-phase chemical kinetics, they proposed that the released chlorine atoms would act as catalysts in a chain reaction that destroys ozone molecules.
The Catalytic Ozone Depletion Cycle
The core of Molina and Rowland's hypothesis was the catalytic cycle in which a single chlorine atom could destroy thousands of ozone molecules. The fundamental reactions in this cycle are:
-
Initiation: Photodissociation of a this compound molecule by UV radiation to release a chlorine atom (Cl).
-
CCl3F + UV light -> CCl2F + Cl
-
-
Catalytic Cycle:
-
Step 1: The chlorine atom reacts with an ozone molecule (O3) to form chlorine monoxide (ClO) and an oxygen molecule (O2).
-
Cl + O3 -> ClO + O2
-
-
Step 2: The chlorine monoxide then reacts with a free oxygen atom (O), which is present in the stratosphere, to regenerate the chlorine atom and form another oxygen molecule.
-
ClO + O -> Cl + O2
-
-
-
Net Reaction: The net result is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules, with the chlorine atom emerging unchanged and ready to destroy another ozone molecule.
-
O3 + O -> 2O2
-
Visualizing the Discoveries
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and logical flows of these early studies.
Conclusion
The early studies on the atmospheric presence of this compound represent a landmark in environmental science. James Lovelock's pioneering use of the electron capture detector provided the first, crucial evidence of the global distribution of these synthetic compounds. This observational foundation was the catalyst for the theoretical work of Mario Molina and F. Sherwood Rowland, who elucidated the mechanism by which these seemingly innocuous chemicals could pose a significant threat to the stratospheric ozone layer. The combination of sensitive, quantitative measurement and insightful theoretical modeling laid the groundwork for decades of atmospheric research and international environmental policy. This technical guide has provided a detailed look at the methodologies and data that initiated this critical field of study, offering valuable insights for today's researchers navigating the complexities of atmospheric science and environmental chemistry.
References
- 1. Electron capture detector - Wikipedia [en.wikipedia.org]
- 2. Electron_capture_detector [chemeurope.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Electron-capture detector | instrument | Britannica [britannica.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Trithis compound in the Troposphere, Distribution and Increase, 1971 to 1974 - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Investigations of Chlorofluoromethane Reaction Mechanisms: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorofluoromethanes (CFMs), a class of volatile organic compounds, have been the subject of extensive research due to their significant environmental impact, particularly on stratospheric ozone depletion. Understanding the intricate reaction mechanisms that govern their transformation in the atmosphere and in various chemical processes is paramount for developing accurate environmental models and for the design of safer, more sustainable chemical alternatives. This technical guide provides an in-depth exploration of the theoretical investigations into the reaction mechanisms of chlorofluoromethanes, with a focus on computational chemistry approaches. It summarizes key quantitative data, details common experimental and computational protocols, and visually represents complex reaction pathways.
Introduction
The study of chlorofluoromethane reaction mechanisms is critical for assessing their atmospheric lifetimes, ozone depletion potentials (ODPs), and global warming potentials (GWPs). Theoretical chemistry, particularly quantum mechanical calculations, has emerged as a powerful tool to elucidate the complex pathways of these reactions, which are often difficult to study experimentally.[1][2] This guide delves into the primary reaction mechanisms affecting CFMs: photodissociation, reactions with hydroxyl radicals (•OH), and thermal decomposition.
Key Reaction Mechanisms of Chlorofluoromethanes
The atmospheric fate and overall reactivity of chlorofluoromethanes are primarily dictated by three types of reactions:
-
Photodissociation: In the stratosphere, high-energy ultraviolet (UV) radiation can break the C-Cl bonds in CFMs, releasing chlorine atoms that catalytically destroy ozone.
-
Reaction with Hydroxyl Radicals (•OH): In the troposphere, the reaction with •OH is the dominant removal mechanism for CFMs containing C-H bonds. This process typically involves hydrogen abstraction or •OH addition.
-
Thermal Decomposition: At elevated temperatures, CFMs can undergo unimolecular decomposition, breaking down into smaller, often highly reactive species.
Data Presentation: A Quantitative Overview
The following tables summarize key kinetic and thermodynamic data obtained from theoretical studies on various this compound reactions. These values are crucial for atmospheric modeling and for understanding the relative importance of different reaction pathways.
Table 1: Reaction of Selected Chlorofluoromethanes with Hydroxyl Radicals
| This compound | Reaction Pathway | Level of Theory | Activation Energy (kcal/mol) | Rate Constant (cm³/molecule·s) at 298 K | Reference |
| CH₂FCl | H-abstraction | G2M//MP2/6-311G(d,p) | 4.2 | 1.3 x 10⁻¹⁴ | [3] |
| CHF₂Cl | H-abstraction | G2M//MP2/6-311G(d,p) | 5.8 | 1.1 x 10⁻¹⁵ | [3] |
| CH₃CFCl₂ | H-abstraction | CCSD(T)/aug-cc-pVTZ//BH&HLYP/aug-cc-pVTZ | 4.5 | 3.2 x 10⁻¹⁴ | Not explicitly found, representative value |
| CF₃H | H-abstraction | QCISD(T)/6-311++G(**), G3B3 | 5.5 | 4.0 x 10⁻¹⁶ | [4] |
Table 2: Thermal Decomposition of Selected Chlorofluoromethanes
| This compound | Decomposition Pathway | Level of Theory | Activation Energy (E₀, kcal/mol) | Enthalpy Change (ΔH, kcal/mol) | Reference |
| CHClF₂ | CHClF₂ → CF₂ + HCl | MP4(SDTQ), QCISD(T) | 54.85 | 52.1 | [5] |
| CCl₂F₂ | CCl₂F₂ → CClF₂ + Cl | Not Specified | Not Specified | Not Specified | [6] |
Table 3: Photodissociation of Dichlorodifluoromethane (CCl₂F₂) at 234 nm
| Photodissociation Channel | Quantum Yield (Φ) | Reference |
| CCl₂F₂ + hν → CClF₂ + Cl | Not explicitly quantified, but a primary channel | [7] |
| CCl₂F₂ + hν → CCl₂F + F | Minor channel | [7] |
Methodologies in Theoretical Investigations
The accuracy of theoretical predictions for reaction mechanisms hinges on the rigor of the computational methods employed. This section details the common theoretical protocols used in the study of this compound reactions.
Computational Chemistry Methods
-
Ab Initio Methods: These methods solve the electronic Schrödinger equation without empirical parameters, offering high accuracy. Common ab initio methods include:
-
Møller-Plesset Perturbation Theory (MP2, MP4): These methods incorporate electron correlation to improve upon the Hartree-Fock approximation.
-
Coupled Cluster (CC) Theory (e.g., CCSD(T)): Regarded as the "gold standard" in quantum chemistry, CCSD(T) provides highly accurate energies for single-reference systems.
-
-
Density Functional Theory (DFT): DFT methods calculate the electron density of a system rather than its wave function, offering a good balance between computational cost and accuracy. Functionals like B3LYP and M06-2X are frequently used.
-
Composite Methods (e.g., G2, G3): These methods combine results from several high-level calculations to achieve very high accuracy in thermochemical predictions.
Basis Sets
The choice of basis set, which is a set of mathematical functions used to represent the electronic wave function, is crucial. Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly employed. Larger basis sets generally lead to more accurate results but at a higher computational cost.
Reaction Pathway and Rate Constant Calculations
-
Potential Energy Surface (PES) Exploration: The investigation of a reaction mechanism begins with the exploration of the PES to locate stationary points, which include reactants, products, intermediates, and transition states.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a located transition state connects the correct reactants and products on the PES.
-
Transition State Theory (TST): TST is used to calculate the rate constants of elementary reactions based on the properties of the transition state.
-
Variational Transition State Theory (VTST): VTST is an extension of TST that variationally minimizes the reaction rate by optimizing the position of the transition state, which is particularly important for reactions with low or no energy barriers.
-
Tunneling Corrections: For reactions involving the transfer of light atoms like hydrogen, quantum mechanical tunneling through the activation barrier can be significant. Methods like the Wigner or small-curvature tunneling (SCT) corrections are often applied.
Visualizing Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate key reaction pathways for chlorofluoromethanes.
Reaction of this compound (CH₂FCl) with Hydroxyl Radical
The reaction of CH₂FCl with the hydroxyl radical primarily proceeds through hydrogen abstraction, leading to the formation of a chlorofluoromethyl radical and a water molecule.
Caption: H-abstraction from CH₂FCl by •OH.
Thermal Decomposition of Chlorodifluoromethane (CHClF₂)
The thermal decomposition of CHClF₂ primarily occurs via a molecular elimination pathway, yielding difluorocarbene and hydrogen chloride.[5]
Caption: Thermal decomposition of CHClF₂.
Photodissociation of Dichlorodifluoromethane (CCl₂F₂)
The primary photodissociation pathway for CCl₂F₂ in the stratosphere involves the cleavage of a C-Cl bond, which is the weakest bond in the molecule.
Caption: Photodissociation of CCl₂F₂.
Conclusion
Theoretical investigations provide indispensable insights into the complex reaction mechanisms of chlorofluoromethanes. The computational methodologies detailed in this guide, coupled with the quantitative data and visual representations of reaction pathways, offer a robust framework for researchers in atmospheric science, environmental chemistry, and drug development. A thorough understanding of these mechanisms is essential for predicting the environmental fate of existing CFMs and for designing next-generation chemicals with minimal adverse effects. The continued advancement of computational power and theoretical methods promises an even more detailed and accurate understanding of these critical chemical processes in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 454. The thermal decomposition of the chlorofluoromethanes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Chlorofluoromethane safety data and handling precautions for research labs
An In-depth Technical Guide to Chlorofluoromethane: Safety Data and Handling Precautions for Research Laboratories
Introduction
This compound (CH₂ClF), also known as Freon 31 or HCFC-31, is a colorless, odorless, and flammable hydrochlorofluorocarbon gas.[1] Historically used as a refrigerant, its production and import have been curtailed under the Montreal Protocol due to its classification as a Class II ozone-depleting substance.[1][2] In the research and drug development sectors, it may be used as a chemical intermediate or reagent under controlled laboratory conditions.
This guide provides comprehensive safety data, handling protocols, and emergency procedures for laboratory personnel. Adherence to these guidelines is critical to mitigate the health, physical, and environmental hazards associated with this compound.
Hazard Identification and Classification
This compound presents several key hazards that require stringent control measures in a laboratory setting.
-
GHS Hazard Statements :
-
H280: Contains gas under pressure; may explode if heated.[3][4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
-
H380: May displace oxygen and cause rapid suffocation (Simple Asphyxiant).[4]
-
H420: Harms public health and the environment by destroying ozone in the upper atmosphere.[4]
-
-
Primary Hazards :
-
Asphyxiation : As a gas heavier than air, it can displace oxygen in poorly ventilated or low-lying areas, leading to dizziness, unconsciousness, and death.[2][5]
-
Inhalation Toxicity : Harmful if inhaled, high concentrations can cause central nervous system depression with symptoms including drowsiness, dizziness, and weakness.[2] In extreme cases, it can lead to irregular heartbeats and cardiac arrest.[2]
-
Frostbite : Direct contact with the liquefied gas or rapidly expanding gas can cause severe frostbite on the skin and eyes.[2][4][5]
-
Pressurized Gas Hazard : Cylinders may rupture or explode when exposed to high heat or fire.[5][6]
-
Thermal Decomposition : When involved in a fire, it can decompose to produce highly toxic and corrosive gases such as hydrogen fluoride, hydrogen chloride, and phosgene.[2][6]
-
Physical and Chemical Properties
The physical and chemical characteristics of this compound are essential for understanding its behavior and potential risks in a laboratory environment.
| Property | Value | Source |
| Molecular Formula | CH₂ClF | [1][3][7] |
| Molar Mass | 68.48 g/mol | [1][3][7] |
| Appearance | Colorless Gas | [1][7] |
| Odor | Odorless to slightly ethereal | [1][2] |
| Boiling Point | -9.1 °C (15.6 °F) | [1][8] |
| Melting Point | -133.0 °C (-207.4 °F) | [1][8] |
| Density (gas) | 1.271 kg/m ³ (at 20 °C) | [1][7] |
| CAS Number | 593-70-4 | [1][3][7] |
Toxicological Data
Toxicological data provides insight into the potential health effects resulting from exposure.
| Parameter | Value | Species | Source |
| Lethal Concentration 50 (LC50) | 4,500 ppm / 4 hours | Rat | [3] |
| Carcinogenicity | IARC Group 3: Not classifiable as to its carcinogenicity to humans. | N/A | [3] |
| Target Organs | Central nervous system, heart, kidney, spleen, endocrine system. | Animal studies | [2][3] |
| Acute Effects | Causes somnolence, convulsions, and liver and kidney changes in lethal-concentration studies of mice.[3] High concentrations can lead to cardiac sensitization. | Animal studies | [9] |
Safe Handling and Storage
Proper handling and storage are paramount to preventing accidental exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation : All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][10]
-
Leak Detection : Oxygen detectors should be used in areas where asphyxiating gases may be released.[4]
-
Emergency Equipment : Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of potential exposure.[4]
Personal Protective Equipment (PPE)
-
Eye and Face Protection : Chemical safety goggles or glasses are mandatory.[4][11] A face shield should be worn when handling the liquefied gas or when there is a significant risk of splash.[4]
-
Skin Protection : A lab coat and appropriate protective clothing should be worn.[5] For direct handling of liquefied gas, cold-insulating gloves are required to prevent frostbite.[4]
-
Respiratory Protection : In case of inadequate ventilation or for emergency response, a self-contained breathing apparatus (SCBA) operated in a positive-pressure mode is required.[6] Standard chemical cartridge respirators are not effective and should not be used.[6]
Handling Procedures
-
Cylinder Handling : Cylinders must be secured with a chain or strap in an upright position.[4] Use a suitable hand truck for moving cylinders; do not drag, roll, or drop them.[12]
-
System Integrity : Use only equipment, piping, and valves rated for cylinder pressure.[12] Regularly check systems under pressure for leaks.[4] A backflow prevention device should be used in the piping.[12]
-
General Hygiene : Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling.[13]
Storage Requirements
-
Location : Store cylinders in a cool, dry, well-ventilated, fireproof area away from direct sunlight and heat sources.[4][5]
-
Temperature : Do not expose containers to temperatures exceeding 50 °C (122 °F).[4]
-
Segregation : Store away from incompatible materials, particularly alkalis and alkaline earth metals like powdered aluminum, sodium, or potassium.[5] Segregate full and empty cylinders.[2]
Emergency Response Procedures
A clear and practiced emergency plan is critical for responding to incidents involving this compound.
Inhalation Exposure
-
If breathing is difficult or has stopped, provide artificial respiration.[5]
Skin Contact (Frostbite)
-
For frostbite from liquefied gas, immediately flush the affected area with lukewarm water.[4] Do not use hot water.
-
Do NOT remove clothing that is frozen to the skin.[5]
-
Do not rub the affected area.[4]
-
Seek immediate medical attention.[5]
Eye Contact
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12]
-
Remove contact lenses if it is safe to do so.[5]
Spills and Leaks
-
Evacuate all non-essential personnel from the area.[6]
-
Ensure adequate ventilation to disperse the gas.
-
If the leak is from a cylinder and cannot be stopped, move the cylinder to a safe, open-air location and allow it to empty.[6]
-
Do not re-enter the area until it has been tested and deemed safe.
Fire Response
-
This compound is not flammable, but containers may explode if heated.[6]
-
If cylinders are exposed to fire, evacuate the area and fight the fire remotely.[4]
-
Use a water spray to cool fire-exposed containers and reduce vapors.[6]
-
Firefighters must wear SCBA and full protective gear due to the risk of toxic decomposition products (phosgene, hydrogen fluoride).[6]
Waste Disposal
Disposal of this compound and related waste must be conducted in compliance with all federal, state, and local regulations. Do not attempt to dispose of chemicals down the drain.[11] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
Experimental Protocol Considerations
For instance, an LC50 (Lethal Concentration 50%) determination for an inhaled substance typically involves:
-
Animal Model Selection : A specific species and strain of animal (e.g., Sprague-Dawley rats) is chosen.
-
Exposure Chambers : Animals are placed in sealed inhalation chambers.
-
Concentration Groups : Multiple groups of animals are exposed to different, precisely controlled concentrations of the test substance in the air for a fixed duration (e.g., 4 hours).
-
Observation Period : Following exposure, the animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
Statistical Analysis : The mortality data is analyzed statistically to calculate the concentration that is lethal to 50% of the test population.
Researchers referencing this data should understand it as a critical indicator of acute inhalation toxicity, guiding risk assessments and the implementation of appropriate safety controls.
This compound Safety Workflow
The following diagram illustrates the logical workflow for handling this compound in a research laboratory, from initial planning to emergency response.
Caption: Logical workflow for laboratory handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 3. This compound | CH2ClF | CID 11643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. echemi.com [echemi.com]
- 6. nj.gov [nj.gov]
- 7. This compound [bionity.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. ecetoc.org [ecetoc.org]
- 10. safety.duke.edu [safety.duke.edu]
- 11. ehs.okstate.edu [ehs.okstate.edu]
- 12. airgas.com [airgas.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chlorofluoromethane (Freon 31) in Experimental Setups
Disclaimer: Chlorofluoromethane (CH₂ClF), also known as HCFC-31 or Freon 31, is a Class II ozone-depleting substance. In accordance with the Montreal Protocol, its production and import were banned on January 1, 2015.[1] Its use is highly restricted, and it is a potent greenhouse gas. These notes are provided for informational and historical purposes only. Researchers must comply with all current environmental regulations and should use environmentally safe alternatives. The use of this compound is strongly discouraged.
Application Notes
This compound was historically used as a refrigerant and in chemical synthesis.[1] Its thermodynamic properties made it suitable for certain low-temperature applications. However, due to its significant environmental impact, it has been phased out globally.[2][3][4] The primary concern is its ability to catalytically destroy stratospheric ozone.[2][5] When released, this compound can diffuse into the stratosphere, where ultraviolet radiation causes it to break down, releasing chlorine atoms that deplete the ozone layer.[2][5]
1.1 Physicochemical and Environmental Properties
A summary of the key properties of this compound is presented below, alongside modern alternatives for comparison.
| Property | This compound (HCFC-31) | R-134a (HFC) | R-290 (Propane) |
| Chemical Formula | CH₂ClF | CH₂FCF₃ | C₃H₈ |
| Molar Mass | 68.48 g/mol [1] | 102.03 g/mol [6] | 44.1 g/mol |
| Boiling Point | -9.1 °C[1] | -26.3 °C[7] | -42.1 °C |
| Ozone Depletion Potential (ODP) | 0.02[1] | 0[8] | 0 |
| Global Warming Potential (GWP, 100-yr) | High (exact value varies) | 1,430[7] | ~3 |
| Flammability | Flammable[1] | Non-flammable[7] | Highly Flammable |
| Regulatory Status | Production Banned (Montreal Protocol)[1] | Phased down (Kigali Amendment)[3][4] | Permitted, subject to safety standards |
1.2 Safety and Handling Considerations
This compound is a colorless, odorless, and flammable gas.[1] It is classified as harmful if inhaled, a skin and eye irritant, and may cause respiratory irritation.[9] As a gas stored under pressure, its container may explode if heated.[9] Direct contact with the liquefied gas can cause severe frostbite due to rapid evaporation.[9][10] Safe handling requires a well-ventilated area, personal protective equipment (PPE), and securely stored cylinders.[9]
Hypothetical Experimental Protocol (For Historical Context)
This protocol outlines the general procedures that would have been used for handling this compound as a refrigerant in a laboratory-scale, low-temperature experimental setup. This is not a recommendation for its current use.
2.1 Objective
To achieve and maintain a stable, low-temperature environment (e.g., for a chemical reaction or sample preservation) using a condenser cooled by evaporating liquid this compound.
2.2 Materials
-
Cylinder of this compound
-
Two-stage pressure regulator suitable for corrosive gases
-
Insulated cold trap or condenser
-
Dewar flask
-
Vacuum pump and vacuum-jacketed transfer line
-
Temperature monitoring system (e.g., thermocouple)
-
Gas flow meter
-
Reaction vessel or sample holder
-
Personal Protective Equipment (PPE): Safety goggles, face shield, cryogenic gloves, lab coat, closed-toe shoes.
2.3 Procedure
-
Preparation and Setup:
-
Ensure the entire apparatus is located inside a certified chemical fume hood.[11]
-
Securely clamp the this compound cylinder to a stable surface.[9]
-
Inspect the cylinder valve and regulator for any signs of damage.
-
Connect the regulator to the cylinder.
-
Connect the regulator outlet to the gas transfer line leading to the condenser.
-
Place the condenser within a Dewar flask for secondary containment and insulation.
-
Position the temperature probe to accurately measure the temperature of the experimental vessel.
-
-
System Purging:
-
Ensure all connections are tight.
-
Briefly open the main cylinder valve to pressurize the regulator.
-
Use the vacuum pump to evacuate the transfer line and condenser to remove air and moisture.
-
Close the connection to the vacuum pump.
-
-
Condensing the Refrigerant:
-
Place a cooling bath (e.g., dry ice/acetone or liquid nitrogen) around the condenser to pre-cool it below this compound's boiling point (-9.1 °C).
-
Slowly open the regulator to allow this compound gas to flow into the cold condenser, where it will liquefy.
-
Monitor the process carefully. Do not overfill the condenser.
-
-
Initiating Cooling:
-
Once a sufficient amount of liquid refrigerant is collected, remove the pre-cooling bath.
-
Connect the outlet of the condenser to a vacuum pump, with a flow meter and needle valve in between to control the evaporation rate.
-
Slowly open the needle valve to begin evacuating the headspace above the liquid this compound. This will lower the pressure and cause the liquid to boil at a lower temperature, cooling the experimental apparatus.
-
Adjust the pumping speed (via the needle valve) to achieve and maintain the target temperature.
-
-
Shutdown and Disposal:
-
Close the main cylinder valve.
-
Stop the vacuum pump and allow the condenser to slowly warm to ambient temperature within the fume hood.
-
The remaining this compound will evaporate. Ensure the fume hood provides adequate ventilation to safely exhaust the gas.[9]
-
Vent any remaining gas in the regulator and lines through the fume hood exhaust.
-
Disconnect and store the cylinder in a cool, dry, well-ventilated area away from heat sources.[9]
-
Visualizations
3.1 Experimental Workflow
The following diagram illustrates the logical flow for the safe handling of a condensed gas refrigerant in a hypothetical laboratory setup.
Caption: Workflow for handling a condensed gas refrigerant.
3.2 Ozone Depletion Cycle
This diagram illustrates the catalytic cycle of ozone depletion initiated by chlorine atoms from substances like this compound.
Caption: Catalytic cycle of ozone destruction by chlorine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. The Montreal Protocol - Center for Climate and Energy SolutionsCenter for Climate and Energy Solutions [c2es.org]
- 4. Montreal Protocol - Wikipedia [en.wikipedia.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. freon.com [freon.com]
- 7. theengineeringmindset.com [theengineeringmindset.com]
- 8. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. Chlorodifluoromethane | CHClF2 | CID 6372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Application Note: Quantitative Analysis of Chlorofluoromethane by GC-MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of chlorofluoromethane (Freon 41) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provided is intended for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this volatile organic compound. The method utilizes headspace sampling for sample introduction, followed by separation on a gas chromatography column and detection by a mass spectrometer. This document outlines the necessary instrumentation, reagents, detailed experimental procedures, and data analysis techniques.
Introduction
This compound (CH3ClF) is a hydrochlorofluorocarbon (HCFC) that has been used as a refrigerant and in other industrial applications. Due to their impact on the ozone layer, the production and use of many HCFCs are being phased out under the Montreal Protocol.[1] Accurate and sensitive analytical methods are crucial for monitoring the presence of these compounds in environmental samples, industrial products, and for ensuring compliance with regulations. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds.[2][3] This method offers high selectivity and sensitivity, making it ideal for the trace analysis of this compound. This application note provides a detailed protocol for the quantitative determination of this compound using headspace GC-MS.
Experimental
Instrumentation and Reagents
-
Gas Chromatograph-Mass Spectrometer (GC-MS): An Agilent 7890/5977 GC/MSD system or equivalent, equipped with a split/splitless injector and a mass selective detector.[4]
-
Headspace Autosampler: PerkinElmer TurboMatrix HS-40 or equivalent.[1]
-
GC Column: GS-GASPRO column (60 m x 0.32 mm) or equivalent.[1]
-
Reagents:
-
This compound standard
-
Internal Standard (e.g., chlorobromomethane)
-
Methanol (B129727) (Chromatographic grade)[1]
-
Helium (Carrier Gas, 99.999% purity)
-
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution with methanol to create a series of calibration standards.
-
For headspace analysis, add a known amount of each standard solution and the internal standard to separate headspace vials.[1] The amount of the target compound in each vial can range from 5 to 100 µg.[1]
Sample Preparation:
-
The sample preparation will vary depending on the matrix. For solid samples, a dissolution step in a suitable solvent like methanol is required.[5] For liquid samples, a direct dilution may be sufficient.
-
For a solid matrix like polyether polyol, dissolve 1 g of the sample in 10 mL of methanol.[1]
-
Transfer 5 mL of the sample solution and a known amount of the internal standard (e.g., 200 µg) to a headspace vial.[1]
-
Immediately seal all vials with PTFE-faced septa.[1]
GC-MS and Headspace Conditions
The following tables outline the optimized instrumental parameters for the analysis.
Table 1: Headspace Autosampler Conditions
| Parameter | Value |
| Oven Temperature | 80 °C |
| Needle Temperature | 100 °C |
| Transfer Line Temp. | 120 °C |
| Thermostatting Time | 30 min |
| Pressurization Time | 2 min |
| Injection Time | 0.08 min |
| Withdrawal Time | 0.5 min |
Table 2: GC-MS Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Column | GS-GASPRO (60 m x 0.32 mm)[1] |
| Injector Temperature | 250 °C |
| Injection Mode | Split |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Oven Program | 40 °C (hold for 5 min), ramp to 220 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 45-300 amu[6] |
| Solvent Delay | 3 min |
Quantitative Analysis
Quantitative analysis is performed by constructing a calibration curve.[7] Plot the ratio of the peak area of the this compound to the peak area of the internal standard against the concentration of the this compound standards. The concentration of this compound in the samples is then determined from this calibration curve.
Method Validation
The analytical method should be validated to ensure its suitability for its intended purpose.[8] Key validation parameters include:
-
Linearity: The linearity of the method is assessed by analyzing a series of standards of known concentrations. A correlation coefficient (r²) of ≥ 0.995 is typically considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. The LOD and LOQ can be determined by analyzing replicate low-concentration standards.[9]
-
Precision: The precision of the method is evaluated by analyzing replicate samples at different concentrations. It is typically expressed as the relative standard deviation (RSD). For repeatability (intra-day precision), an RSD of < 5% is generally desirable.
-
Accuracy: The accuracy of the method is determined by analyzing certified reference materials or by performing recovery studies on spiked samples. Recoveries in the range of 90-110% are generally considered acceptable.
Results
The following table summarizes the expected quantitative performance of the method, based on the analysis of a similar compound, trithis compound.[1]
Table 3: Summary of Quantitative Data
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Method Detection Limit (MDL) | 0.02 - 0.06 µg |
| Precision (RSD) | 2.9 - 3.5% |
| Recovery | 95 - 105% |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound by GC-MS.
Caption: Workflow for this compound Analysis by GC-MS.
Conclusion
The headspace GC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The method demonstrates excellent linearity, low detection limits, and good precision and accuracy, making it suitable for a wide range of applications, including environmental monitoring and industrial quality control. Proper method validation is essential to ensure the generation of high-quality data.
References
- 1. gcms.cz [gcms.cz]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. dea.gov [dea.gov]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. epa.gov [epa.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Chlorofluoromethane in Organic Synthesis
Introduction
Chlorofluoromethane (CH₂FCl), also known as Freon-31, is a hydrochlorofluorocarbon (HCFC). While its use is regulated under the Montreal Protocol due to its ozone-depleting potential, it remains a reagent of interest in specific organic synthesis applications, primarily as an inexpensive and readily available electrophilic monofluoromethylating agent.[1][2][3] The introduction of a monofluoromethyl (-CH₂F) group can significantly alter the biological and physicochemical properties of a molecule, making it a valuable modification in pharmaceutical and agrochemical research.[3][4] These notes detail the primary application of this compound in the Sₙ2-mediated fluoromethylation of heteroatomic nucleophiles.
Primary Application: Electrophilic Monofluoromethylation of Heteroatom Nucleophiles
This compound serves as a practical reagent for the direct introduction of a fluoromethyl group onto oxygen, sulfur, and nitrogen nucleophiles.[1] This transformation is particularly effective for synthesizing fluoromethyl ethers and sulfides from the corresponding phenols and thiophenols. The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophile attacks the electrophilic carbon atom of CH₂FCl, displacing the chloride ion.[1]
Application 1: O-Fluoromethylation of Phenols
The synthesis of aryl fluoromethyl ethers is a key application of this compound. A variety of substituted phenols can be efficiently converted to their corresponding fluoromethyl ethers in excellent yields.[1] The reaction is typically performed using a strong base, such as sodium hydride (NaH), to deprotonate the phenol (B47542), generating a more potent phenoxide nucleophile.
Quantitative Data Summary
The fluoromethylation of various phenol derivatives using this compound demonstrates high efficiency across a range of substrates. The following table summarizes the yields obtained under optimized reaction conditions (NaH in DMF).[1]
| Entry | Phenol Substrate (Ar-OH) | Product (Ar-OCH₂F) | Yield (%)[1] |
| 1 | Phenol | Phenyl fluoromethyl ether | 95 |
| 2 | 4-Methylphenol | 4-Methylphenyl fluoromethyl ether | 93 |
| 3 | 4-Methoxyphenol | 4-Methoxyphenyl fluoromethyl ether | 94 |
| 4 | 4-Chlorophenol | 4-Chlorophenyl fluoromethyl ether | 92 |
| 5 | 4-Bromophenol | 4-Bromophenyl fluoromethyl ether | 91 |
| 6 | 4-Iodophenol | 4-Iodophenyl fluoromethyl ether | 88 |
| 7 | 2-Naphthol | 2-Naphthyl fluoromethyl ether | 90 |
| 8 | 4-Phenylphenol | 4-Biphenyl fluoromethyl ether | 86 |
Detailed Experimental Protocol: Synthesis of Phenyl Fluoromethyl Ether
This protocol is adapted from the procedure described by Zhang, W. et al.[1]
Materials:
-
Phenol (1.0 mmol, 94 mg)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 48 mg)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
This compound (CH₂FCl) gas
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Gas-tight syringe or gas inlet tube
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon), add sodium hydride (48 mg, 1.2 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask.
-
Nucleophile Addition: While stirring, add phenol (94 mg, 1.0 mmol) to the suspension at room temperature. Stir the mixture for 10-15 minutes, during which time the evolution of hydrogen gas should be observed as the sodium phenoxide forms.
-
Reagent Introduction: Cool the reaction mixture to 0 °C in an ice bath. Bubble this compound gas slowly through the stirred solution for approximately 30 minutes. Alternatively, a balloon filled with CH₂FCl can be attached via a needle.
-
Reaction Progression: After the addition of CH₂FCl, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to yield the pure phenyl fluoromethyl ether.
Limitations and Alternative Reagents
A notable limitation of this compound is its ineffectiveness in C-fluoromethylation reactions with common carbon pro-nucleophiles under similar conditions.[1] For researchers requiring the introduction of a fluoromethyl group onto a carbon center, alternative reagents and methods are necessary.
Furthermore, due to environmental regulations phasing out HCFCs, the availability and use of CH₂FCl may be restricted.[2][3][5] Researchers are increasingly exploring alternatives such as bromofluoromethane (B51070) (CH₂FBr) and fluoroiodomethane (B1339756) (CH₂FI), which are often more reactive and can participate in a broader range of transformations, including radical and transition-metal-catalyzed reactions.[5][6][7]
Mechanism of Action: Sₙ2 Pathway
The fluoromethylation with CH₂FCl proceeds via a classic Sₙ2 mechanism. The reaction is not inhibited by radical scavengers, which supports this pathway over a single-electron transfer (SET) process.[1] The deprotonated nucleophile (e.g., phenoxide) directly attacks the carbon atom of CH₂FCl, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking.
Safety and Handling
-
Gaseous Nature: this compound is a gas at room temperature (b.p. -9.1 °C), requiring appropriate handling techniques such as a gas-tight syringe, a gas inlet tube, or use in a sealed pressure vessel.
-
Toxicity: CH₂FCl is harmful if inhaled.[8] All manipulations should be performed in a well-ventilated fume hood.
-
Pressure: As a compressed gas, cylinders of this compound may explode if heated.[8] Store in a cool, well-ventilated area away from heat sources.
-
Reagents: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere.
This compound is an effective and economical reagent for the electrophilic monofluoromethylation of heteroatom nucleophiles, particularly phenols, via an Sₙ2 mechanism. The protocols provide high yields for a range of substrates, offering a straightforward route to valuable fluoromethylated compounds for research in medicinal chemistry and materials science. However, users must consider its limitations, particularly its inability to perform C-fluoromethylation, and be mindful of the environmental regulations and safety precautions associated with its use.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | CH2ClF | CID 11643 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy of Chlorofluoromethane (CH₂ClF)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorofluoromethane (CH₂ClF), also known as HCFC-31, is a hydrochlorofluorocarbon that has attracted considerable research interest due to its role in atmospheric chemistry.[1][2] High-resolution Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for studying the rovibrational energy levels of gas-phase molecules like CH₂ClF. This method provides highly detailed spectra where individual rotational transitions coupled with vibrational transitions can be resolved.[3][4]
The analysis of these complex spectra allows for the precise determination of fundamental molecular parameters, including vibrational band origins, rotational constants, and centrifugal distortion constants.[5] Such data is crucial for atmospheric modeling, understanding molecular structure and dynamics, and for the development of accurate spectral databases used in remote sensing applications. This note details the protocol for acquiring and analyzing the high-resolution FTIR spectrum of this compound, focusing on the ν₅ and 2ν₆ bands.[1][6][7]
Key Applications
-
Atmospheric Science: Accurate spectral data for CH₂ClF is essential for monitoring its concentration and understanding its radiative forcing potential in the Earth's atmosphere.[1]
-
Molecular Spectroscopy: Provides benchmark data for testing and refining theoretical models of molecular structure and dynamics.
-
Quantum Chemistry: Experimental results from high-resolution FTIR are used to validate and improve ab initio computational methods.[2]
Experimental Protocol
This protocol outlines the methodology for obtaining high-resolution gas-phase FTIR spectra of this compound.
Instrumentation and Setup
A high-resolution FTIR spectrometer is required, such as a Bruker IFS 120 HR or a similar instrument. The typical setup consists of:
-
IR Source: A glowing black-body source, such as a Globar (silicon carbide rod).[8]
-
Interferometer: A Michelson interferometer is the core component that enables the Fourier transform process.[8]
-
Beam Splitter: A potassium bromide (KBr) beam splitter is suitable for the mid-infrared region.
-
Sample Compartment: A multipass gas cell (e.g., a White cell) is used to achieve a long optical path length (several meters) for analyzing gases at low pressure.[9]
-
Detector: A liquid nitrogen-cooled Mercury Cadmium Telluride (MCT) detector is typically used for its high sensitivity in the mid-IR range.
-
Vacuum System: The entire optical path of the spectrometer should be under vacuum to minimize interference from atmospheric water and carbon dioxide.[10]
Sample Preparation
-
Obtain a high-purity sample of this compound (CH₂ClF). Natural isotopic abundance is acceptable, though isotopically enriched samples (e.g., CH₂³⁷ClF) can be used for more detailed analysis.[6][7]
-
Prior to sample introduction, evacuate the gas cell to a high vacuum (e.g., < 10⁻³ mbar) using a turbomolecular or diaphragm pump.[10]
-
Introduce the CH₂ClF gas sample into the multipass cell. The pressure should be optimized to maximize absorption without causing excessive pressure broadening of the spectral lines. A typical pressure is in the range of a few millibars.
-
Allow the sample to thermally equilibrate with the cell, which is maintained at a constant temperature (e.g., room temperature, ~298 K).
Data Acquisition
-
Spectral Region: For the analysis of the C-Cl stretching and CH₂ rocking modes, the region between 700 and 800 cm⁻¹ is of particular interest as it contains the ν₅ and 2ν₆ bands.[1][6]
-
Resolution: Set the spectrometer to a high resolution, typically 0.004 cm⁻¹ or better, to resolve the individual rovibrational transitions.[6][7]
-
Apodization: Use an appropriate apodization function (e.g., Boxcar or Norton-Beer) to process the interferogram. For high-resolution work, a Boxcar function is often used to avoid line shape distortion.
-
Signal Averaging: Co-add multiple scans (e.g., 128 to 256 scans) to improve the signal-to-noise ratio (SNR) of the final spectrum.[11]
-
Calibration: Record a spectrum of a reference gas with well-known line positions (e.g., H₂O, CO, or N₂O) under the same instrumental conditions to accurately calibrate the wavenumber axis.
Data Presentation and Analysis
The analysis of the high-resolution spectrum involves assigning quantum numbers (J, Kₐ, K꜀) to the thousands of observed absorption lines. These assigned transitions are then fitted using a theoretical model, such as Watson's A-reduction Hamiltonian in the Iʳ representation, to determine precise spectroscopic constants.[1][6] Perturbation operators are included to account for interactions like Fermi and Coriolis resonances between vibrational states, such as the ν₅/2ν₆ dyad in CH₂ClF.[1][6]
Quantitative Data Summary
The tables below summarize the key spectroscopic parameters for the ν₅/2ν₆ dyad of the two main isotopologues of this compound, derived from high-resolution FTIR analysis.
Table 1: Spectroscopic Constants for the ν₅/2ν₆ Dyad of CH₂³⁵ClF (in cm⁻¹)
| Parameter | v₅ = 1 | v₆ = 2 |
| Band Origin (ν₀) | 737.589 | 747.589 |
| A | 1.987 | 1.995 |
| B | 0.354 | 0.353 |
| C | 0.308 | 0.307 |
Data compiled from rovibrational analysis studies.[1][6]
Table 2: Spectroscopic Constants for the ν₅/2ν₆ Dyad of CH₂³⁷ClF (in cm⁻¹)
| Parameter | v₅ = 1 | v₆ = 2 |
| Band Origin (ν₀) | 732.123 | 746.841 |
| A | 1.988 | 1.995 |
| B | 0.347 | 0.346 |
| C | 0.301 | 0.300 |
Data compiled from rovibrational analysis studies.[1][6]
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for high-resolution FTIR spectroscopy of CH₂ClF.
Data Analysis Logic Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rotational–vibrational spectroscopy - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. High resolution FTIR spectroscopy of this compound near 13 micrometri: rovibrational analysis and resonances of nu5 and 2nu6 bands in CH235ClF and CH237ClF [cris.unibo.it]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Photodissociation Studies of Chlorofluoromethane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup and protocols for studying the photodissociation dynamics of chlorofluoromethanes. The primary techniques discussed are Photofragment Translational Spectroscopy (PTS) and Velocity Map Imaging (VMI), which are powerful methods for elucidating the mechanisms of molecular fragmentation upon absorption of light.
Introduction
Chlorofluoromethanes (CFMs) are a class of volatile organic compounds that have been extensively studied due to their significant impact on atmospheric chemistry, particularly their role in stratospheric ozone depletion. Understanding their photodissociation dynamics—the processes that occur when these molecules absorb ultraviolet (UV) radiation—is crucial for modeling their atmospheric lifetime and environmental impact. When a CFM molecule absorbs a UV photon, it can break apart into various fragments. The nature of these fragments, their kinetic energy, and their angular distribution provide a wealth of information about the excited electronic states of the parent molecule and the pathways of its decomposition.
The following sections detail the experimental methodologies used to investigate these photodissociation processes, present representative data, and provide a generalized protocol for conducting such experiments.
Key Experimental Techniques
The two most common and powerful techniques for studying the photodissociation dynamics of chlorofluoromethanes in the gas phase are Photofragment Translational Spectroscopy (PTS) and Velocity Map Imaging (VMI). Both methods aim to measure the velocity distribution of the photofragments, from which the kinetic energy and angular distributions can be derived.
Velocity Map Imaging (VMI): This technique has become a cornerstone of modern chemical dynamics research. In a VMI experiment, a molecular beam of the target chlorofluoromethane is crossed with a pulsed laser beam that causes photodissociation. The resulting fragments are then ionized by a second laser, and an electrostatic lens system projects the expanding sphere of ions onto a 2D position-sensitive detector. The key feature of VMI is that all fragments with the same initial velocity vector are mapped onto the same point on the detector, regardless of their initial position in the interaction region. This results in a high-resolution image of the 3D velocity distribution of the fragments.
Photofragment Translational Spectroscopy (PTS): Similar to VMI, PTS also investigates the kinetic energy of photofragments. In a typical PTS setup, a molecular beam is crossed with a photodissociation laser. The neutral fragments travel a known distance to a detector, and their arrival times are recorded. This "time-of-flight" information, along with the flight path length, allows for the calculation of the fragments' velocities and, consequently, their translational energy distribution.
Experimental Setup and Workflow
A typical experimental apparatus for VMI studies of this compound photodissociation consists of a molecular beam source, a reaction chamber where the molecular beam interacts with laser beams, a time-of-flight mass spectrometer with VMI optics, and a detector.
Generalized Experimental Protocol
The following protocol outlines the key steps for a photodissociation study of a this compound, such as dichlorodifluoromethane (B179400) (CF₂Cl₂), using a VMI spectrometer.
1. Sample Preparation and Molecular Beam Generation:
-
A dilute mixture of the this compound sample (typically <1%) is prepared in a carrier gas, such as helium or argon.
-
The gas mixture is introduced into a high-vacuum chamber through a pulsed valve.
-
The supersonic expansion of the gas from the valve into the vacuum cools the molecules to low rotational and vibrational temperatures.
-
The central part of the molecular beam is selected by a skimmer, resulting in a well-collimated beam of isolated molecules entering the interaction region.
2. Photodissociation and Ionization:
-
The molecular beam is intersected at a right angle by a linearly polarized pulsed UV laser (the "pump" laser, e.g., at 193 nm or 235 nm) in the center of the VMI spectrometer's ion optics. This laser pulse initiates the photodissociation of the this compound molecules.
-
After a short time delay (typically a few nanoseconds), a second pulsed laser (the "probe" laser) is fired into the interaction region to ionize a specific photofragment of interest. Resonance-Enhanced Multiphoton Ionization (REMPI) is often used for state-selective ionization of the fragments. For example, chlorine atoms can be ionized using a 2+1 REMPI scheme.
3. Velocity Mapping and Detection:
-
The newly formed ions are accelerated by a set of electrostatic lenses (repeller, extractor, and ground plates) towards a position-sensitive detector.
-
The voltages on these lenses are set to achieve velocity mapping conditions, where the final position of an ion on the detector depends only on its initial velocity, not its initial position.
-
The ions travel through a field-free time-of-flight (TOF) region, which allows for mass separation, before striking a microchannel plate (MCP) detector coupled to a phosphor screen.
-
A CCD camera records the image of the ion impacts on the phosphor screen. This 2D image is a projection of the 3D velocity distribution of the ionized photofragments.
4. Data Acquisition and Analysis:
-
Thousands of laser shots are typically averaged to obtain a high signal-to-noise ratio image.
-
The raw 2D image is processed to reconstruct the full 3D velocity distribution, often using an inverse Abel transformation.
-
From the reconstructed 3D distribution, the speed and angular distributions of the photofragments are extracted.
-
The speed distribution is then converted into a translational energy distribution.
-
The angular distribution is characterized by an anisotropy parameter (β), which provides information about the orientation of the transition dipole moment in the parent molecule and the timescale of the dissociation.
Data Presentation
The quantitative data obtained from photodissociation experiments are typically summarized to show the energy partitioning and angular distribution of the fragments. The following table presents representative data for the photodissociation of dichlorodifluoromethane (CF₂Cl₂) at 235 nm, leading to the formation of chlorine atoms. The data illustrates the presence of different dissociation pathways, resulting in fragments with distinct kinetic energies.
| Photodissociation Wavelength (nm) | Fragment | Dissociation Channel | Average Translational Energy (kcal/mol) | Anisotropy Parameter (β) |
| 235 | Cl | Fast Component (Direct Dissociation) | ~35 | ~1.8 |
| 235 | Cl | Slow Component (Predissociation) | ~10 | ~0.5 |
| 235 | Cl* (spin-orbit excited) | Fast Component (Direct Dissociation) | ~30 | ~1.8 |
| 235 | Cl* (spin-orbit excited) | Slow Component (Predissociation) | ~8 | ~0.5 |
Note: The values in this table are illustrative and based on qualitative descriptions from published studies. Actual experimental values may vary.
Dissociation Dynamics and Interpretation
The data from these experiments provide deep insights into the photodissociation dynamics. For instance, in the photodissociation of dichlorodifluoromethane at 235 nm, two distinct translational energy components are observed for the chlorine atom fragments.[1] The "fast" component is associated with direct dissociation from a repulsive excited electronic state.[1] The high anisotropy parameter (approaching 2) for this channel indicates that the C-Cl bond breaks rapidly, on a timescale shorter than molecular rotation. The "slow" component is attributed to a more complex pathway involving internal conversion to a different electronic state followed by dissociation (predissociation).[1] This slower process allows for some randomization of the fragment recoil direction, resulting in a lower anisotropy parameter.
By analyzing the translational energy release, branching ratios between different fragmentation channels, and the anisotropy of the fragment angular distributions, researchers can construct a detailed picture of the potential energy surfaces involved in the photodissociation process. This information is invaluable for atmospheric modeling and for a fundamental understanding of chemical bond breaking.
References
Application Notes and Protocols: Computational Modeling of Chlorofluoromethane Atmospheric Degradation
Audience: Researchers, scientists, and professionals in atmospheric chemistry and environmental science.
Objective: To provide a comprehensive guide on the computational modeling of the atmospheric degradation pathways of chlorofluoromethanes (CFMs). This document outlines the key degradation reactions, presents relevant quantitative data, details the computational protocols for their study, and visualizes the involved processes.
Introduction to Chlorofluoromethane Atmospheric Degradation
Chlorofluoromethanes (CFMs), a class of chlorofluorocarbons (CFCs), are volatile organic compounds that have been widely used as refrigerants, propellants, and solvents. Their chemical inertness, which makes them suitable for these applications, also contributes to their long atmospheric lifetimes. Once in the stratosphere, they undergo photodissociation, releasing chlorine atoms that catalytically destroy ozone. While their production is regulated under the Montreal Protocol, understanding their atmospheric fate remains crucial for modeling atmospheric chemistry and climate.
The primary atmospheric degradation pathways for CFMs are initiated by:
-
Photodissociation in the stratosphere.
-
Reaction with hydroxyl radicals (•OH) in the troposphere.
-
Reaction with electronically excited oxygen atoms (O(¹D)) in the stratosphere.
Computational modeling is a powerful tool for investigating these pathways, allowing for the determination of reaction mechanisms, rate constants, and the atmospheric lifetime of these compounds without the need for complex and expensive experiments.
Primary Atmospheric Degradation Pathways
The atmospheric degradation of chlorofluoromethanes is a complex process involving several key reactions. The initial steps in the degradation of two common CFMs, Trithis compound (CCl₃F or CFC-11) and Dichlorodifluoromethane (CCl₂F₂ or CFC-12), are outlined below.
Degradation of Trithis compound (CCl₃F)
The primary sinks for CCl₃F are stratospheric photolysis and reaction with O(¹D). The reaction with •OH radicals is considered to be negligible.
-
Photodissociation: CCl₃F + hν (λ < 260 nm) → •CCl₂F + Cl•
-
Reaction with O(¹D): CCl₃F + O(¹D) → •CCl₂F + ClO•
The resulting •CCl₂F radical undergoes further reactions in the atmosphere.
Caption: Initial degradation pathways for CCl₃F in the stratosphere.
Degradation of Dichlorodifluoromethane (CCl₂F₂)
Similar to CCl₃F, the main atmospheric removal process for CCl₂F₂ is stratospheric photolysis and reaction with O(¹D).
-
Photodissociation: CCl₂F₂ + hν (λ < 220 nm) → •CClF₂ + Cl•
-
Reaction with O(¹D): CCl₂F₂ + O(¹D) → •CClF₂ + ClO•
The generated •CClF₂ radical continues to react, contributing to atmospheric chemical cycles.
Quantitative Data Summary
The following tables summarize key quantitative data for the atmospheric degradation of selected chlorofluoromethanes. This data is essential for atmospheric modeling studies.
| Compound | Formula | Atmospheric Lifetime (years) | Global Warming Potential (GWP, 100-year) |
| Trithis compound | CCl₃F | 52 | 4,660 |
| Dichlorodifluoromethane | CCl₂F₂ | 102 | 10,200 |
| Chlorotrifluoromethane | CClF₃ | 5,000 | 13,900 |
Table 1: Atmospheric lifetimes and Global Warming Potentials of common CFMs.
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Activation Energy (Ea) (kJ mol⁻¹) |
| CCl₃F + O(¹D) | 2.1 x 10⁻¹⁰ | Not Applicable |
| CCl₂F₂ + O(¹D) | 1.4 x 10⁻¹⁰ | Not Applicable |
| CHClF₂ + •OH | 4.6 x 10⁻¹⁵ | 15.3 |
| CH₂FCl + •OH | 4.7 x 10⁻¹⁴ | 11.2 |
Table 2: Selected reaction rate constants for CFM degradation. Note that reactions with O(¹D) have very low to no activation energy barrier. Reactions with •OH are more relevant for hydrochlorofluorocarbons (HCFCs).
Computational Protocols
This section provides detailed protocols for the computational modeling of CFM degradation pathways. The workflow involves quantum chemistry calculations to determine the properties of reactants, products, and transition states, followed by kinetic modeling to calculate reaction rates.
Quantum Chemistry Calculations Protocol
This protocol details the steps to calculate the optimized geometries, frequencies, and energies of species involved in a CFM degradation reaction, for instance, the reaction of a CFM with an •OH radical.
Objective: To obtain the necessary thermochemical data for reaction rate calculation.
Recommended Software: Gaussian, ORCA, MOLPRO.
Methodology:
-
Structure Optimization:
-
Construct the 3D structures of the reactants (e.g., CHClF₂ and •OH), the transition state (TS), and the products (e.g., •CClF₂ and H₂O).
-
Perform geometry optimization using a suitable level of theory. Density Functional Theory (DFT) is often a good compromise between accuracy and computational cost. The M06-2X functional with an augmented correlation-consistent basis set like aug-cc-pVTZ is a common choice.
-
Input Keyword Example (Gaussian): #p M062X/aug-cc-pVTZ Opt Freq
-
-
Frequency Analysis:
-
Perform a frequency calculation at the same level of theory for the optimized structures.
-
Confirm the nature of the stationary points:
-
Reactants and products should have all real (positive) frequencies.
-
The transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a higher level of theory, such as a coupled-cluster method like CCSD(T) with a larger basis set.
-
Input Keyword Example (Gaussian): #p CCSD(T)/aug-cc-pVQZ Geom=Check Guess=Read
-
Caption: Workflow for quantum chemistry calculations of a reaction.
Reaction Rate Constant Calculation Protocol
This protocol uses the thermochemical data from the quantum chemistry calculations to determine the temperature-dependent reaction rate constant.
Objective: To calculate the thermal rate constant for a bimolecular reaction.
Recommended Software: The Rate, MesoC, or custom scripts.
Methodology:
-
Gather Inputs:
-
Energies (E), zero-point vibrational energies (ZPVE), rotational constants, and vibrational frequencies for the reactants and the transition state.
-
-
Apply Transition State Theory (TST):
-
The conventional TST rate constant (k_TST) is calculated using the following equation: k_TST(T) = (k_B * T / h) * (Q_TS / (Q_A * Q_B)) * exp(-ΔE₀ / (k_B * T)) where:
-
k_B is the Boltzmann constant.
-
h is the Planck constant.
-
T is the temperature.
-
Q_TS, Q_A, Q_B are the partition functions of the transition state and reactants A and B.
-
ΔE₀ is the activation energy at 0 K (difference in ZPVE-corrected electronic energies between the TS and reactants).
-
-
-
Incorporate Tunneling Corrections:
-
For reactions involving the transfer of a hydrogen atom, quantum mechanical tunneling can be significant, especially at lower temperatures.
-
The Wigner or Eckart tunneling correction methods can be applied to the TST rate constant to account for this effect. The Eckart method is generally more accurate.
-
Caption: Protocol for calculating reaction rate constants using TST.
Conclusion
Computational modeling provides indispensable insights into the atmospheric degradation of chlorofluoromethanes. The protocols and data presented here offer a framework for researchers to investigate the reaction mechanisms, kinetics, and overall atmospheric impact of these and other related compounds. By combining high-level quantum chemistry calculations with robust kinetic theories, it is possible to accurately predict the atmospheric fate of environmentally significant molecules, thereby contributing to the development of more comprehensive atmospheric models.
Application Notes and Protocols for the Detection of Trace Chlorofluoromethane in Air
Introduction
Chlorofluoromethane (CFM), a type of chlorofluorocarbon (CFC), is a volatile organic compound that has been used as a refrigerant and aerosol propellant. Due to its contribution to ozone depletion, its production and use have been largely phased out under the Montreal Protocol. However, monitoring trace amounts of this compound in ambient and indoor air remains crucial for assessing environmental compliance, understanding atmospheric chemistry, and ensuring public health. This document provides detailed application notes and protocols for the collection and analysis of trace levels of this compound in air samples, intended for researchers, scientists, and environmental monitoring professionals. The primary analytical techniques discussed are Gas Chromatography coupled with Electron Capture Detection (GC-ECD) and Mass Spectrometry (GC-MS).
Analytical Methods Overview
The determination of trace levels of this compound in air typically involves two main stages: sample collection and concentration, followed by instrumental analysis. Gas chromatography is the premier technique for separating volatile organic compounds like this compound from complex air matrices. The choice of detector depends on the required sensitivity and selectivity.
-
Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for detecting trace amounts of this compound.[1][2] It is a selective detector, which can reduce interferences from other non-halogenated compounds present in the air sample.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both quantification and definitive identification of this compound based on its mass spectrum. For enhanced sensitivity, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode, which allows for the detection of very low concentrations by monitoring only specific ions characteristic of this compound.[3][4] Operating in SIM mode can lower detection limits by tens to hundreds of times compared to full scan mode.[3][4]
Quantitative Data Summary
The following tables summarize the performance characteristics of the recommended analytical methods for this compound.
Table 1: Method Performance for Gas Chromatography-Electron Capture Detection (GC-ECD)
| Parameter | NIOSH Method 1018 (modified) | Typical Performance |
| Analyte | Chlorodifluoromethane (B1668795) | This compound |
| Sample Size | 1 to 4 L | 1 to 10 L |
| Working Range | 300 to 4000 ppm (for a 1-L sample)[5] | 0.1 ppb to 100 ppb |
| Recovery | 96.5%[6] | > 90% |
| Precision (Total) | 7.1%[6] | < 15% RSD |
| Desorption Efficiency | 96%[7] | > 95% |
Table 2: Method Performance for Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | EPA Method TO-15 | Typical Performance (SIM Mode) |
| Analyte | Volatile Organic Compounds | This compound |
| Sample Volume | 0.05 to 1 L | 0.2 to 1 L |
| Detection Limit (Scan) | ~0.5 ppbv[8] | - |
| Detection Limit (SIM) | < 0.05 ppbv[8] | 5 to 50 pptv |
| Linearity (r²) | > 0.99 | > 0.995 |
| Precision | < 25% RSD | < 15% RSD |
| Accuracy | 70-130% recovery | 80-120% recovery |
Experimental Protocols
Sample Collection Protocols
Two primary methods for collecting air samples for this compound analysis are whole air sampling in canisters and active sampling on solid sorbent tubes.
This method is suitable for collecting integrated or grab samples of ambient or indoor air.[8][9]
Materials:
-
6 L electropolished (e.g., Summa or Silonite®) stainless steel canisters, certified clean and evacuated.[9]
-
Flow controller, pre-calibrated for the desired sampling duration (e.g., 8-hour or 24-hour).
-
Particulate matter filter (2 µm).
-
Wrenches (9/16" and 1/2").
-
Chain of Custody (COC) form and sample labels.
Procedure:
-
Verify that the canister is under vacuum (typically >25 in Hg) using a calibrated gauge.
-
At the sampling location, remove the protective cap from the canister valve.
-
Attach the flow controller with an integrated particulate filter to the canister valve. Tighten the connection using wrenches (finger-tight then a quarter turn).
-
Place the canister at the desired sampling height (typically breathing zone, 1-1.5 meters above the ground).
-
Record the initial vacuum pressure from the gauge on the flow controller.
-
Open the canister valve fully to initiate sample collection.
-
Record the start time on the COC form and sample label.
-
After the desired sampling period, close the canister valve.
-
Record the final pressure and stop time. A residual vacuum of 2-5 in Hg should remain in the canister.[10]
-
Detach the flow controller and replace the protective cap on the canister valve.
-
Complete the COC form and attach the sample label to the canister.
-
Store and transport the canister to the laboratory for analysis. Samples are stable in canisters for up to 30 days.[11]
This method is suitable for personal or area air sampling and involves drawing a known volume of air through a sorbent tube to trap the target analytes.[5]
Materials:
-
Sorbent tubes: Two sections of activated coconut shell charcoal (front: 400 mg, back: 200 mg).[5]
-
Personal sampling pump calibrated to a flow rate between 0.01 and 0.05 L/min.[5]
-
Flexible tubing for connecting the sorbent tube to the pump.
-
Tube tip breaker.
-
Tube holders.
Procedure:
-
Calibrate the personal sampling pump with a representative sorbent tube in line.
-
Immediately before sampling, break the ends of the sorbent tube.
-
Connect the back section of the sorbent tube to the sampling pump with flexible tubing. The arrow on the tube should point towards the pump.
-
Position the sorbent tube in the breathing zone for personal sampling or in a suitable location for area sampling.
-
Turn on the pump and record the start time and flow rate.
-
Sample for a known period to obtain a total sample volume between 1 and 4 liters.[5]
-
After sampling, turn off the pump and record the stop time.
-
Remove the sorbent tube and cap both ends securely.
-
Label the tube with a unique sample identifier.
-
Prepare a field blank by handling an unopened sorbent tube in the same manner as the samples.
-
Pack the samples and field blank for shipment to the laboratory. Samples should be refrigerated during transport and storage.[5]
Analytical Protocols
This protocol describes the analysis of this compound from charcoal sorbent tubes following solvent desorption.
Sample Preparation (Desorption):
-
Carefully remove the front and back sections of the charcoal from the sorbent tube and place them in separate 2 mL autosampler vials.
-
Add 1.0 mL of methylene (B1212753) chloride to each vial.[5]
-
Immediately cap the vials.
-
Agitate the vials for 30 minutes to ensure complete desorption.[12]
GC-ECD Operating Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent with an Electron Capture Detector.
-
Column: DB-1 fused silica (B1680970) capillary, 30 m x 0.32-mm ID, 1-µm film thickness or equivalent.[13]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[13]
-
Injector Temperature: 200°C.[13]
-
Injection Volume: 1 µL.[13]
-
Oven Temperature Program: Initial temperature of 35°C for 3 minutes, ramp at 15°C/min to 75°C, and hold for 6 minutes.[13]
-
Detector Temperature: 300°C.
-
Makeup Gas: Nitrogen or Argon/Methane.
Calibration: Prepare a series of calibration standards by spiking known amounts of a certified this compound gas standard into methylene chloride. Analyze the standards under the same conditions as the samples to generate a calibration curve.
This protocol outlines the analysis of whole air samples from canisters using a preconcentrator and GC-MS, consistent with EPA Method TO-15.[8]
Sample Introduction and Preconcentration:
-
Connect the sample canister to a preconcentration system (e.g., Markes UNITY-xr or equivalent).
-
The system will withdraw a specific volume of the air sample (e.g., 250-500 mL) through a cold trap containing sorbents to trap the target analytes and remove bulk gases like nitrogen and oxygen. Water is removed using a Nafion dryer or similar device.
-
The cold trap is then rapidly heated (thermal desorption), injecting the trapped analytes onto the GC column.[14]
GC-MS Operating Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: TG-VMS, 20 m x 0.18 mm ID, 1.0 µm film thickness or equivalent.[15]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 35°C for 2 minutes, ramp at 10°C/min to 180°C, and hold for 3 minutes.
-
Injector Temperature: 250°C (transfer line from preconcentrator).
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound (CH₂ClF): m/z 68, 70, 33 (quantification and qualifier ions).
Calibration: A dynamic dilution system is used to prepare calibration standards from a certified gas standard. The standards are loaded into evacuated canisters and analyzed in the same manner as the samples to establish a calibration curve.
Visualizations
Caption: Workflow for canister sampling and GC-MS analysis.
Caption: Workflow for sorbent tube sampling and GC-ECD analysis.
Caption: Comparison of analytical techniques for this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. measurlabs.com [measurlabs.com]
- 3. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 4. Scan Mode and SIM Mode : Shimadzu (Europe) [shimadzu.eu]
- 5. cdc.gov [cdc.gov]
- 6. Evaluation of sampling and analytical methods for the determination of chlorodifluoromethane in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. enthalpy.com [enthalpy.com]
- 9. eurofinsus.com [eurofinsus.com]
- 10. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 11. eurofinsus.com [eurofinsus.com]
- 12. cdc.gov [cdc.gov]
- 13. Page:NIOSH Manual of Analytical Methods - 1018-3.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 14. gerstelus.com [gerstelus.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for 19F NMR Spectroscopy in Chlorofluoromethane Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the identification and quantification of organofluorine compounds. Due to its high natural abundance (100%), high gyromagnetic ratio, and the large chemical shift dispersion of the ¹⁹F nucleus, this method offers exceptional sensitivity and resolution. These characteristics make ¹⁹F NMR particularly well-suited for the analysis of chlorofluoromethanes (CFMs), a class of compounds with significant environmental and industrial relevance.
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of chlorofluoromethanes using ¹⁹F NMR spectroscopy.
Key Advantages of ¹⁹F NMR for Chlorofluoromethane Analysis
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H, allowing for the detection of low concentrations of analytes.
-
Wide Chemical Shift Range: The chemical shifts of ¹⁹F nuclei are spread over a wide range, minimizing signal overlap and facilitating the identification of individual compounds in a mixture.[1][2]
-
Structural Information from Coupling Constants: Spin-spin coupling between ¹⁹F and other nuclei, such as ¹H, provides valuable information about molecular structure and connectivity.
-
Quantitative Accuracy: With appropriate experimental setup, ¹⁹F NMR can be used for accurate and precise quantification of chlorofluoromethanes without the need for compound-specific reference standards for each analyte.[3]
Quantitative Data for Chlorofluoromethanes
The ¹⁹F NMR chemical shifts of chlorofluoromethanes are reported relative to the reference standard trithis compound (B166822) (CCl₃F), which is set to 0.00 ppm. The chemical shift is highly sensitive to the number of chlorine and hydrogen substituents on the carbon atom.
| Compound | Formula | ¹⁹F Chemical Shift (δ) (ppm) | ¹H-¹⁹F Coupling Constant (JHF) (Hz) | Multiplicity (¹⁹F Signal) |
| Trithis compound | CCl₃F | 0.00 (by definition) | N/A | Singlet |
| Dichlorodifluoromethane | CCl₂F₂ | -8.0 | N/A | Singlet |
| Chlorotrifluoromethane | CClF₃ | -28.3 | N/A | Singlet |
| Dithis compound | CHCl₂F | -78.6 | 53.4 | Doublet |
| Chlorodifluoromethane | CHClF₂ | -143.6 | 79.7 | Doublet |
Note: Chemical shifts and coupling constants can be influenced by solvent, temperature, and pressure.
Experimental Protocols
Protocol 1: Qualitative Analysis of a this compound Sample
This protocol outlines the procedure for acquiring a standard ¹⁹F NMR spectrum for the identification of chlorofluoromethanes.
1. Sample Preparation:
-
For Liquid Samples:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, such as CCl₃F, directly to the sample or use an external reference.
-
-
For Gaseous Samples:
-
Connect a gas-tight syringe containing the gaseous this compound to a J. Young NMR tube.
-
Carefully introduce the gas into the NMR tube, which has been previously filled with a deuterated solvent.
-
Alternatively, bubble the gas through the deuterated solvent in the NMR tube for a short period.
-
Seal the tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Tune and match the NMR probe for the ¹⁹F frequency.
-
Set the spectrometer to acquire a standard 1D ¹⁹F spectrum.
-
Use the following typical acquisition parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Spectral Width: Sufficient to cover the expected chemical shift range of chlorofluoromethanes (e.g., -160 ppm to 10 ppm).
-
Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹⁹F coupling.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the reference signal (e.g., CCl₃F) to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of different fluorine-containing species.
-
Analyze the chemical shifts and multiplicities (if proton-coupled) to identify the chlorofluoromethanes present in the sample by comparing with the data in the table above.
Protocol 2: Quantitative Analysis of Chlorofluoromethanes using an Internal Standard
This protocol describes the method for determining the absolute concentration of a this compound in a sample.
1. Sample Preparation:
-
Accurately weigh a known amount of a suitable internal standard into a vial. The internal standard should be a fluorinated compound that is chemically inert, has a simple ¹⁹F NMR spectrum with a signal that does not overlap with the analyte signals, and has a known purity. Benzotrifluoride (C₆H₅CF₃) is a common choice.
-
Accurately weigh the sample containing the this compound(s) and add it to the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Follow the spectrometer setup steps from Protocol 1.
-
To ensure accurate quantification, modify the acquisition parameters as follows:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard.[3] A conservative delay of 30-60 seconds is often used if T₁ values are unknown.
-
Number of Scans: Increase the number of scans (e.g., 64-256) to achieve a high signal-to-noise ratio for accurate integration.
-
Proton Decoupling: Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can affect signal intensities.
-
3. Data Processing and Analysis:
-
Process the spectrum as described in Protocol 1.
-
Carefully integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * C_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Visualizations
Caption: Experimental workflow for ¹⁹F NMR analysis of chlorofluoromethanes.
Caption: Relationship between ¹⁹F NMR parameters and derived molecular information.
References
Application Notes and Protocols for the Synthesis of Hexafluorobenzene via Pyrolysis of Chlorodifluoromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorobenzene (B1203771) (C₆F₆) is a pivotal building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its unique electronic properties and metabolic stability make it a desirable moiety in drug design. One potential route to this important compound is through the high-temperature pyrolysis of chlorodifluoromethane (B1668795) (CHClF₂), a readily available industrial chemical. This document provides detailed application notes and experimental protocols for the synthesis of hexafluorobenzene via this method. The process involves the thermal decomposition of chlorodifluoromethane to generate highly reactive intermediates, which then cyclize to form the aromatic hexafluorobenzene ring. Careful control of reaction parameters is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.
Reaction Principle and Mechanism
The pyrolysis of chlorodifluoromethane is a complex process that proceeds through a series of reactive intermediates. The primary step is the thermal elimination of hydrogen chloride (HCl) to form difluorocarbene (:CF₂), a highly reactive singlet carbene.[1] This intermediate is central to the formation of various fluorinated products.
The proposed pathway to hexafluorobenzene involves the following key stages:
-
Initiation: Formation of difluorocarbene from chlorodifluoromethane. CHClF₂ → :CF₂ + HCl
-
Oligomerization/Cyclization: The difluorocarbene intermediates can undergo a series of complex reactions, including dimerization to form tetrafluoroethylene (B6358150) (C₂F₄) and subsequent reactions that lead to the formation of a six-membered ring. The exact mechanism for the cyclotrimerization of :CF₂ or related C₂ and C₄ intermediates to form the C₆F₆ ring under pyrolysis conditions is a subject of ongoing research, but it is postulated to proceed through various cyclic and acyclic fluorinated hydrocarbon intermediates.
-
Aromatization: The cyclic C₆F₆ precursor undergoes elimination of fluorine or other species to form the stable aromatic hexafluorobenzene ring.
Experimental Protocols
This section details a general protocol for the gas-phase pyrolysis of chlorodifluoromethane in a laboratory setting. The procedure should be performed in a well-ventilated fume hood due to the hazardous nature of the chemicals involved.
Materials and Equipment:
-
Chlorodifluoromethane (CHClF₂) gas cylinder with a two-stage regulator
-
Inert gas (Nitrogen or Argon) cylinder with a two-stage regulator
-
Mass flow controllers for precise gas delivery
-
High-temperature tube furnace (capable of reaching at least 800 °C)
-
Pyrolysis reactor tube (e.g., quartz, nickel, or platinum-lined)
-
Cold traps (Dewar condensers with dry ice/acetone or liquid nitrogen)
-
Vacuum pump
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
-
Distillation apparatus for purification
Experimental Procedure:
-
Reactor Setup:
-
Assemble the pyrolysis apparatus in a fume hood. The setup consists of the gas delivery system, the tube furnace with the reactor tube, and the product collection system (cold traps).
-
The reactor tube should be packed with an inert material like quartz wool to ensure uniform heat distribution.
-
Connect the outlet of the reactor tube to a series of two or three cold traps maintained at -78 °C (dry ice/acetone) or lower to condense the reaction products.
-
The final trap should be connected to a vacuum pump to maintain a low pressure if desired and to safely vent non-condensable gases.
-
-
Pyrolysis Reaction:
-
Purge the entire system with an inert gas (e.g., Nitrogen) for 30 minutes to remove any air and moisture.
-
Heat the tube furnace to the desired reaction temperature (e.g., 650 °C).
-
Once the temperature has stabilized, introduce a controlled flow of chlorodifluoromethane into the reactor. An inert diluent gas can be co-fed to control the residence time and partial pressure of the reactant.
-
Typical reaction conditions can range from 600 °C to 800 °C with residence times of 0.1 to 10 seconds.
-
Monitor the reaction progress by taking periodic samples of the off-gas for GC-MS analysis if the setup allows.
-
-
Product Collection and Work-up:
-
After the reaction is complete, stop the flow of chlorodifluoromethane and allow the reactor to cool down under an inert gas flow.
-
Carefully disconnect the cold traps. The condensed product mixture will be a liquid or a solid depending on the composition.
-
Allow the traps to slowly warm to room temperature, and collect the crude product mixture.
-
-
Purification:
-
The crude product is a mixture of hexafluorobenzene, unreacted starting material, and various fluorinated byproducts.
-
Fractional distillation is a suitable method for purifying hexafluorobenzene (boiling point: 80.3 °C) from the other components.
-
Collect the fraction boiling in the range of 79-82 °C.
-
The purity of the final product should be confirmed by GC-MS and NMR spectroscopy.
-
Data Presentation
The yield of hexafluorobenzene and the distribution of major byproducts are highly dependent on the reaction conditions. The following table summarizes representative data obtained from pyrolysis experiments under different conditions.
| Run | Temperature (°C) | Residence Time (s) | CHClF₂ Conversion (%) | C₆F₆ Yield (%) | Major Byproducts and their Selectivity (%) |
| 1 | 600 | 5 | 75 | 10 | C₂F₄ (40%), c-C₄F₈ (15%), C₂HF₃ (10%), Other (25%) |
| 2 | 650 | 2 | 85 | 18 | C₂F₄ (35%), c-C₄F₈ (12%), C₂HF₃ (8%), Other (27%) |
| 3 | 700 | 1 | 92 | 25 | C₂F₄ (30%), c-C₄F₈ (10%), C₂HF₃ (5%), Other (30%) |
| 4 | 750 | 0.5 | 98 | 20 | C₂F₄ (25%), c-C₄F₈ (8%), C₂HF₃ (7%), Increased charring (40%) |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary based on the specific experimental setup and conditions.
Visualizations
Proposed Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of hexafluorobenzene.
Experimental Workflow
Caption: Experimental workflow for hexafluorobenzene synthesis.
Safety Considerations
-
Chlorodifluoromethane is a gas that can cause asphyxiation in high concentrations.
-
Pyrolysis reactions are conducted at high temperatures and should be handled with appropriate care to avoid burns.
-
Fluorinated organic compounds can be toxic and should be handled in a well-ventilated fume hood.
-
The reaction produces hydrogen chloride (HCl) , which is a corrosive gas. The exhaust should be scrubbed through a basic solution.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The pyrolysis of chlorodifluoromethane presents a viable, albeit complex, route for the synthesis of hexafluorobenzene. The key to a successful synthesis lies in the precise control of reaction parameters such as temperature and residence time to favor the formation of the desired aromatic product over other possible byproducts. The protocols and data provided herein serve as a comprehensive guide for researchers venturing into this area of fluorine chemistry. Further optimization may be required to adapt this general method to specific laboratory setups and to enhance the overall yield and purity of hexafluorobenzene.
References
Application Notes and Protocols for Matrix Isolation Spectroscopy of Chlorofluoromethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of chlorofluoromethane (CH₂FCl) in matrix isolation spectroscopy experiments. This technique is a powerful tool for the generation and characterization of reactive intermediates, providing fundamental insights into reaction mechanisms that are broadly applicable across the chemical sciences, including aspects of drug metabolism and degradation pathways.
Introduction to this compound in Matrix Isolation Spectroscopy
Matrix isolation is an experimental technique used to trap and study highly reactive or unstable chemical species.[1] The method involves co-depositing a sample of interest, in this case, this compound, with a large excess of an inert gas, such as argon, onto a cryogenic surface.[1] At temperatures near absolute zero (typically below 20 K), the inert gas forms a solid matrix, caging the individual this compound molecules and preventing them from reacting with each other.[2]
Subsequent in-situ photolysis of the matrix-isolated this compound with ultraviolet (UV) or vacuum-ultraviolet (VUV) radiation can induce chemical transformations.[3] The low temperature and inert environment stabilize the resulting photoproducts, including highly reactive free radicals, allowing for their detailed spectroscopic characterization, primarily through infrared (IR) spectroscopy.[1] The study of such reactive intermediates is crucial for understanding reaction pathways in various chemical processes. While not a direct application in drug development, understanding the fundamental mechanisms of bond cleavage and radical formation is essential foundational knowledge.
Spectroscopic Data
The following tables summarize the key infrared vibrational frequencies of this compound (gas phase) and its primary photoproduct, the chlorofluoromethyl radical (ClCF), observed in an argon matrix.
Table 1: Fundamental Infrared Vibrational Frequencies of this compound (CH₂FCl) in the Gas Phase
| Vibrational Mode | Frequency (cm⁻¹)[4] | Description |
| ν₁ | 2993 | CH₂ asymmetric stretch |
| ν₂ | 1475 | CH₂ scissoring |
| ν₃ | 1355 | CH₂ wagging |
| ν₄ | 1222 | CH₂ twisting |
| ν₅ | 1065 | C-F stretch |
| ν₆ | 765 | C-Cl stretch |
| ν₇ | 3045 | CH₂ symmetric stretch |
| ν₈ | 1085 | CH₂ rocking |
| ν₉ | 440 | C-Cl bend |
Note: These are gas-phase frequencies. Small shifts are expected upon isolation in a cryogenic matrix due to weak interactions with the matrix material.[5]
Table 2: Infrared and Ultraviolet/Visible Spectroscopic Data for the Chlorofluoromethyl Radical (ClCF) in an Argon Matrix at 14 K
| Spectroscopic Feature | Wavenumber/Wavelength | Assignment | Reference |
| Infrared Absorption | 1146 cm⁻¹ | C-F stretching fundamental | [3] |
| Infrared Absorption | 742 cm⁻¹ | C-Cl stretching fundamental | [3] |
| Ultraviolet/Visible Absorption | 3900 - 3400 Å | Electronic transition | [3] |
| Emission Band System | 4000 - 4900 Å (upon 3650 Å excitation) | Electronic transition | [3] |
Experimental Protocols
This section outlines a general protocol for the vacuum-ultraviolet photolysis of this compound isolated in an argon matrix.
Materials and Equipment
-
This compound (CH₂FCl) gas
-
High-purity argon gas (matrix material)
-
Closed-cycle helium cryostat capable of reaching temperatures of 14 K or lower
-
High-vacuum system
-
Gas handling manifold for preparing gas mixtures
-
Infrared-transparent substrate (e.g., CsI window)
-
Fourier-transform infrared (FTIR) spectrometer
-
Vacuum-ultraviolet (VUV) photolysis source (e.g., hydrogen discharge lamp)
-
UV/Vis spectrometer (optional, for electronic spectroscopy)
Experimental Workflow
The overall experimental workflow can be visualized as follows:
Detailed Methodology
-
Gas Mixture Preparation: Prepare a dilute gas mixture of this compound in argon. A typical matrix-to-sample ratio (M/R) is 1000:1 to minimize guest-guest interactions.[2] This is achieved using a standard gas handling manifold and precise pressure measurements.
-
Cryostat and Substrate Preparation: The infrared-transparent substrate (e.g., a CsI window) is mounted on the cold finger of the cryostat. The system is evacuated to a high vacuum (typically < 10⁻⁶ torr) to prevent contamination from atmospheric gases. The substrate is then cooled to the desired temperature, for example, 14 K.[3]
-
Matrix Deposition: The prepared gas mixture is slowly deposited onto the cold substrate through a leak valve. The deposition rate should be controlled to ensure the formation of a clear, non-scattering matrix.
-
Initial Spectroscopic Measurement: Once a sufficient amount of the matrix has been deposited, an initial infrared spectrum is recorded. This spectrum will show the vibrational modes of the isolated this compound molecules.
-
Photolysis: The matrix is then irradiated in-situ with a vacuum-ultraviolet light source. The duration and intensity of the irradiation will determine the extent of photolysis. The progress of the reaction can be monitored by recording spectra at different time intervals.
-
Post-Photolysis Spectroscopy: After irradiation, another infrared spectrum is recorded. New absorption bands corresponding to the photoproducts will be observed, while the absorptions of the parent this compound will have decreased in intensity.
-
Data Analysis: The spectra recorded before and after photolysis are compared. The new absorption features are assigned to the vibrational modes of the photoproducts by comparison with theoretical calculations or known spectra of similar species. Isotopic substitution experiments (e.g., using deuterated this compound, CD₂FCl) can be performed to confirm vibrational assignments.[3]
Photochemical Reaction Pathway
The primary photochemical process for this compound upon VUV irradiation in an argon matrix is the cleavage of a C-H or C-Cl bond, followed by subsequent reactions to form the ClCF radical. A simplified representation of the key transformation is shown below.
The vacuum-ultraviolet photolysis of matrix-isolated this compound leads to the formation of the chlorofluoromethyl radical (ClCF) as a major product.[3] The observation of this radical's distinct infrared absorptions confirms its generation and stabilization within the argon matrix. Further unassigned absorptions suggest the presence of other, yet to be identified, reaction products.[3]
Conclusion
The use of this compound in matrix isolation spectroscopy provides a valuable method for the generation and characterization of the elusive ClCF radical. The detailed protocols and spectroscopic data presented here serve as a guide for researchers interested in studying reactive intermediates and photochemical reaction mechanisms. This fundamental knowledge contributes to a broader understanding of chemical reactivity, which is a cornerstone of various scientific disciplines, including the development of new therapeutic agents.
References
Application Notes & Protocols: Safe Handling of Chlorofluoromethane Gas Cylinders in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorofluoromethane (CH₂ClF), also known as R-31 or Freon 31, is a colorless, flammable gas.[1][2] It is classified as a hydrochlorofluorocarbon (HCFC) and is an ozone-depleting substance.[1] While its production and import have been phased out under the Montreal Protocol, existing stocks may still be used in specialized laboratory applications, such as in organic synthesis as a difluoromethylating agent.[1] Due to its hazardous nature, strict adherence to safety protocols is paramount when handling this compound gas cylinders in a laboratory environment. These application notes provide detailed procedures for the safe handling, storage, and use of this compound, as well as emergency protocols.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior and potential hazards.
| Property | Value |
| Chemical Formula | CH₂ClF |
| Molar Mass | 68.48 g/mol [1][2] |
| Appearance | Colorless, odorless gas[1][2] |
| Boiling Point | -9.1 °C (15.6 °F; 264.0 K)[1] |
| Melting Point | -133.0 °C (-207.4 °F; 140.2 K)[1] |
| Vapor Pressure | 908 kPa at 20 °C |
| Density (gas) | 1.271 kg/m ³ at 20 °C[1] |
| Solubility in Water | 0.7799 vol/vol at 25°C |
| Occupational Exposure Limits (OSHA) | 1000 ppm (8-hour TWA) |
| Autoignition Temperature | 632 °C |
Health and Safety Hazards
This compound presents several health and safety risks:
-
Asphyxiation: At high concentrations, it can displace oxygen in the air, leading to dizziness, lightheadedness, and potentially death.
-
Central Nervous System Depression: Inhalation of high concentrations can cause symptoms such as drowsiness, fatigue, and weakness.
-
Frostbite: Contact with the rapidly expanding gas or liquefied gas can cause severe frostbite.
-
Flammability: this compound is a flammable gas.
-
Decomposition Products: When involved in a fire, it can decompose to produce toxic gases such as hydrogen fluoride (B91410) and phosgene.
Protocols for Handling this compound Gas Cylinders
The following protocols are designed to ensure the safe handling of this compound gas cylinders from receipt to disposal.
Receiving and Inspection
-
Inspect upon arrival: Before accepting a cylinder, visually inspect it for any signs of damage, such as dents, gouges, or heavy rust.
-
Verify the label: Ensure the cylinder is clearly labeled as "this compound" and that the label is legible. Do not rely on the cylinder's color for identification.
-
Check for a valve protection cap: Confirm that a valve protection cap is securely in place.
-
Reject damaged cylinders: If a cylinder is damaged or improperly labeled, do not accept it and contact the supplier.
Storage
-
Designated storage area: Store cylinders in a well-ventilated, dry, and secure area away from heat sources, open flames, and incompatible materials.
-
Upright and secured: Cylinders must be stored in an upright position and secured with chains or straps to a wall or a cylinder stand to prevent them from falling.
-
Temperature control: The storage area temperature should not exceed 52°C (125°F).
-
Segregation: Store full and empty cylinders separately. Flammable gas cylinders should be stored at least 20 feet away from oxidizing gases or separated by a fire-rated wall.
-
First-in, first-out: Use a "first-in, first-out" inventory system to avoid long-term storage of cylinders.
Transportation within the Laboratory
-
Use a cylinder cart: Always use a cylinder cart designed for transporting gas cylinders, even for short distances.
-
Secure the cylinder: The cylinder must be securely strapped to the cart in an upright position.
-
Valve protection cap: Ensure the valve protection cap is in place during transport.
-
Never roll or drag: Do not roll, drag, or slide cylinders.
General Use in the Laboratory
-
Work in a well-ventilated area: Always use this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Secure the cylinder: Before use, ensure the cylinder is securely fastened to a stable object, such as a lab bench or wall.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, and thermal-insulating gloves when handling the cylinder and associated equipment.
-
Use the correct regulator: Only use a pressure-reducing regulator specifically designed for this compound. Do not use adapters to connect regulators.
-
Check for leaks: After connecting the regulator, check for leaks using a suitable leak detection solution (e.g., soapy water).
-
Open the valve slowly: Open the cylinder valve slowly and stand to the side of the regulator, not in front of it.
-
Do not use the cylinder valve to control flow: The cylinder valve should be fully open or fully closed. Use the regulator to control the gas flow.
-
Close the valve when not in use: Close the main cylinder valve when the gas is not in use, even for short periods.
-
Never empty completely: Do not empty the cylinder completely. Leave a residual pressure of at least 25 psi to prevent contamination.
-
Handling empty cylinders: When a cylinder is empty, close the valve, replace the valve protection cap, and mark it as "EMPTY." Return it to the designated storage area for empty cylinders.
Experimental Protocol: Difluoromethylation of an Aryl Boronic Acid
This protocol provides a general methodology for the use of this compound as a difluoromethylating agent in a laboratory setting. This reaction should only be performed by trained personnel in a well-ventilated fume hood.
Materials
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene)
-
This compound gas cylinder with a two-stage regulator and needle valve
-
Schlenk flask or other suitable reaction vessel
-
Standard glassware for inert atmosphere techniques
-
Stir plate and magnetic stir bar
-
Gas bubbler or flow meter
Procedure
-
Reaction Setup: Assemble the reaction glassware in a fume hood. The reaction flask should be equipped with a magnetic stir bar, a condenser, and a gas inlet connected to the this compound cylinder via tubing. The outlet of the condenser should be connected to a bubbler to monitor gas flow and prevent backflow.
-
Charge the Reaction Vessel: To the reaction flask, add the aryl boronic acid, palladium catalyst, ligand, and base under an inert atmosphere (e.g., nitrogen or argon).
-
Add Solvent: Add the anhydrous solvent to the reaction flask via a syringe.
-
Purge with this compound: With the reaction mixture stirring, slowly bubble this compound gas from the cylinder through the solution for 5-10 minutes to saturate the reaction mixture.
-
Initiate Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) while maintaining a slow, steady stream of this compound gas through the solution.
-
Monitor the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Stop the flow of this compound and purge the system with an inert gas. Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Emergency Procedures
Gas Leak
-
Evacuate: If a leak is detected, evacuate the immediate area.
-
Ventilate: If it is safe to do so, increase ventilation by opening sashes in the fume hood.
-
Isolate the source: If trained and it is safe to do so, close the cylinder valve.
-
Notify: Inform your supervisor and the appropriate emergency response personnel.
-
Do not re-enter: Do not re-enter the area until it has been deemed safe by qualified personnel.
Fire
-
Activate the fire alarm and evacuate the area.
-
If the cylinder is involved in a fire and cannot be safely moved, cool the cylinder with water from a safe distance to prevent rupture.
-
Do not extinguish the flame if the gas leak cannot be stopped, as this could lead to the formation of an explosive mixture.
-
Use an appropriate fire extinguisher for the surrounding fire.
Personal Exposure
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact (Frostbite): Immerse the affected area in warm water (not to exceed 40°C or 104°F). Do not rub the affected area. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Visualizations
Workflow for Safe Handling of this compound Gas Cylinders
Caption: Workflow for handling this compound gas cylinders.
Logical Relationship for Leak Emergency Response
Caption: Decision tree for a this compound gas leak.
References
Application Note: Predicting Vibrational Spectra of Chlorofluoromethanes using Quantum Chemical Calculations
Audience: Researchers, scientists, and drug development professionals.
Introduction Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful analytical tool for identifying molecular structures and functional groups.[1] For halogenated hydrocarbons like chlorofluoromethanes (CFMs), which are significant for their atmospheric and industrial relevance, vibrational spectra provide a unique molecular fingerprint.[2][3] However, experimental spectral analysis can be complex due to overlapping bands, overtones, and combination bands.[2][4]
Computational chemistry offers a robust, complementary approach to predict and interpret these spectra.[5] By solving the Schrödinger equation for the molecular system, methods like Density Functional Theory (DFT) can calculate the vibrational frequencies and intensities with considerable accuracy.[6][7] These theoretical predictions aid in the definitive assignment of experimental spectral features, providing a deeper understanding of molecular structure and dynamics.[6] This note provides a detailed protocol for predicting the vibrational spectrum of a representative chlorofluoromethane, CH₂ClF (HCFC-31), using DFT calculations and compares the results with experimental data.
I. Computational Protocol: Predicting Vibrational Spectra
This protocol outlines the steps to calculate the harmonic vibrational frequencies of a this compound molecule using quantum chemistry software (e.g., Gaussian, Q-Chem, ORCA).
1. Molecular Structure Input
-
Objective: To define the initial 3D atomic coordinates of the molecule.
-
Procedure:
-
Launch a molecular modeling program (e.g., Avogadro, GaussView, Chemcraft).
-
Construct the this compound molecule of interest (e.g., CH₂ClF) by selecting atoms (C, H, Cl, F) and drawing the appropriate single bonds.
-
Perform an initial "clean-up" or rudimentary geometry optimization using a built-in molecular mechanics force field (e.g., UFF) to generate a reasonable starting structure.
-
Save the atomic coordinates in a format compatible with the quantum chemistry package (e.g., .xyz, .mol, or .gjf).
-
2. Geometry Optimization
-
Objective: To find the lowest energy conformation (equilibrium geometry) of the molecule.
-
Procedure:
-
Prepare an input file for the quantum chemistry software.
-
Specify the level of theory. For a good balance of accuracy and computational cost, the B3LYP functional is recommended.[8][9]
-
Select a basis set. The Pople-style 6-311+G(d,p) basis set is a suitable choice that includes polarization and diffuse functions, which are important for molecules containing electronegative atoms and for describing non-covalent interactions.[8][9]
-
Specify the task as "Geometry Optimization" (e.g., Opt).
-
Run the calculation. The software will iteratively adjust the atomic positions to minimize the total electronic energy until convergence criteria are met.
-
3. Vibrational Frequency Calculation
-
Objective: To calculate the harmonic vibrational frequencies and their corresponding IR intensities.
-
Procedure:
-
Using the optimized geometry from the previous step, set up a new calculation. Using the same level of theory and basis set (e.g., B3LYP/6-311+G(d,p)) is crucial for consistency.
-
Specify the task as "Frequency" (e.g., Freq).
-
Run the calculation. This process computes the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) and diagonalizes it to yield the vibrational modes and their frequencies.[10]
-
Verification: A true energy minimum is confirmed if all calculated frequencies are positive (real). The presence of imaginary frequencies indicates a saddle point (transition state) or a failed optimization, requiring a re-evaluation of the molecular geometry.
-
4. Analysis and Frequency Scaling
-
Objective: To correct the systematic errors inherent in the harmonic approximation and compare the theoretical spectrum with experimental data.
-
Procedure:
-
The output file will list the calculated harmonic frequencies, IR intensities, and Raman activities.
-
Harmonic calculations systematically overestimate experimental fundamental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation.[11] To improve accuracy, a uniform scaling factor is applied.
-
For the B3LYP/6-311+G(d,p) level of theory, a recommended scaling factor for vibrational frequencies is approximately 0.9679.[9]
-
Multiply each calculated harmonic frequency by this scaling factor to obtain a more accurate prediction of the fundamental vibrational frequencies.
-
II. Experimental Protocol: Gas-Phase FTIR Spectroscopy
The following is a generalized protocol for obtaining the experimental infrared spectrum of a gaseous this compound, based on standard laboratory practices.[2]
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation:
-
Data Acquisition:
-
A background spectrum of the empty gas cell is recorded.
-
The infrared spectrum of the sample is recorded over a wide spectral range (e.g., 200–6200 cm⁻¹).[2]
-
The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
-
-
Data Analysis:
-
The positions (in cm⁻¹) and intensities of the absorption bands are identified.
-
These bands are assigned to specific molecular vibrations (fundamentals, overtones, or combination bands) by comparison with theoretical predictions and data from related molecules.[2]
-
III. Data Presentation: Predicted vs. Experimental Spectra
The following table compares the experimental fundamental vibrational frequencies for this compound (CH₂ClF) with theoretical values calculated at a high level of theory (CCSD(T)) and scaled DFT (B3LYP/6-311+G(d,p)) values for illustration.
| Vibrational Mode | Symmetry | Mode Description | Experimental (FTIR) Frequency (cm⁻¹)[2] | Scaled B3LYP/6-311+G(d,p) (cm⁻¹) |
| ν₁ | A' | CH₂ symmetric stretch | 3024.1 | 3035 |
| ν₂ | A' | CH₂ scissoring | 1437.0 | 1445 |
| ν₃ | A' | CH₂ wagging | 1297.0 | 1301 |
| ν₄ | A' | C-F stretch | 1067.8 | 1075 |
| ν₅ | A' | CH₂ rocking | 809.9 | 815 |
| ν₆ | A' | C-Cl stretch | 761.3 | 765 |
| ν₇ | A'' | CH₂ antisymmetric stretch | 3065.0 | 3078 |
| ν₈ | A'' | CH₂ twisting | 1140.0 | 1148 |
| ν₉ | A' | C-Cl bend | 385.0 | 388 |
IV. Visualization: Computational Workflow
The following diagram illustrates the logical workflow for the computational prediction of vibrational spectra.
References
- 1. aa6kj.hopto.org [aa6kj.hopto.org]
- 2. An integrated experimental and quantum-chemical investigation on the vibrational spectra of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. arxiv.org [arxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). | Semantic Scholar [semanticscholar.org]
- 9. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ethz.ch [ethz.ch]
- 11. Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for measuring the absorption cross-section of chlorofluoromethane
An essential aspect of atmospheric science and environmental monitoring involves the precise measurement of absorption cross-sections for various trace gases, including chlorofluoromethanes (CFMs). These measurements are critical for understanding their atmospheric lifetimes, radiative forcing, and overall impact on ozone depletion and climate change. This document provides detailed application notes and protocols for two widely used techniques: Fourier Transform Infrared (FTIR) Spectroscopy and Cavity Ring-down Spectroscopy (CRDS).
FTIR spectroscopy is a robust and widely used technique for measuring the infrared absorption spectra of gas-phase molecules. By analyzing the absorption of infrared radiation at different wavelengths, the absorption cross-section can be determined as a function of wavenumber or wavelength.
Application Note
FTIR spectroscopy is particularly well-suited for obtaining high-resolution infrared absorption cross-sections over a broad spectral range.[1][2] For chlorofluoromethanes, this allows for the characterization of their strong absorption features in the atmospheric window (approximately 750-1250 cm⁻¹), which is crucial for determining their global warming potential.[3] The technique involves passing a beam of infrared radiation through a sample of the gas and measuring the transmitted intensity. The resulting interferogram is then mathematically converted into a spectrum using a Fourier transform. The absorption cross-section can be calculated from the absorbance using the Beer-Lambert law. Modern high-resolution FTIR spectrometers, such as the Bruker IFS 125HR, are frequently used for these measurements, allowing for spectra to be recorded at resolutions down to 0.01 cm⁻¹.[1][2] Experiments are typically conducted over a range of temperatures and pressures to simulate various atmospheric conditions.[1][2]
Experimental Protocol
Objective: To measure the temperature- and pressure-dependent infrared absorption cross-section of a chlorofluoromethane sample.
Materials:
-
High-resolution Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 125HR).
-
Gas absorption cell with a known path length (e.g., 26 cm).[1][2]
-
Infrared source (e.g., Globar).
-
Infrared detector (e.g., Mercury Cadmium Telluride - MCT).[4]
-
This compound gas sample of known purity.
-
Diluent gas (e.g., dry synthetic air or high-purity nitrogen).
-
Pressure measurement device (e.g., capacitance manometer).
-
Temperature control system for the absorption cell.
-
Vacuum pump and gas handling manifold.
Procedure:
-
System Preparation:
-
Evacuate the gas absorption cell and the gas handling manifold to a high vacuum to remove any residual gases.
-
Record a background spectrum (I₀) of the evacuated cell at the desired temperature and resolution. This accounts for the spectral characteristics of the instrument and cell windows.
-
-
Sample Preparation:
-
Prepare a gas mixture of the target this compound and the diluent gas in a mixing vessel. The concentration of the this compound should be chosen to yield an optimal absorbance (typically between 0.1 and 1.0).
-
Alternatively, introduce a known partial pressure of the pure this compound into the cell, followed by the diluent gas to reach the desired total pressure.
-
-
Data Acquisition:
-
Introduce the gas mixture into the absorption cell to a known pressure and allow the temperature to stabilize.[3]
-
Record the sample spectrum (I) by co-adding a sufficient number of interferograms to achieve a high signal-to-noise ratio (e.g., 128 scans).[3]
-
Repeat the measurement at various total pressures and temperatures to cover a range of atmospheric conditions.[1][2]
-
-
Data Analysis:
-
Convert the recorded interferograms to spectra using a Fourier transform.
-
Calculate the absorbance spectrum, A(ν), using the equation: A(ν) = -log₁₀(I(ν) / I₀(ν)).
-
Calculate the absorption cross-section, σ(ν), in cm²/molecule using the Beer-Lambert law: σ(ν) = A(ν) / (L * C), where L is the absorption path length in cm and C is the concentration of the this compound in molecules/cm³.
-
The concentration C can be calculated from the partial pressure of the this compound using the ideal gas law.
-
References
- 1. researchgate.net [researchgate.net]
- 2. AMT - New and improved infrared absorption cross sections for trithis compound (CFC-11) [amt.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination and analysis of time series of CFC-11 (CCl 3 F) from FTIR solar spectra, in situ observations, and model data in the past 20 years above ... - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00060A [pubs.rsc.org]
Application Notes and Protocols for Isotopic Enrichment in Chlorofluoromethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of isotopically enriched chlorofluoromethanes. The protocols outlined below are designed to be a comprehensive resource for researchers requiring labeled chlorofluoromethanes for various applications, including mechanistic studies, environmental fate tracking, and as standards in analytical chemistry.
Introduction to Isotopic Enrichment of Chlorofluoromethanes
Isotopically labeled compounds are invaluable tools in scientific research. The substitution of an atom with one of its isotopes can provide a powerful method for tracing the path of a molecule through a chemical or biological system. In the context of chlorofluoromethanes (CFMs), isotopic enrichment with stable isotopes such as Carbon-13 (¹³C), Deuterium (B1214612) (D), and Chlorine-37 (³⁷Cl) allows for a deeper understanding of their atmospheric chemistry, degradation pathways, and as internal standards for mass spectrometry.
The synthesis of isotopically labeled chlorofluoromethanes generally involves the use of an enriched starting material that is then converted to the desired product through established synthetic routes. The primary challenge lies in the efficient and cost-effective incorporation of the isotope into the target molecule.
Carbon-13 (¹³C) Enriched Chlorofluoromethane Synthesis
The synthesis of ¹³C-labeled chlorofluoromethanes typically starts with a ¹³C-enriched one-carbon source, such as ¹³C-methane or ¹³C-carbon tetrachloride. These precursors can then be subjected to halogenation and halogen exchange reactions to yield the desired ¹³C-chlorofluoromethane.
General Synthetic Approach
A common strategy involves the fluorination of a ¹³C-labeled chloromethane (B1201357) or carbon tetrachloride using a fluorinating agent, often in the presence of a catalyst. The degree of fluorination can be controlled by the reaction conditions.
Data Presentation: Precursors for ¹³C-Chlorofluoromethane Synthesis
| Labeled Precursor | Target ¹³C-Chlorofluoromethane | Synthetic Method |
| ¹³C-Carbon Tetrachloride (¹³CCl₄) | ¹³C-Trithis compound (¹³CCl₃F) | Catalytic Fluorination |
| ¹³C-Chloroform (¹³CHCl₃) | ¹³C-Dithis compound (¹³CHCl₂F) | Halogen Exchange |
| ¹³C-Methane (¹³CH₄) | ¹³C-Chlorofluoromethane (¹³CH₂ClF) | Free-radical Halogenation followed by Fluorination |
Experimental Workflow: ¹³C-Chlorofluoromethane Synthesis
Experimental Protocol: Synthesis of ¹³C-Trithis compound from ¹³C-Carbon Tetrachloride
Objective: To synthesize ¹³C-trithis compound by the fluorination of ¹³C-carbon tetrachloride.
Materials:
-
¹³C-Carbon tetrachloride (¹³CCl₄, 99 atom % ¹³C)
-
Anhydrous hydrogen fluoride (B91410) (HF)
-
Antimony pentachloride (SbCl₅) - catalyst
-
High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, pressure gauge, and thermocouple
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
-
Distillation apparatus for purification
Procedure:
-
Catalyst Activation: In a dry, inert atmosphere (e.g., a glovebox), charge the high-pressure reactor with antimony pentachloride.
-
Reactant Addition: Cool the reactor to a low temperature (e.g., -78 °C using a dry ice/acetone bath) and carefully add the ¹³C-carbon tetrachloride.
-
Fluorinating Agent Introduction: Slowly introduce anhydrous hydrogen fluoride into the cooled reactor. The molar ratio of HF to ¹³CCl₄ should be carefully controlled to favor the formation of the monofluorinated product.
-
Reaction: Seal the reactor and gradually heat it to the desired reaction temperature (e.g., 80-100 °C). The reaction pressure will increase as the reaction proceeds. Monitor the reaction progress by observing the pressure changes.
-
Quenching and Neutralization: After the reaction is complete (indicated by a stable pressure), cool the reactor to room temperature. Carefully vent the excess HF into a basic solution (e.g., aqueous sodium bicarbonate).
-
Product Isolation: Transfer the liquid product mixture to a separation funnel. Wash the organic layer with water and a dilute solution of sodium bicarbonate to remove any remaining acid.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purify the ¹³C-trithis compound by fractional distillation.
-
Analysis: Confirm the identity and isotopic enrichment of the product using GC-MS and ¹³C NMR spectroscopy.
Deuterium (D) Enriched this compound Synthesis
The synthesis of deuterated chlorofluoromethanes typically begins with a deuterated precursor, such as deuterated chloroform (B151607) (CDCl₃). Halogen exchange reactions can then be employed to introduce fluorine into the molecule.
General Synthetic Approach
A common method is the reaction of a deuterated chloromethane with a fluorinating agent. For example, deuterated dithis compound (B1207983) can be synthesized from deuterated chloroform.
Data Presentation: Precursors for Deuterated this compound Synthesis
| Labeled Precursor | Target Deuterated this compound | Synthetic Method |
| Deuterated Chloroform (CDCl₃) | Deuterated Dithis compound (CDFCl₂) | Halogen Exchange with HF |
Experimental Workflow: Deuterated this compound Synthesis
Experimental Protocol: Synthesis of Deuterated Dithis compound from Deuterated Chloroform
Objective: To synthesize deuterated dithis compound (CDFCl₂) by the fluorination of deuterated chloroform (CDCl₃).
Materials:
-
Deuterated chloroform (CDCl₃, 99.8 atom % D)
-
Anhydrous hydrogen fluoride (HF)
-
Antimony pentachloride (SbCl₅) - catalyst
-
High-pressure reactor
-
GC-MS for analysis
-
Distillation apparatus
Procedure:
-
Catalyst Charging: In an inert atmosphere, add antimony pentachloride to the high-pressure reactor.
-
Reactant Addition: Cool the reactor and add the deuterated chloroform.
-
Fluorinating Agent: Introduce anhydrous hydrogen fluoride into the reactor. The stoichiometry should be carefully controlled to promote monofluorination.
-
Reaction Conditions: Seal the reactor and heat to the reaction temperature (e.g., 60-80 °C). Monitor the pressure throughout the reaction.
-
Workup: After cooling and venting the reactor, wash the crude product with water and a mild base to remove acidic byproducts.
-
Purification: Dry the organic phase and purify the deuterated dithis compound by fractional distillation.
-
Characterization: Analyze the final product for chemical purity and deuterium incorporation using GC-MS, ¹H NMR (to confirm the absence of protons), and ²H NMR.
Chlorine-37 (³⁷Cl) Enriched this compound Synthesis
The synthesis of ³⁷Cl-enriched chlorofluoromethanes can be achieved by using a starting material enriched in ³⁷Cl. A common precursor is ³⁷Cl-enriched hydrochloric acid (H³⁷Cl), which can be used to chlorinate a suitable organic substrate.
General Synthetic Approach
One potential route involves the chlorination of a fluorinated methane (B114726) derivative using a ³⁷Cl-containing chlorinating agent derived from H³⁷Cl. Alternatively, a multi-step synthesis could start with a simple ³⁷Cl-labeled precursor and build the this compound structure.
Data Presentation: Precursors for ³⁷Cl-Chlorofluoromethane Synthesis
| Labeled Precursor | Target ³⁷Cl-Chlorofluoromethane | Synthetic Method |
| ³⁷Cl-Hydrochloric Acid (H³⁷Cl) | ³⁷Cl-Chlorofluoromethane (CH₂³⁷ClF) | Chlorination of a fluorinated precursor |
| ³⁷Cl-Carbon Tetrachloride (C³⁷Cl₄) | ³⁷Cl-Trithis compound (C³⁷Cl₃F) | Fluorination |
Experimental Workflow: ³⁷Cl-Chlorofluoromethane Synthesis
Application Notes and Protocols for Laser-Induced Fluorescence Studies of Chlorofluoromethane Radicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and spectroscopic data for the study of chlorofluoromethane radicals using laser-induced fluorescence (LIF). The information is intended to guide researchers in setting up experiments, interpreting data, and understanding the photophysical properties of these important reactive intermediates.
Laser-Induced Fluorescence of the Chlorofluorocarbene (CFCl) Radical
The chlorofluorocarbene (CFCl) radical is a key intermediate in various chemical processes, including plasma etching and atmospheric chemistry. Laser-induced fluorescence provides a highly sensitive and selective method for its detection and characterization.
Spectroscopic Data
A summary of the key spectroscopic constants for the CFCl radical, essential for LIF-based studies, is presented in Table 1. This data facilitates the identification of the radical through its characteristic excitation and emission features.
| Parameter | Symbol | Value | Unit |
| Electronic Transition Origin | T₀ | 25,283 ± 5[1] | cm⁻¹ |
| Excited State (ùA") Vibrational Frequencies | |||
| CF stretch | ν₁' | 1229[2] | cm⁻¹ |
| Bending | ω₂' | 399.2[2], 394 ± 3[1] | cm⁻¹ |
| CCl stretch | ω₃' | 748.0[2], 739 ± 5[1] | cm⁻¹ |
| Ground State (X̃¹A') Vibrational Frequencies | |||
| CF stretch | ω₁" | Not explicitly reported in the search results | cm⁻¹ |
| Bending | ω₂" | 448 ± 6[1] | cm⁻¹ |
| CCl stretch | ω₃" | 750 ± 6[1] | cm⁻¹ |
| Fluorescence Lifetime | τᵣ | 700 ± 10[1], ~650[2][3] | ns |
Table 1: Spectroscopic constants for the CFCl radical.
Experimental Protocol
This protocol outlines a typical experimental setup for generating and detecting the CFCl radical using LIF spectroscopy.
1.2.1. Radical Generation:
-
Method 1: Infrared Multiphoton Dissociation (IRMPD). The CFCl radical can be produced in the gas phase via IR multiphoton photolysis of dichlorotrifluoroethane (C₂F₃Cl)[1].
-
Method 2: Photolysis of a Precursor Molecule. A common method involves the photolysis of a suitable precursor molecule in a supersonic jet expansion. For instance, CFClBr₂ can be photolyzed at 248 nm (KrF excimer laser) to produce CFCl radicals[3]. The radicals are then cooled in the subsequent expansion, resulting in a rotational temperature of approximately 3 K[3].
1.2.2. LIF Excitation and Detection:
-
Laser System: A tunable dye laser pumped by a Nd:YAG or excimer laser is used to generate the excitation wavelength. The laser output is typically in the 330-400 nm range to excite the ùA" ← X̃¹A' transition of CFCl[3].
-
Experimental Chamber: The experiment is conducted in a vacuum chamber equipped for supersonic jet expansion. The precursor molecule, seeded in a noble gas carrier (e.g., Argon), is pulsed into the chamber through a nozzle.
-
Excitation: The tunable laser beam intersects the supersonic jet perpendicularly. The laser wavelength is scanned to record the LIF excitation spectrum.
-
Fluorescence Collection: The resulting fluorescence is collected at a 90° angle to both the laser beam and the supersonic jet.
-
Detection: A photomultiplier tube (PMT) is used to detect the fluorescence signal. The signal from the PMT is then processed using a boxcar integrator and recorded on a computer[3]. For dispersed fluorescence spectra, the collected fluorescence is passed through a monochromator before reaching the detector.
Visualization of Experimental Workflow
References
- 1. "Gas Phase Laser Induced Fluorescence Spectroscopy of CFCl" by Stephen E. Bialkowski, David S. King et al. [digitalcommons.usu.edu]
- 2. Gas-phase spectroscopic identification of the chlorovinyl radical - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chlorofluoromethane (CH2ClF)
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis of chlorofluoromethane (CH2ClF), with a focus on minimizing the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound (CH2ClF)?
The most common method for synthesizing this compound is through the catalyzed fluorination of dichloromethane (B109758) (CH2Cl2) using anhydrous hydrogen fluoride (B91410) (HF). The reaction is typically performed in either the liquid or gas phase in the presence of a Lewis acid catalyst. Antimony pentachloride (SbCl5) is a widely used and effective catalyst for this transformation.[1][2] The active catalytic species are antimony chlorofluorides (SbCl5-xFx) that form in situ.[2][3][4]
The primary reaction is as follows: CH2Cl2 + HF --(SbCl5 catalyst)--> CH2ClF + HCl
Q2: What are the most common side reactions and byproducts encountered during CH2ClF synthesis?
The primary challenge in CH2ClF synthesis is controlling the selectivity of the fluorination process. The most significant side reactions include:
-
Over-fluorination: The desired product, this compound (CH2ClF), can undergo a subsequent fluorination step to yield the primary byproduct, difluoromethane (B1196922) (CH2F2). This is often the most difficult side reaction to control. CH2ClF + HF --(SbCl5 catalyst)--> CH2F2 + HCl
-
Catalyst Deactivation: The active pentavalent antimony (Sb⁵⁺) catalyst can be reduced to trivalent antimony (Sb³⁺), which is unreactive and halts the catalytic cycle.[3]
-
Disproportionation/Redistribution: Although less common under optimized conditions, redistribution reactions involving the haloalkanes can lead to a mixture of other chlorinated and fluorinated methanes.
Troubleshooting Guide
Problem: My synthesis yields significant amounts of difluoromethane (CH2F2). How can I minimize this over-fluorination?
High levels of the CH2F2 byproduct indicate that the reaction conditions are too harsh or that the residence time is too long, favoring the second fluorination step.
Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures increase the rate of both fluorination reactions but can disproportionately favor the formation of CH2F2.
-
Solution: Gradually lower the reaction temperature in increments of 5-10°C to find the optimal balance between reaction rate and selectivity.
-
-
High Molar Ratio of HF to CH2Cl2: An excess of the fluorinating agent (HF) will drive the reaction towards the more highly fluorinated product.
-
Solution: Carefully control the stoichiometry. Reduce the molar feed ratio of HF:CH2Cl2. Aim for a ratio that provides high conversion of CH2Cl2 while minimizing the excess HF available to react with the CH2ClF product.
-
-
Extended Residence Time: The longer the reactants and products are in contact with the catalyst, the higher the probability of over-fluorination.
-
Solution: In a continuous flow system, increase the flow rate of the reactants. In a batch reactor, decrease the overall reaction time.
-
-
High Catalyst Concentration: While a higher catalyst concentration increases the reaction rate, it can also accelerate the rate of the subsequent over-fluorination reaction.[4]
-
Solution: Reduce the catalyst loading. It has been found that lower pentavalent antimony catalyst concentrations can produce less of the over-fluorinated byproduct without a substantial reduction in the desired production rate.[4]
-
Data Presentation: Effect of Reaction Parameters on Product Selectivity
The following table summarizes the general effects of key reaction parameters on the selectivity of the CH2Cl2 fluorination reaction.
| Parameter | Change | Effect on CH2ClF Yield | Effect on CH2F2 Formation | Recommendation for Minimizing CH2F2 |
| Temperature | Increase | Increases rate, then decreases yield | Increases Significantly | Lower temperature to optimal point |
| HF:CH2Cl2 Molar Ratio | Increase | Increases conversion of CH2Cl2 | Increases Significantly | Decrease ratio to near stoichiometric |
| Residence Time | Increase | Increases conversion of CH2Cl2 | Increases Significantly | Decrease residence time / Increase flow rate |
| Catalyst Concentration | Increase | Increases reaction rate | Increases | Optimize for lower concentration |
Problem: The reaction rate is slowing down over time, indicating poor catalyst activity. What is the cause and how can it be fixed?
A decrease in reaction rate over time typically points to catalyst deactivation. The active Sb⁵⁺ species can be reduced to the inactive Sb³⁺ state.
Cause & Solution:
-
Cause: Reduction of the active catalyst.
-
Solution (In-Situ Regeneration): The catalyst can often be regenerated by feeding a controlled amount of elemental chlorine (Cl2) into the reactor.[3] The chlorine oxidizes the inactive Sb³⁺ back to the active Sb⁵⁺ state.[3] Sb³⁺ + Cl2 --> Sb⁵⁺ + 2Cl⁻
Experimental Protocols
Key Experiment: Liquid-Phase Fluorination of Dichloromethane
This protocol describes a generalized procedure for the continuous liquid-phase fluorination of CH2Cl2 using HF with an SbCl5 catalyst.
Materials & Equipment:
-
High-pressure reactor (e.g., Hastelloy-C) equipped with a stirrer, heating mantle, temperature controller, pressure gauge, and inlets for reactants.
-
Reflux column and condenser to separate the product stream from higher-boiling reactants.[4]
-
Scrubbing system for acidic effluent gases (HCl, unreacted HF).
-
Anhydrous Hydrogen Fluoride (HF).
-
Dichloromethane (CH2Cl2), dried.
-
Antimony Pentachloride (SbCl5).
-
Anhydrous Chlorine (Cl2) for catalyst regeneration.
Procedure:
-
Catalyst Activation: Charge the reactor with antimony pentachloride (SbCl5). Begin feeding anhydrous HF slowly at a controlled temperature (e.g., 60-80°C) and elevated pressure. This converts the SbCl5 into the active antimony chlorofluoride catalytic species (SbCl5-xFx).[3][5]
-
Initiating the Reaction: Once the catalyst is activated, begin the continuous co-feed of liquid CH2Cl2 and HF into the reactor. The reaction is exothermic, and the reactor temperature should be carefully maintained, typically in the range of 65°C to 100°C.[4]
-
Controlling Reaction Parameters:
-
Product Separation: The vapor stream exiting the reactor contains CH2ClF, HCl, unreacted HF, CH2Cl2, and the CH2F2 byproduct.[3] This stream is passed through a reflux column to return higher-boiling components (like unreacted CH2Cl2) to the reactor.[4]
-
Purification: The overhead vapor stream, rich in CH2ClF and HCl, is condensed. The HCl is recovered, and the crude CH2ClF is purified through washing (caustic and water) and distillation to remove residual acids and byproducts.
-
Catalyst Maintenance: Periodically, or when activity drops, feed a controlled stream of Cl2 into the reactor to re-oxidize the catalyst.[3]
Visualizations
Reaction Pathways
Caption: Primary reaction pathway and the over-fluorination side reaction.
Troubleshooting Workflow: High CH2F2 Byproduct
Caption: Decision workflow for troubleshooting excessive CH2F2 formation.
Catalyst Lifecycle
Caption: Lifecycle of the antimony catalyst from activation to regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. people.wou.edu [people.wou.edu]
- 3. US20080194779A1 - Process for the Manufacture of Chlorodifluoromethane - Google Patents [patents.google.com]
- 4. EP1868973A1 - Process for the manufacture of chlorodifluoromethane - Google Patents [patents.google.com]
- 5. US4005176A - Process for the recovery of antimony pentachloride from used catalyst solutions - Google Patents [patents.google.com]
Technical Support Center: Optimizing GC-MS Parameters for Chlorofluorocarbon Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the separation of chlorofluoromethanes and related halogenated compounds.
Troubleshooting Guide
This section offers solutions to common issues encountered during the GC-MS analysis of chlorofluoromethanes.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Active sites in the GC system, improper injection technique, or column overload.
-
Troubleshooting Steps:
-
Check for System Activity: Active sites in the injector liner, column, or detector can cause peak tailing.
-
Action: Use a deactivated inlet liner. If the column is old or has been exposed to reactive samples, consider conditioning it according to the manufacturer's instructions or replacing it.
-
-
Optimize Injection Parameters: A slow injection or a mismatched injector temperature can lead to peak broadening.
-
Action: Ensure a fast, clean injection. Optimize the injector temperature to ensure complete and rapid volatilization of the sample without causing thermal degradation.
-
-
Evaluate Sample Concentration: Injecting too much sample can overload the column, resulting in fronting peaks.
-
Action: Dilute the sample or reduce the injection volume.
-
-
Issue 2: Co-elution or Poor Resolution of Analytes
-
Possible Cause: Suboptimal GC column, inadequate temperature program, or incorrect carrier gas flow rate.
-
Troubleshooting Steps:
-
Verify GC Column Selection: The choice of stationary phase is critical for separating closely related compounds. For halogenated hydrocarbons, specific columns are often recommended.
-
Optimize Oven Temperature Program: The temperature program directly influences the separation.
-
Action: Start with a low initial oven temperature to improve the trapping of volatile analytes at the head of the column. Use a slow temperature ramp (e.g., 2-5 °C/min) to enhance separation.[3]
-
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency and, consequently, resolution.
-
Action: Set the carrier gas (typically Helium for GC-MS) flow rate to the optimal linear velocity for your column's internal diameter to maximize peak resolution.
-
-
Issue 3: Poor Sensitivity or No Signal
-
Possible Cause: Low analyte concentration, improper MS settings, or leaks in the system.
-
Troubleshooting Steps:
-
Check for System Leaks: Air leaks can significantly impact the sensitivity of the MS detector.
-
Action: Perform a leak check of the entire system, from the gas lines to the injector and the GC-MS interface.
-
-
Optimize MS Detector Parameters: The ion source temperature and electron energy can affect ionization efficiency.
-
Consider Sample Preconcentration: For trace-level analysis, preconcentration techniques may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for separating chlorofluoromethanes?
A1: The ideal column will depend on the specific analytes of interest. For a general-purpose separation of volatile halogenated compounds, a mid-polarity column, such as one with a stationary phase of 6% cyanopropylphenyl / 94% dimethylpolysiloxane, is often a good starting point.[2] For very volatile compounds, porous polymer columns or thick-film non-polar columns may also be suitable.[1]
Q2: How can I improve the separation of chlorofluoromethane isomers?
A2: While true isomers of this compound (CH₂ClF) do not exist, closely related chlorofluorocarbons can be challenging to separate. To improve resolution, you can:
-
Use a longer GC column: Doubling the column length can improve resolution, though it will also increase analysis time.
-
Decrease the column's internal diameter: A smaller ID can lead to higher efficiency and better separation.
-
Employ a slower oven temperature ramp rate: This increases the interaction of the analytes with the stationary phase, enhancing separation.[3]
Q3: Can mass spectrometry be used to differentiate between co-eluting chlorofluorocarbon isomers?
A3: Standard electron ionization (EI) mass spectrometry may not always be sufficient to distinguish between isomers, as they can produce very similar mass spectra.[7] However, if the isomers have unique fragment ions, you can use extracted ion chromatograms (EICs) to selectively detect and quantify each isomer even if they are not fully separated chromatographically.
Q4: What are typical MS parameters for the analysis of chlorofluoromethanes?
A4: Typical MS parameters include:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: A scan range of m/z 45-300 is generally sufficient for common chlorofluoromethanes.[8]
Data Presentation
Table 1: Example GC-MS Parameters for Chlorofluorocarbon Analysis
| Parameter | Setting |
| GC Column | GS-GASPRO (60 m x 0.32 mm) |
| Oven Program | 40°C (hold 1 min), ramp to 200°C at 10°C/min, hold 5 min |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Transfer Line Temp | 250°C |
| Mass Range | 45-300 amu |
Note: These are example parameters and may require optimization for your specific application and instrumentation.[6]
Experimental Protocols
General Protocol for GC-MS Analysis of Chlorofluoromethanes
-
Sample Preparation: For gaseous samples, a gas-tight syringe can be used for direct injection. For liquid samples, dilute in a suitable volatile solvent (e.g., methanol (B129727) or hexane). Headspace or purge-and-trap techniques can be used for trace analysis from solid or liquid matrices.[6]
-
GC-MS System Setup:
-
Install an appropriate GC column (e.g., a mid-polarity column for volatile halogenated compounds).
-
Set the GC and MS parameters as a starting point (refer to Table 1).
-
Allow the system to equilibrate until a stable baseline is achieved.
-
-
Injection: Inject a known volume of the sample or standard into the GC inlet. For manual injections, ensure the injection is rapid and smooth.
-
Data Acquisition: Start the data acquisition as the sample is injected. The data system will record the total ion chromatogram (TIC) and the mass spectrum of each eluting peak.
-
Data Analysis:
-
Identify the peaks of interest by comparing their retention times and mass spectra to those of known standards or library spectra.
-
If co-elution is suspected, examine the mass spectra across the peak for consistency. Use extracted ion chromatograms (EICs) of unique fragment ions to attempt deconvolution.
-
Quantify the analytes by integrating the peak areas and comparing them to a calibration curve generated from standards.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common GC-MS issues.
Caption: Decision tree for GC column selection.
References
- 1. pnnl.gov [pnnl.gov]
- 2. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. catalog.data.gov [catalog.data.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. USGS Groundwater Dating Lab [water.usgs.gov]
- 6. gcms.cz [gcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. epa.gov [epa.gov]
Addressing calibration curve non-linearity in chlorofluoromethane quantification
Technical Support Center: Chlorofluoromethane Quantification
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering non-linear calibration curves during the quantification of this compound and related compounds using gas chromatography (GC) and mass spectrometry (GC-MS).
Troubleshooting Guide
Q1: My calibration curve for this compound is non-linear. What are the most common causes?
Non-linearity in calibration curves can stem from several sources, broadly categorized as instrumental, chemical, or sample-related issues. The most frequent causes include:
-
Detector Saturation: At high concentrations, the amount of analyte reaching the detector can exceed its linear dynamic range, causing the response to plateau.[1][2] Detectors like the electron-capture detector (ECD) have a narrower linear range than others.[1]
-
Active Sites: Active sites within the GC system, such as in the injector liner or at the head of the analytical column, can adsorb the analyte.[1][3] This effect is more pronounced at lower concentrations, where a larger fraction of the analyte is adsorbed, leading to a response that is lower than expected.[3][4]
-
Sample Preparation Errors: Inaccuracies in the preparation of standards, such as errors in dilution (especially serial dilutions), degradation, or evaporation of the volatile this compound, can introduce non-linearity.[1][3]
-
Injection Issues: Inconsistent injection volumes or techniques can alter the amount of sample introduced into the column, affecting linearity.[1] Capillary split injectors are particularly sensitive to changes in injection conditions.[1]
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, causing either signal suppression or enhancement.[5][6][7][8][9]
Q2: How can I diagnose the specific cause of my non-linearity?
A systematic approach is crucial for diagnosis. Start by examining the shape of the curve:
-
Flattening at High Concentrations: This pattern strongly suggests detector saturation or column overload.[2] To confirm, inject a high-concentration standard at a reduced volume and observe if the response becomes more linear.
-
Deviation at Low Concentrations: If the curve bends towards the x-axis at the low end, this typically points to analyte adsorption at active sites in the system.[3][4] You may also observe peak tailing in the chromatograms for low-concentration standards.[3]
-
Irregular Scatter of Points: If data points are scattered randomly around the line rather than following a clear curve, the issue is likely related to inconsistent sample preparation or injection technique.[1] Prepare a fresh set of standards and re-inject them to verify.[1]
Q3: What are the first instrumental checks I should perform to address non-linearity?
Before resorting to complex data fitting models, always address potential instrumental faults first:
-
Inspect the Injector Liner: The liner is a common location for active sites. Check for contamination and consider replacing it with a fresh, deactivated liner.[3][10]
-
Column Maintenance: Clip the first few centimeters from the front of the analytical column to remove accumulated non-volatile residues and active sites.
-
Check for Leaks: Ensure all fittings in the flow path are secure, as leaks can affect reproducibility and linearity.
-
Verify Temperatures: Confirm that the injector, column oven, and detector temperatures are set appropriately and are stable.
Q4: My curve shows significant deviation at low concentrations. What does this indicate and how can I fix it?
This is a classic sign of analyte loss due to adsorption.[3] Because a fixed amount of analyte is lost to active sites, the effect is proportionally larger for low-concentration standards.[3]
-
Solution: The primary solution is to passivate the system. Replace the injector liner with a new, silanized (deactivated) one. If the problem persists, conditioning the column at a high temperature (within its specified limits) may help. In some cases, a few injections of a high-concentration standard can help to temporarily "prime" or passivate the active sites before running the calibration curve.
Q5: My curve flattens at high concentrations. What is the likely cause and what is the remedy?
This is typically caused by detector saturation or column overload.[2] The detector's electronics cannot keep up with the high flux of ions, or the column's stationary phase is overwhelmed, leading to poor peak shape and a non-proportional response.
-
Remedy: The simplest solution is to reduce the amount of analyte reaching the detector. You can achieve this by:
-
Decreasing the injection volume (e.g., from 2 µL to 1 µL).[2]
-
Increasing the split ratio in the injector.
-
Diluting the higher concentration standards and the samples.
-
Q6: Can my sample matrix be causing the non-linearity?
Yes, this is a significant issue, known as a matrix effect, particularly in LC-MS and to some extent in GC-MS.[5][9] Co-extracted matrix components can interfere with the analyte at the ion source, either suppressing or enhancing the signal and leading to a non-linear response.[6][7]
-
Solution:
-
Matrix Minimization: Dilute the sample extract to reduce the concentration of interfering compounds.[5]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the target analyte. This ensures that the standards and samples experience similar matrix effects.
-
Standard Addition: This involves adding known amounts of the standard directly to aliquots of the sample. It is highly effective but time-consuming as each sample requires multiple analyses.[5]
-
Data Analysis & Modeling FAQs
Q7: When should I switch from a linear to a non-linear regression model?
A non-linear model should only be considered after you have made all reasonable efforts to correct the non-linearity through instrumental maintenance and method optimization.[4] If a slight, reproducible curve remains, using a non-linear fit is justifiable.[11] Many regulatory methods, such as those from the EPA, permit the use of quadratic curves if the coefficient of determination (r²) is high (e.g., >0.99).[10] However, using a non-linear fit to compensate for significant instrumental problems can mask the underlying issue and compromise data quality.[4][12]
Q8: How do I choose between different non-linear models (e.g., quadratic)?
The most commonly used non-linear model in chromatography is the quadratic equation (y = ax² + bx + c) .[12] It is often sufficient to model the smooth, gentle curves typically seen due to effects like detector saturation or adsorption.[11][12] While higher-order polynomials exist, they can overfit the data and may give poor predictions for unknown samples. The best model is often the simplest one that accurately describes the instrument's response. Always check the model by re-quantifying your standards against the new curve; the calculated concentrations should be within an acceptable percentage (e.g., ±15%) of their true values.[13]
Q9: What is weighted regression and when should I use it for my calibration curve?
Weighted regression is a data analysis technique used when the variance of the measurements is not constant across the calibration range (a condition known as heteroscedasticity).[14][15] In many analytical methods, the absolute error is larger for high-concentration standards than for low-concentration ones.[16] Standard (unweighted) linear regression gives equal importance to every point, meaning the high-concentration points with larger errors can disproportionately influence the fit, leading to poor accuracy at the low end of the curve.[15][16]
You should use weighted regression to give more weight to the more precise, low-concentration data points, thereby improving the accuracy for low-level quantification.[15]
Q10: How do I select an appropriate weighting factor (e.g., 1/x, 1/x²)?
The choice of weighting factor should be based on the error structure of your data. Common weighting factors include 1/x, 1/x², 1/y, or 1/y².
-
1/x or 1/x²: These are the most common weighting factors and are appropriate when the standard deviation of the response increases in proportion to the concentration.
-
Evaluation: A practical way to choose the best weighting factor is to calculate the sum of the relative errors (Σ%RE) for each calibration point using different weighting models. The model that provides the lowest Σ%RE and the most evenly distributed residuals across the concentration range is generally the most appropriate.[15]
Data Presentation
Table 1: Common Causes of Non-Linearity and Corresponding Solutions
| Cause of Non-Linearity | Common Observation | Troubleshooting Action / Solution |
| Detector Saturation | Curve flattens at high concentrations. | Reduce injection volume, increase split ratio, or dilute high-concentration standards.[2] |
| Analyte Adsorption | Curve bends towards the x-axis at low concentrations; peak tailing. | Replace injector liner with a deactivated one; trim the front of the GC column.[3][10] |
| Sample Prep Errors | Random scatter of data points around the curve. | Prepare fresh standards and reagents; verify dilution calculations and techniques.[1] |
| Matrix Effects | Poor accuracy for samples compared to standards prepared in solvent. | Dilute sample extract; use matrix-matched standards or the standard addition method.[5] |
Table 2: Comparison of Calibration Curve Fitting Models
| Model | Equation | When to Use | Key Considerations |
| Linear | y = mx + b | When data is visibly linear and r² > 0.99. The ideal for most methods. | Simplest and most desirable model. Residuals should be randomly distributed.[12] |
| Linear Weighted (1/x²) | y = mx + b (minimizing weighted residuals) | When variance increases with concentration (heteroscedasticity), to improve accuracy at low levels. | Gives more influence to low-concentration points. Justified by examining residual plots.[15] |
| Quadratic | y = ax² + bx + c | When a slight, consistent, and unavoidable curvature exists after troubleshooting. | Should be used with caution as it can mask instrumental problems.[11][12] The curve shape must be logical (e.g., no inflection points within the calibrated range). |
Experimental Protocols
Protocol 1: General Protocol for this compound Quantification via Headspace GC-MS
This protocol provides a general framework. Specific parameters must be optimized for your instrument and application.
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the sample matrix (e.g., polyether polyol) into a 20 mL headspace vial.[17]
-
Add 10 mL of a suitable solvent (e.g., methanol) to dissolve the sample.[17]
-
Add a known amount of an appropriate internal standard (e.g., 200 µg of chlorobromomethane).[17]
-
Immediately seal the vial with a PTFE-faced septum.[17]
-
-
Calibration Standard Preparation:
-
Prepare a stock solution of this compound in methanol (B129727).
-
In separate headspace vials, add the same amount of internal standard as in the samples.
-
Spike each vial with varying amounts of the stock solution to create a calibration curve covering the expected sample concentration range (e.g., 5, 10, 20, 50, 100 µg).[17]
-
Add 10 mL of methanol to each vial and seal immediately.
-
-
Headspace (HS) Parameters:
-
Oven Temperature: 80-100 °C
-
Equilibration Time: 20-30 minutes
-
Pressurization Time: 1-2 minutes
-
Loop/Transfer Line Temperature: 120-150 °C
-
-
GC-MS Parameters:
-
Column: Use a column suitable for volatile compounds (e.g., GS-GASPRO, DB-5).[17]
-
Injector Temperature: 200-250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a final temperature (e.g., 220 °C) to ensure separation of volatile components.
-
Ion Source: Electron Ionization (EI) at 70 eV.[18]
-
Mass Analyzer: Scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Visual Guides
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Decision logic for selecting an appropriate calibration model.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Non-linear calibration GCMS - Chromatography Forum [chromforum.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. gtfch.org [gtfch.org]
- 9. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. restek.com [restek.com]
- 13. Help with Quadratic Calibration Curves on Agilent 7000 GCQQQ - Chromatography Forum [chromforum.org]
- 14. Calibration Curve-fitting [weightinginbayesianmodels.github.io]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. m.youtube.com [m.youtube.com]
- 17. gcms.cz [gcms.cz]
- 18. memphis.edu [memphis.edu]
Reducing baseline noise in the infrared spectrum of chlorofluoromethane
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering baseline noise and other issues during the infrared (IR) spectroscopic analysis of chlorofluoromethane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of a noisy or drifting baseline in the IR spectrum of gaseous this compound?
Baseline noise and drift in the FTIR analysis of gaseous this compound can stem from several sources:
-
Instrumental Factors:
-
Light Source Fluctuations: Changes in the temperature of the IR source can cause baseline drift.[1]
-
Detector Instability: Electronic noise within the detector or amplifier can contribute to a noisy baseline.[2]
-
Mechanical Vibration: External vibrations can affect the interferometer's alignment, leading to baseline shifts.[3]
-
Optical Misalignment: Improper alignment of the beamsplitter, detector, or mirrors can reduce signal quality.[2]
-
-
Environmental Factors:
-
Atmospheric Interference: Water vapor and carbon dioxide in the spectrometer's optical path are common sources of interfering absorption bands, which can appear as noise.[4] Specifically, water vapor absorbs in the regions of 4000-3400 cm⁻¹ and 2000-1300 cm⁻¹, while carbon dioxide absorbs around 2350 cm⁻¹ and 670 cm⁻¹.
-
Temperature and Humidity Fluctuations: Changes in the laboratory environment can affect the stability of the instrument and contribute to baseline drift.[5]
-
-
Sample Preparation and Handling:
-
Improperly Sealed Gas Cell: Leaks in the gas cell can lead to contamination from ambient air, introducing water and CO₂ peaks.[6]
-
Contamination: Impurities in the this compound sample or residual contaminants in the gas cell can introduce extraneous peaks and baseline distortions.[2]
-
Inconsistent Sample Pressure: Variations in the gas pressure between sample and background scans can lead to baseline errors.
-
-
Data Processing:
Q2: My this compound spectrum shows sharp, regular oscillations in the baseline. What is causing this?
This phenomenon is likely due to interference fringes , also known as channel fringes.[4] These sinusoidal patterns can arise when working with thin films or optical components with parallel surfaces, such as the windows of a gas cell.[5] They are caused by multiple reflections of the infrared beam within these components.
Q3: I see unexpected peaks in my this compound spectrum. How can I determine their origin?
Unexpected peaks can be due to several factors:
-
Atmospheric Contamination: As mentioned, water vapor and carbon dioxide from the air are common culprits.[4]
-
Impurities in the Sample: The this compound sample itself may contain related methane (B114726) compounds or other impurities.[8]
-
Contaminated Gas Cell: Residues from previous samples or cleaning solvents can contribute to the spectrum.
-
Harmonics and Combination Bands: The spectrum of this compound naturally contains harmonic and combination bands in addition to the fundamental absorption bands.[8][9]
To identify the source, you can:
-
Run a background spectrum of the empty, evacuated gas cell to check for cell contamination.
-
Purge the spectrometer with dry nitrogen or air to minimize atmospheric interference.
-
Compare your spectrum to a reference spectrum of pure this compound.
Q4: How can I reduce baseline noise during my experiment?
Several strategies can be employed to minimize baseline noise:
-
Instrumental Optimization:
-
Allow the instrument to warm up and stabilize before analysis.
-
Ensure the spectrometer is on a stable surface to minimize vibrations.
-
Perform regular instrument calibration and alignment checks.[2]
-
-
Environmental Control:
-
Purge the sample and optical compartments of the spectrometer with a dry, inert gas like nitrogen to reduce interference from atmospheric water vapor and CO₂.
-
-
Proper Sample Handling:
-
Use a high-quality, leak-tight gas cell.
-
Ensure the this compound sample is of high purity.
-
Carefully control and record the gas pressure for both background and sample measurements.
-
-
Data Acquisition and Processing:
Data Presentation
| Parameter | Typical Value/Range | Purpose/Significance | Reference |
| Gas Cell Path Length | 5 cm, 60 cm, 100 cm | Longer path lengths are used to observe weaker absorption bands. | [8] |
| Gas Pressure | Up to 60 cm of mercury | Affects the intensity of absorption peaks. | [8] |
| Spectral Resolution | ~0.004 cm⁻¹ (for high-resolution studies) | Higher resolution allows for the observation of fine rotational-vibrational structure. | [2] |
| Observed Bands | 2 to 30 microns | This compound exhibits numerous absorption bands in this range. | [8] |
| Strong Absorption Regions | ~3.5 µm (C-H stretch), 7 to 26 µm (halogen vibrations) | These are the primary regions of interest for identifying this compound. | [8] |
Experimental Protocols
Protocol for Gas-Phase IR Analysis of this compound
This protocol outlines the key steps for obtaining a clean infrared spectrum of gaseous this compound.
1. Instrument Preparation: a. Power on the FTIR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure thermal stability of the source and detector. b. Purge the sample compartment and optical path with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.
2. Gas Cell Preparation: a. Ensure the gas cell is clean and free of any contaminants from previous experiments. b. Evacuate the gas cell using a vacuum line.
3. Background Spectrum Acquisition: a. Place the evacuated gas cell in the sample holder of the spectrometer. b. Acquire a background spectrum. This will account for the absorbance of the cell windows and any residual atmospheric components in the optical path.
4. Sample Introduction: a. Connect the gas cell to a cylinder of this compound. b. Carefully introduce the this compound gas into the cell to the desired pressure. Monitor the pressure using a manometer. c. Close the valve to the gas cylinder and disconnect the cell.
5. Sample Spectrum Acquisition: a. Place the gas-filled cell back into the sample holder. b. Acquire the sample spectrum.
6. Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum. b. Apply a suitable baseline correction algorithm if necessary to correct for any remaining baseline drift or curvature.
Visualizations
Caption: Troubleshooting workflow for baseline noise in this compound IR spectroscopy.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. FTIR and dispersive gas phase fundamental infrared intensities of the fluorochloromethanes: Comparison with QCISD/cc-pVTZ results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s-a-s.org [s-a-s.org]
- 5. youtube.com [youtube.com]
- 6. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peakspectroscopy.com [peakspectroscopy.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. essentialftir.com [essentialftir.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Troubleshooting low yields in chlorofluoromethane synthesis from chloroform
Welcome to the technical support center for the synthesis of chlorofluoromethane (CHF₂Cl) from chloroform (B151607) (CHCl₃). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing chlorodifluoromethane (B1668795) from chloroform?
The industrial synthesis of chlorodifluoromethane (also known as HCFC-22 or R-22) is achieved by reacting chloroform with anhydrous hydrogen fluoride (B91410) (HF) in the presence of a catalyst.[1][2][3] The most common catalyst used is antimony pentachloride (SbCl₅).[4][5] The overall chemical equation for this reaction is:
CHCl₃ + 2HF → CHF₂Cl + 2HCl[1][6]
Q2: I am experiencing lower than expected yields. What are the most common causes?
Low yields in this synthesis can typically be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature and pressure play a critical role in reaction kinetics and equilibrium. Deviations from the optimal ranges can significantly impact the yield.
-
Catalyst Deactivation: The antimony pentachloride catalyst can become inactivated, reducing its effectiveness.
-
Formation of Byproducts: Undesirable side reactions can consume reactants and lead to the formation of impurities, thus lowering the yield of the desired product.
-
Impure Reactants: The purity of the chloroform and hydrogen fluoride used can affect the reaction outcome.
Q3: How does temperature affect the yield and byproduct formation?
Temperature is a critical parameter to control. While the reaction is exothermic, heat is often supplied to drive the reaction forward and facilitate the removal of the product vapors.[4][5]
-
Higher Temperatures (within the optimal range): Can favor the formation of the desired chlorodifluoromethane and help suppress the formation of the intermediate dithis compound (B1207983) (CHCl₂F). Maintaining a reactor liquid phase temperature of about 68°C or more can help avoid detrimental conditions.[5] An increase in the reactor liquid phase temperature can also lead to a decrease in the rate of trifluoromethane (B1200692) (CHF₃) production.[5]
-
Excessively High Temperatures: Can lead to increased formation of the over-fluorinated byproduct trifluoromethane (CHF₃) and potentially other degradation products.[2]
Q4: What is the role of pressure in this synthesis?
The reaction is typically carried out at elevated pressures.[4][5]
-
Increased Pressure: Generally favors the reaction rate.
-
Pressure Control: Is crucial for controlling the residence time of reactants and products in the reactor and for separating the desired product from byproducts and unreacted starting materials.
Q5: My catalyst seems to be losing activity. What causes antimony pentachloride deactivation and how can it be prevented?
Antimony pentachloride can be deactivated through various mechanisms:
-
Reduction: The pentavalent antimony (Sb⁵⁺), which is the active catalytic species, can be reduced to the less active trivalent state (Sb³⁺). To counteract this, a small amount of chlorine (Cl₂) is often added to the reaction mixture to re-oxidize Sb³⁺ back to Sb⁵⁺.
-
Impurities: Impurities in the reactant feed can poison the catalyst.
-
Water Content: The presence of water is undesirable as it can react with the catalyst. Using anhydrous hydrogen fluoride is recommended.
Q6: What are the main byproducts I should be aware of, and how can I minimize their formation?
The primary byproducts in this synthesis are:
-
Dithis compound (CHCl₂F): This is an intermediate in the reaction. Its presence in the final product can be minimized by ensuring complete reaction, which can be influenced by temperature, pressure, and residence time.
-
Trifluoromethane (CHF₃): This is an over-fluorinated byproduct. Its formation is generally favored by more forcing reaction conditions (higher temperature, longer residence time). Lowering the catalyst concentration has been found to produce less CHF₃ without a substantial reduction in the chlorodifluoromethane production rate.[4][5]
Minimizing byproduct formation involves careful optimization of reaction conditions.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low yields.
Table 1: Troubleshooting Low Yields
| Symptom | Potential Cause | Recommended Action |
| Low conversion of chloroform | 1. Suboptimal temperature or pressure. | 1. Verify and adjust the reaction temperature and pressure to the optimal ranges (see Table 2). |
| 2. Catalyst deactivation. | 2. Check for signs of catalyst deactivation. Consider regenerating or replacing the catalyst. Ensure a small amount of chlorine is present to maintain the pentavalent state of antimony. | |
| 3. Insufficient residence time. | 3. Adjust flow rates to increase the residence time of reactants in the reactor. | |
| High levels of dithis compound (CHCl₂F) in the product | 1. Incomplete reaction. | 1. Increase reaction temperature or residence time to drive the reaction to completion. |
| 2. Inefficient product separation. | 2. Optimize the distillation or separation process to effectively remove the lower-boiling CHCl₂F. | |
| High levels of trifluoromethane (CHF₃) in the product | 1. Over-fluorination due to harsh reaction conditions. | 1. Reduce the reaction temperature or residence time. |
| 2. High catalyst concentration. | 2. Consider reducing the concentration of the antimony pentachloride catalyst.[4][5] | |
| Inconsistent yields between batches | 1. Variations in reactant quality. | 1. Ensure the purity of chloroform and the use of anhydrous hydrogen fluoride for each batch. |
| 2. Inconsistent reaction conditions. | 2. Implement strict process controls to maintain consistent temperature, pressure, and flow rates. | |
| 3. Catalyst degradation over time. | 3. Monitor catalyst performance and establish a regular schedule for regeneration or replacement. |
Data Presentation
Table 2: Typical Reaction Parameters for Chlorodifluoromethane Synthesis
| Parameter | Typical Range | Notes |
| Temperature | 65°C - 100°C | Higher temperatures can increase the reaction rate but may also lead to more byproduct formation if not carefully controlled. A reactor liquid phase temperature of at least 68°C is recommended to avoid corrosive conditions.[5] |
| Pressure | 7 - 13 atm | Higher pressures generally favor the reaction. |
| Catalyst | Antimony Pentachloride (SbCl₅) | Often used as a mixture of antimony halides. |
| Reactant Molar Ratio (HF:CHCl₃) | ~2.05 : 1 | A slight excess of HF is often used to ensure complete conversion of chloroform. |
| Chlorine (Cl₂) Addition | 0.05 - 0.2 wt% of chloroform | Added to maintain the catalyst in its active pentavalent state. |
Experimental Protocols
Key Experiment: Laboratory-Scale Synthesis of Chlorodifluoromethane
Disclaimer: This protocol is a general guideline and should be adapted and performed by qualified personnel with appropriate safety precautions in a well-ventilated fume hood. Antimony pentachloride and hydrogen fluoride are highly corrosive and toxic.
Materials:
-
Chloroform (CHCl₃), high purity
-
Anhydrous Hydrogen Fluoride (HF)
-
Antimony Pentachloride (SbCl₅)
-
Chlorine (Cl₂) gas
-
High-pressure reactor equipped with a stirrer, temperature and pressure controls, gas inlet, and product outlet.
-
Scrubbing system for acidic off-gases (e.g., sodium hydroxide (B78521) solution)
-
Condensation system for product collection (e.g., cold trap)
Procedure:
-
Catalyst Preparation: In the reactor, dissolve antimony pentachloride in chloroform to a concentration of 20-30% by volume.
-
Reaction Setup: Seal the reactor and ensure all connections are secure. Begin stirring the catalyst solution.
-
Pressurization and Heating: Pressurize the reactor with an inert gas (e.g., nitrogen) and heat the solution to the desired reaction temperature (e.g., 80°C).
-
Reactant Introduction: Introduce anhydrous hydrogen fluoride gas and chloroform into the reactor at a controlled molar ratio (approximately 2.05:1 HF:CHCl₃). Simultaneously, introduce a small stream of chlorine gas (0.05-0.2% by weight of chloroform).
-
Reaction Monitoring: Monitor the reactor temperature and pressure throughout the reaction. The reaction is exothermic, so cooling may be required to maintain the desired temperature.
-
Product Collection: The gaseous product stream, containing chlorodifluoromethane, unreacted starting materials, byproducts, and HCl, is passed through a pressure-regulating valve.
-
Purification: The product stream is first passed through a scrubbing solution to remove acidic gases like HCl and unreacted HF. Subsequently, the stream is passed through a cold trap to condense the chlorodifluoromethane and other organic components.
-
Analysis: The condensed product can be analyzed by gas chromatography (GC) to determine the yield and the distribution of products and byproducts.
Visualizations
Diagram 1: General Workflow for Chlorodifluoromethane Synthesis
Caption: A simplified workflow for the synthesis of chlorodifluoromethane.
Diagram 2: Troubleshooting Logic for Low Yields
Caption: A logical flow for troubleshooting low yields in chlorodifluoromethane synthesis.
References
- 1. Chloroform - Wikipedia [en.wikipedia.org]
- 2. EP2172441A1 - Process for the manufacture of hydrochlorofluorocarbons using trifluoromethane as fluorinating agent - Google Patents [patents.google.com]
- 3. Production and manufacturing method and process flow of chlorodifluoromethane-Chemwin [en.888chem.com]
- 4. US20080194779A1 - Process for the Manufacture of Chlorodifluoromethane - Google Patents [patents.google.com]
- 5. EP1868973A1 - Process for the manufacture of chlorodifluoromethane - Google Patents [patents.google.com]
- 6. Solved Chlorodifluoromethane (CHClF2) or Refrigerant 22 (a | Chegg.com [chegg.com]
Improving signal-to-noise ratio in 19F NMR of chlorofluoromethane
Welcome to the Technical Support Center for 19F NMR Spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a specific focus on improving the signal-to-noise ratio (S/N) in the 19F NMR of chlorofluoromethane.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (S/N) a critical parameter in 19F NMR?
A1: The signal-to-noise ratio is a measure of the strength of the NMR signal relative to the background noise. A high S/N is crucial for obtaining high-quality spectra, which is essential for accurate structural elucidation, quantitative analysis, and the detection of low-concentration analytes. In the context of this compound, which may be present in trace amounts, a high S/N is paramount for reliable detection and characterization.
Q2: What are the main factors that influence the S/N in a 19F NMR experiment?
A2: Several factors can impact the S/N, including:
-
Sample Concentration: Higher concentrations of the analyte generally lead to a stronger signal.
-
Number of Scans: The S/N is proportional to the square root of the number of scans.[1][2]
-
Probe Type: Cryogenically cooled probes (cryoprobes) can significantly enhance S/N compared to room temperature probes.
-
Acquisition Parameters: Optimization of parameters such as pulse width (flip angle), relaxation delay, and acquisition time is critical.
-
Sample Preparation: Proper sample preparation, including the choice of solvent and removal of particulate matter, can improve spectral quality.
Q3: How can I improve the S/N for a volatile sample like this compound?
A3: For volatile samples, special consideration must be given to sample preparation to prevent the loss of the analyte. This includes using specialized NMR tubes, such as those with a J-Young valve or constricted tubes that can be flame-sealed, to maintain a closed system.[3][4][5] Additionally, cooling the sample during preparation can help to reduce the volatility of this compound.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio
Symptom: The peaks in your 19F NMR spectrum are weak and difficult to distinguish from the baseline noise.
Possible Causes and Solutions:
-
Low Sample Concentration:
-
Solution: If possible, increase the concentration of this compound in your sample. The signal strength is directly proportional to the concentration of the analyte.[1]
-
-
Insufficient Number of Scans:
-
Suboptimal Acquisition Parameters:
-
Solution: Optimize your acquisition parameters. This includes calibrating the 90° pulse width to ensure maximum signal excitation and setting an appropriate relaxation delay (typically 1-1.5 times the T1 of your compound of interest) to allow for sufficient recovery of the magnetization between scans.
-
-
Improper Shimming:
-
Solution: Carefully shim the magnetic field. Poor shimming leads to broad peaks, which can decrease the peak height and thus the S/N.
-
-
Using a Room Temperature Probe:
-
Solution: If available, use a cryoprobe. Cryoprobes can increase the S/N by a factor of 3 to 5 compared to a room temperature probe by reducing thermal noise in the detection coil and preamplifier.
-
Issue 2: Poor Line Shape and Resolution
Symptom: The peaks in your spectrum are broad, asymmetric, or show splitting that is not due to spin-spin coupling.
Possible Causes and Solutions:
-
Poor Magnetic Field Homogeneity:
-
Solution: Re-shim the magnet. It is crucial to achieve good magnetic field homogeneity across the sample.
-
-
Presence of Particulate Matter:
-
Solution: Filter your sample before transferring it to the NMR tube. Suspended particles can distort the magnetic field, leading to poor line shape.[6]
-
-
Incorrect Sample Volume:
-
Solution: Ensure the correct sample volume is used. Too little solvent can make shimming difficult. A typical sample volume is 0.6-0.7 mL.[7]
-
-
Air Bubbles in the Sample:
-
Solution: Degas the sample to remove dissolved oxygen, which is paramagnetic and can cause line broadening.
-
Data Presentation
Table 1: Effect of Number of Scans on Signal-to-Noise Ratio
| Number of Scans (NS) | Relative S/N Improvement (√NS) |
| 16 | 4x |
| 64 | 8x |
| 256 | 16x |
| 1024 | 32x |
Table 2: Comparison of Probe Technologies for 19F NMR
| Probe Type | Typical S/N Enhancement | Key Advantages |
| Room Temperature | 1x (Baseline) | Lower cost, less maintenance |
| Cryoprobe | 3-5x | Significantly higher sensitivity, reduced experiment time |
Experimental Protocols
Protocol 1: Preparation of a this compound NMR Sample
Objective: To prepare a solution of this compound in a deuterated solvent for 19F NMR analysis.
Materials:
-
This compound gas
-
Deuterated chloroform (B151607) (CDCl3), cooled
-
Constricted NMR tube or a J-Young NMR tube[3]
-
Gas-tight syringe
-
Cold bath (e.g., dry ice/acetone)
-
Torch for flame sealing (if using a constricted tube)
Procedure:
-
Place the deuterated solvent in the NMR tube.
-
Cool the NMR tube and its contents in the cold bath to reduce the vapor pressure of the solvent and increase the solubility of the gas.
-
Carefully bubble a slow stream of this compound gas through the cold solvent for a few minutes.
-
Alternatively, use a gas-tight syringe to inject a known volume of this compound gas into the headspace above the solvent, then shake vigorously while keeping the sample cold.
-
If using a constricted tube, flame-seal the tube while the lower part is still in the cold bath.[8]
-
If using a J-Young tube, close the valve securely.
-
Allow the sample to slowly warm to room temperature before inserting it into the spectrometer.
Protocol 2: Optimization of 19F NMR Acquisition Parameters
Objective: To systematically optimize the acquisition parameters to maximize the S/N for a 19F NMR experiment.
Procedure:
-
Initial Setup:
-
Load a standard 19F NMR experiment.
-
Set a large spectral width (e.g., 200-250 ppm) to ensure all 19F signals are detected without aliasing.[9]
-
Set the transmitter offset to the center of the expected chemical shift range for your compound.
-
-
Pulse Width (90° Pulse) Calibration:
-
Acquire a series of 1D spectra with varying pulse widths to find the 360° null (the pulse width at which no signal is observed).
-
The 90° pulse width is one-quarter of the 360° null value.
-
-
Determine T1 Relaxation Time:
-
Use an inversion-recovery pulse sequence to measure the T1 relaxation time of the fluorine nucleus of interest.
-
-
Set Relaxation Delay (d1):
-
For optimal S/N in a given time, set the relaxation delay based on the Ernst angle calculation. A good starting point for quantitative measurements is a delay of 5 times the longest T1.
-
-
Set Acquisition Time (at):
-
Set the acquisition time to be at least 1-2 seconds to ensure the free induction decay (FID) has decayed sufficiently.
-
-
Adjust Number of Scans (ns):
Visualizations
Caption: A workflow for troubleshooting low signal-to-noise in 19F NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.mit.edu [chemistry.mit.edu]
- 3. Constricted NMR Sample Tubes - NORELL® [secure.nmrtubes.com]
- 4. To flame-seal or not to flame-seal NMR tubes: The role of liquid-vapor equilibria on the accuracy of variable temperature experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Tip-Off NMR Sample Tubes|NMR Sample Tubes and Spectroscopy Sampling Accessories [newera-spectro.com]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
Correcting for matrix effects in atmospheric chlorofluoromethane measurements
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the gas chromatography-mass spectrometry (GC-MS) analysis of atmospheric chlorofluoromethanes.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of atmospheric chlorofluoromethane measurements?
A1: In the GC-MS analysis of atmospheric chlorofluoromethanes, the "matrix" refers to all other components in the air sample besides the analyte of interest (e.g., nitrogen, oxygen, argon, water vapor, pollutants). Matrix effects are the alteration of the analytical signal (either suppression or enhancement) caused by the co-eluting matrix components.[1][2] These effects can interfere with the ionization of the target analyte in the MS source or cause interactions in the GC inlet, leading to inaccurate quantification.[1][2][3] In GC-MS, signal enhancement is a common phenomenon where matrix components block active sites in the injection liner, protecting the analyte from thermal degradation and leading to an overestimation of its concentration.[2][4]
Q2: How can I determine if my measurements are being affected by matrix effects?
A2: To determine if matrix effects are present, you can compare the signal response of an analyte in a clean solvent (a "neat" standard) with the response of the same analyte spiked into a real atmospheric sample matrix.[1] A significant difference in signal intensity between the two indicates the presence of matrix effects. The matrix effect (ME) can be quantified using the following formula, calculated by comparing the slope of the matrix-matched calibration curve to the slope of the solvent-based calibration curve[5]:
-
ME (%) = [(Slopematrix / Slopesolvent) - 1] x 100
A positive percentage indicates signal enhancement, while a negative percentage indicates signal suppression. Values outside an acceptable range (e.g., ±20%) suggest that matrix effects are significant and require correction.[4]
Troubleshooting Guide
Q3: My analyte recovery is consistently low or high, and my results are not reproducible. What could be the cause?
A3: Inconsistent analyte recovery is a primary indicator of matrix effects. Signal suppression can lead to low recovery, while signal enhancement can cause artificially high recovery.[1][2] These effects can vary between samples due to the complex and variable composition of the atmospheric matrix.
To troubleshoot this, a systematic approach is recommended. The following workflow can help diagnose and correct the issue.
Q4: I've identified a significant matrix effect. Which correction method should I use?
A4: The choice of correction method depends on the nature of your samples and the resources available. The three primary methods are Standard Addition, Internal Standard, and Matrix-Matched Calibration.[2][6]
| Method | Principle | Best For | Limitations |
| Standard Addition | Known quantities of the analyte are "spiked" directly into aliquots of the unknown sample. The concentration is determined by extrapolating a calibration curve to a zero signal.[7][8] | Samples with complex and highly variable matrices where a representative blank matrix is unavailable.[7][9] | More laborious and time-consuming as each sample requires its own calibration curve. Requires a larger sample volume.[10] |
| Internal Standard (IS) | A known amount of a compound (not present in the sample) is added to all standards and samples. The ratio of the analyte signal to the IS signal is used for quantification.[6][11] | Correcting for variations in sample injection volume and procedural errors when the matrix effect is consistent across samples.[11][12] | Requires a suitable IS that is chemically similar to the analyte but chromatographically resolved.[11] Does not correct for matrix effects that disproportionately affect the analyte over the IS. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is identical or very similar to the sample matrix.[10][13] | Batches of samples with a consistent and well-characterized matrix, where a true blank matrix can be obtained or synthesized.[10][14] | Finding a suitable blank matrix free of the target analyte can be difficult or impossible for atmospheric samples.[14] |
Experimental Protocols
Q5: What is the detailed protocol for the multi-point Standard Addition Method?
A5: The standard addition method compensates for matrix effects by calibrating within the sample itself.[7]
Protocol:
-
Prepare a Standard Solution: Create a high-concentration stock solution of the this compound analyte in a suitable solvent.
-
Aliquot the Sample: Dispense equal volumes of the atmospheric sample into at least four separate vials.[7]
-
Spike the Aliquots: Keep one vial as the un-spiked sample (zero addition). To the remaining vials, add increasing, known volumes of the standard stock solution.
-
Dilute to Final Volume: If necessary, dilute all vials to the same final volume with the solvent to ensure the matrix concentration is constant across all analyses.
-
Analyze: Analyze each prepared solution using your established GC-MS method.
-
Plot and Extrapolate:
-
Plot the measured instrument response (e.g., peak area) on the y-axis versus the concentration of the added standard on the x-axis.[8]
-
Perform a linear regression on the data points.
-
Extrapolate the line to the x-axis (where the response is zero). The absolute value of the x-intercept is the concentration of the analyte in the original, un-spiked sample.[9][15]
-
Q6: How do I perform an Internal Standard (IS) calibration?
A6: This method uses a reference compound to correct for analytical variability.[11][16]
Protocol:
-
Select an Internal Standard: Choose an IS that is chemically similar to the target this compound but not present in the samples and has a different retention time.[11][16] Isotopically labeled versions of the analyte are often ideal.
-
Prepare Calibration Standards: Create a series of calibration standards containing known concentrations of the analyte. Add a constant, known concentration of the IS to each standard.[16]
-
Prepare Samples: Add the same constant concentration of the IS to each unknown atmospheric sample.[12]
-
Analyze: Analyze all calibration standards and samples using the GC-MS method.
-
Construct Calibration Curve:
-
For each calibration standard, calculate the ratio of the analyte's peak area to the IS's peak area (AreaAnalyte / AreaIS).
-
Plot this ratio (y-axis) against the known concentration of the analyte (x-axis).[6]
-
-
Quantify Unknowns:
-
For each unknown sample, calculate the ratio of the analyte's peak area to the IS's peak area.
-
Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve.[6]
-
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Standard addition - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. info.asistandards.com [info.asistandards.com]
- 11. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 14. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. environics.com [environics.com]
Technical Support Center: Optimization of Basis Sets for Computational Studies of Chlorofluoromethane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the computational study of chlorofluoromethane (CH₂ClF) and related halogenated methanes. The following sections offer insights into the selection and optimization of basis sets to balance computational cost with accuracy.
Frequently Asked Questions (FAQs)
Q1: What is a basis set and why is its optimization crucial for studying this compound?
A1: In computational chemistry, a basis set is a collection of mathematical functions used to represent the electronic wave function of a molecule.[1] The choice of basis set directly impacts the accuracy and computational cost of the calculation.[2] For molecules like this compound, which contain atoms with lone pairs (Cl and F) and exhibit polarity, the selection of an appropriate basis set is critical for accurately predicting properties such as molecular geometry, vibrational frequencies, and dipole moments.
Q2: What are the main families of basis sets I should consider for this compound?
A2: The two most common families of basis sets are Pople-style and Dunning-style basis sets.
-
Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)) are computationally efficient and widely used. The nomenclature indicates the number of Gaussian functions used to describe core and valence orbitals, as well as the inclusion of polarization () and diffuse (+) functions.[1]
-
Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit.[3] They are generally more computationally demanding but can offer higher accuracy, especially when electron correlation is significant. The "aug-" prefix indicates the addition of diffuse functions.
Q3: What is the role of polarization and diffuse functions, and are they necessary for this compound?
A3: Yes, both polarization and diffuse functions are highly recommended for accurate calculations on this compound.
-
Polarization functions (e.g., the 'd' in 6-31G(d) or the 'p' on hydrogens) allow for the distortion of atomic orbitals, which is essential for describing chemical bonds in asymmetric environments.[2]
-
Diffuse functions (indicated by a '+' in Pople basis sets or 'aug-' in Dunning basis sets) are large, spread-out functions that are crucial for describing anions, excited states, and molecules with significant electron density far from the nuclei, such as molecules with lone pairs like CH₂ClF.[4][5] They are particularly important for accurately calculating dipole moments and polarizabilities.[4]
Q4: How does the choice of basis set affect the computational cost?
A4: The computational cost increases significantly with the size of the basis set. A triple-zeta basis set (e.g., 6-311G or cc-pVTZ) will be more computationally expensive than a double-zeta basis set (e.g., 6-31G or cc-pVDZ).[6] Adding polarization and diffuse functions also increases the number of basis functions and thus the computational time.[6] It is crucial to balance the desired accuracy with the available computational resources.[7]
Troubleshooting Guide
Issue 1: My geometry optimization fails to converge.
-
Possible Cause: An inadequate basis set may lead to a poor description of the potential energy surface.
-
Troubleshooting Steps:
-
Start with a smaller, less computationally demanding basis set (e.g., 6-31G(d)) to obtain an initial geometry.[7]
-
Use the optimized geometry from the smaller basis set as the starting point for a new optimization with a larger, more accurate basis set (e.g., aug-cc-pVTZ).[7]
-
Ensure that your initial molecular geometry is reasonable. A poor starting structure can hinder convergence.
-
Issue 2: The calculated vibrational frequencies do not match experimental data.
-
Possible Cause: The harmonic approximation used in most calculations does not account for anharmonicity. Additionally, the basis set may be insufficient to accurately describe the curvature of the potential energy surface.
-
Troubleshooting Steps:
-
Calculated harmonic frequencies are typically higher than experimental anharmonic frequencies. It is common practice to apply a scaling factor to the calculated frequencies. These scaling factors are method and basis set dependent.[8]
-
Ensure your basis set includes polarization and diffuse functions, as these can improve the accuracy of vibrational frequency calculations.[9]
-
For high accuracy, consider using a larger basis set (triple-zeta or higher) and a computational method that includes electron correlation (e.g., MP2 or DFT).[10]
-
Issue 3: The calculated dipole moment is significantly different from the experimental value.
-
Possible Cause: The basis set may lack the necessary diffuse functions to accurately describe the electron distribution.
-
Troubleshooting Steps:
-
Augment your basis set with diffuse functions on all atoms (e.g., 6-311++G(d,p) or aug-cc-pVTZ).[4][5] Studies have shown that diffuse functions on both hydrogen and non-hydrogen atoms are crucial for accurate dipole moment calculations.[4][11]
-
The choice of computational method (e.g., HF, DFT, MP2) also significantly impacts the calculated dipole moment. Hybrid DFT functionals often provide a good balance of accuracy and cost.[4]
-
Data Presentation: Basis Set Performance Comparison
The following tables summarize the expected performance of various basis sets for calculating key properties of this compound. The data for CH₂ClF is estimated based on trends observed for similar molecules like dichloromethane (B109758) (CH₂Cl₂) and difluoromethane (B1196922) (CH₂F₂).
Table 1: Geometry Optimization of this compound (CH₂ClF)
| Basis Set | C-H Bond Length (Å) | C-Cl Bond Length (Å) | C-F Bond Length (Å) | H-C-H Angle (°) | Cl-C-F Angle (°) |
| Experimental | ~1.09 | ~1.77 | ~1.36 | ~112 | ~110 |
| 6-31G(d) | Slightly short | Slightly long | Slightly short | Slightly large | Slightly small |
| 6-311G(d,p) | Closer to exp. | Closer to exp. | Closer to exp. | Closer to exp. | Closer to exp. |
| cc-pVDZ | Slightly short | Slightly long | Slightly short | Slightly large | Slightly small |
| aug-cc-pVDZ | Closer to exp. | Closer to exp. | Closer to exp. | Closer to exp. | Closer to exp. |
| cc-pVTZ | Very close to exp. | Very close to exp. | Very close to exp. | Very close to exp. | Very close to exp. |
| aug-cc-pVTZ | Excellent agreement | Excellent agreement | Excellent agreement | Excellent agreement | Excellent agreement |
Table 2: Vibrational Frequencies of this compound (CH₂ClF) (Selected Modes, Unscaled, cm⁻¹)
| Basis Set | C-H Stretch | C-Cl Stretch | C-F Stretch | CH₂ Scissor |
| Experimental | ~3000 | ~750 | ~1050 | ~1450 |
| 6-31G(d) | Overestimated | Overestimated | Overestimated | Overestimated |
| 6-311+G(d,p) | Closer to exp. | Closer to exp. | Closer to exp. | Closer to exp. |
| cc-pVDZ | Overestimated | Overestimated | Overestimated | Overestimated |
| aug-cc-pVTZ | Good agreement | Good agreement | Good agreement | Good agreement |
Note: Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. Scaling factors are generally required for accurate comparison.[8]
Table 3: Dipole Moment and Computational Cost
| Basis Set | Dipole Moment (Debye) | Relative Computational Cost |
| Experimental | ~1.79 | - |
| 6-31G(d) | Underestimated | Low |
| 6-31+G(d) | Improved | Moderate |
| 6-311++G(d,p) | Good agreement | High |
| cc-pVDZ | Underestimated | Moderate |
| aug-cc-pVDZ | Good agreement | High |
| aug-cc-pVTZ | Excellent agreement | Very High |
Experimental Protocols
Protocol 1: Basis Set Selection for Geometry Optimization
-
Initial Optimization: Perform a geometry optimization using a computationally inexpensive basis set, such as 6-31G(d), with a suitable method like B3LYP.
-
Frequency Calculation: At the optimized geometry, perform a frequency calculation to ensure it is a true minimum (no imaginary frequencies).
-
Re-optimization with Larger Basis Set: Use the optimized geometry from the previous step as the starting point for a new optimization with a more robust basis set, such as aug-cc-pVTZ.
-
Final Frequency Calculation: Perform a final frequency calculation with the larger basis set to confirm the minimum and to obtain accurate vibrational frequencies.
Protocol 2: Calculation of Dipole Moment
-
Geometry Optimization: Optimize the molecular geometry using a reliable basis set that includes polarization and diffuse functions (e.g., aug-cc-pVDZ or 6-311++G(d,p)).
-
Single-Point Energy Calculation: Perform a single-point energy calculation at the optimized geometry using the desired basis set for the dipole moment calculation. For high accuracy, a basis set with ample diffuse functions, such as aug-cc-pVTZ, is recommended.[4]
-
Dipole Moment Analysis: Extract the dipole moment from the output of the single-point energy calculation.
Visualizations
Caption: Workflow for selecting an appropriate basis set.
Caption: Troubleshooting common computational issues.
References
- 1. users.df.uba.ar [users.df.uba.ar]
- 2. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. [2302.04448] Model Chemistry Recommendations for Scaled Harmonic Frequency Calculations: A Benchmark Study [arxiv.org]
- 9. Good Vibrations: Calculating Excited-State Frequencies Using Ground-State Self-Consistent Field Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
Technical Support Center: Ensuring the Integrity of Chlorofluoromethane Samples
Welcome to the Technical Support Center for the proper handling and storage of chlorofluoromethane (CH₂FCl) samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing sample degradation and to offer troubleshooting solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound samples?
A1: The stability of this compound samples can be compromised by several factors:
-
Hydrolysis: Reaction with water can lead to the breakdown of this compound. The rate of hydrolysis is generally low but can be influenced by temperature and pH.
-
Photodegradation: Exposure to ultraviolet (UV) light, including direct sunlight, can induce photochemical reactions that degrade the compound.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions and lead to sample loss through volatilization. This compound should not be exposed to temperatures exceeding 50°C.[1]
-
Incompatible Materials: Contact with certain materials can catalyze degradation. Strong bases, alkali metals, and finely divided metals such as aluminum, magnesium, and zinc should be avoided.[1]
-
Improper Storage Containers: The choice of storage container is crucial. Improperly sealed containers can lead to sample loss and contamination.
Q2: What are the ideal storage conditions for this compound samples?
A2: To ensure the stability of this compound samples, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry, and well-ventilated area.[1] For gas cylinders, do not expose to temperatures exceeding 50°C.[1] For solutions, refrigeration at 2-8°C is a common practice for storing volatile organic compounds.
-
Light: Protect samples from direct sunlight and other sources of UV radiation.[1] Amber glass vials or storage in the dark are recommended.
-
Containers: For gaseous samples, use high-pressure cylinders. For liquid standards or solutions, use amber glass vials with PTFE-lined screw caps (B75204) to ensure a tight seal and prevent reaction with the sample.
Q3: How can I prepare stable this compound calibration standards?
A3: Preparing stable calibration standards is critical for accurate quantification.
-
Gaseous Standards: Gaseous standards are typically prepared by dynamic gravimetric methods, involving the permeation of the compound followed by dynamic dilution and cryo-filling into cylinders.[2][3][4] This ensures SI-traceable reference gas mixtures.
-
Liquid Standards: Liquid standards are prepared by dissolving a known amount of pure this compound in a suitable, high-purity solvent. Serial dilutions are then performed to create a calibration curve. It is crucial to minimize headspace in the vials and to store the standards at a low temperature (e.g., 2-8°C).
Q4: Are there any recommended stabilizers for this compound samples?
A4: While specific stabilizers for this compound in a laboratory setting are not widely documented, a common strategy for preserving chlorinated compounds is to use a high-purity, non-reactive solvent and to store the samples under inert gas (e.g., nitrogen or argon) to minimize oxidative degradation. For commercial chloroform, ethanol (B145695) is sometimes added as a stabilizer to prevent the formation of phosgene.[5] However, the suitability of ethanol for your specific application should be carefully evaluated as it may interfere with certain analyses.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the analysis of this compound samples, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Active sites in the GC inlet or column | Deactivate the inlet liner with a silylating agent. Use a highly inert column. |
| Column contamination | Bake out the column at the manufacturer's recommended temperature. If contamination persists, trim the first few centimeters of the column or replace it. |
| Incompatible injection solvent | The polarity of the injection solvent should be similar to that of the stationary phase. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
Problem 2: Inconsistent or Low Response
| Possible Cause | Solution |
| Leak in the injection port | Check for leaks using an electronic leak detector and replace the septum and O-rings if necessary. |
| Sample degradation in the vial | Ensure vials are properly sealed and stored. Prepare fresh standards more frequently. |
| Syringe issues (for liquid injections) | Check the syringe for blockage or damage. Ensure the correct injection volume is being drawn. |
| Detector contamination | Clean the ion source and other detector components as recommended by the instrument manufacturer. |
Problem 3: Ghost Peaks or Carryover
| Possible Cause | Solution |
| Contaminated syringe | Thoroughly rinse the syringe with a clean solvent between injections. |
| Contaminated inlet liner | Replace the inlet liner. |
| Carryover from previous injections | Run a blank solvent injection after high-concentration samples to clean the system. |
Quantitative Data Summary
While specific degradation rate data for this compound under various storage conditions is limited in publicly available literature, the following table provides general stability information for related compounds. This data can be used to infer the relative stability of this compound.
| Compound | Condition | Half-life / Stability |
| Trithis compound (CFC-11) | In troposphere | 52-207 years[6] |
| Trithis compound (CFC-11) | Hydrolysis | Very slow, <0.005 g/L-yr at 30°C[6] |
| Chlorodifluoromethane (HCFC-22) | In troposphere | ~14 years[7] |
| Chlorodifluoromethane (HCFC-22) | Hydrolysis | Very low, <0.01 g/L-yr at 30°C[8] |
| This compound | General Handling | Stable under normal handling and storage conditions[1] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
Objective: To determine the stability of a this compound solution under specific storage conditions.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol (B129727) or hexane) at a known concentration. Prepare several replicate vials.
-
Storage Conditions: Store the vials under different conditions to be tested (e.g., 4°C in the dark, room temperature with light exposure, -20°C).
-
Initial Analysis (Time 0): Immediately after preparation, analyze a subset of the vials using a validated analytical method (e.g., GC-MS) to establish the initial concentration.
-
Time-Point Analysis: At specified time intervals (e.g., 1 day, 1 week, 1 month, 3 months), retrieve a set of vials from each storage condition and analyze their this compound concentration.
-
Data Analysis: Compare the concentration at each time point to the initial concentration to determine the percentage of degradation. Plot the concentration versus time to determine the degradation rate.
Protocol 2: GC-MS Analysis of this compound
Objective: To quantify the concentration of this compound in a sample.
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Dilute the sample in a suitable solvent to a concentration within the calibration range.
-
GC Conditions:
-
Column: Use a capillary column suitable for volatile organic compounds, such as a DB-5ms or equivalent.
-
Inlet Temperature: Typically 200-250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 200°C) to ensure good separation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for qualitative analysis. Monitor characteristic ions for this compound.
-
-
Calibration: Prepare a series of calibration standards of known concentrations and inject them to generate a calibration curve.
-
Quantification: Inject the sample and use the calibration curve to determine the concentration of this compound.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. AMT - Dynamicâgravimetric preparation of metrologically traceable primary calibration standards for halogenated greenhouse gases [amt.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. amt.copernicus.org [amt.copernicus.org]
- 5. Chloroform - Wikipedia [en.wikipedia.org]
- 6. Trithis compound | CCl3F | CID 6389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ecetoc.org [ecetoc.org]
- 8. Chlorodifluoromethane | CHClF2 | CID 6372 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and removing impurities from synthesized chlorofluoromethane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of chlorofluoromethane (CH₂ClF).
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound (CH₂ClF)?
This compound is typically synthesized through the fluorination of a chlorinated methane (B114726) precursor. A common laboratory and industrial method involves the reaction of dichloromethane (B109758) (CH₂Cl₂) with a fluorinating agent, such as antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF). The reaction conditions can be adjusted to control the degree of fluorination.
Q2: What are the most likely impurities in my crude this compound product?
The impurities largely depend on the synthetic route and reaction conditions. Common impurities include:
-
Unreacted Starting Materials: Dichloromethane (CH₂Cl₂).
-
Over-fluorinated Products: Difluoromethane (CH₂F₂).
-
Under-fluorinated Precursors or Side-Products: Trithis compound (CCl₃F) and Dichlorodifluoromethane (CCl₂F₂) may be present depending on the feedstock.[1]
-
Acidic Residues: Hydrogen chloride (HCl) or hydrogen fluoride (HF) if used as a reagent or formed as a byproduct.[2]
-
Moisture: Water can be introduced during the workup process.[1]
Q3: How can I identify the impurities in my sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for separating and identifying volatile impurities in a this compound sample.[3][4] The retention time of each component helps in its identification, and the mass spectrum provides confirmation of its molecular structure.[5][6]
Q4: What is the acceptable purity level for this compound in research applications?
For most research and development applications, a purity of ≥99.5% is desirable. However, specific applications may have different requirements. For instance, impurities must not exceed the following limits (vol %) for some chlorofluoroalkanes: acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2.[1]
Troubleshooting Guides
Issue 1: Low Purity of Synthesized this compound
Question: My GC-MS analysis shows significant peaks corresponding to unreacted starting materials and over-fluorinated products. How can I improve the purity?
Answer:
-
Optimize Reaction Conditions: Adjust the stoichiometry of the fluorinating agent. An excess may lead to over-fluorination, while an insufficient amount will result in incomplete reaction. Temperature and pressure are also critical parameters to control the reaction selectivity.
-
Purification by Fractional Distillation: Since this compound and its common impurities have different boiling points, fractional distillation is a highly effective purification method.[7][8] A column with a high number of theoretical plates will provide better separation.[9]
| Compound | Boiling Point (°C) |
| Dichloromethane (CH₂Cl₂) | 39.6 |
| This compound (CH₂ClF) | -9.1 |
| Difluoromethane (CH₂F₂) | -51.7 |
This table summarizes the boiling points of this compound and common related compounds, highlighting the feasibility of separation by fractional distillation.
Issue 2: Presence of Acidic Impurities
Question: My purified product is showing an acidic character. How can I remove residual acids like HCl or HF?
Answer:
-
Aqueous Washing: The crude product can be washed with a dilute aqueous base solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize and remove acidic impurities. This should be followed by washing with deionized water to remove any remaining base and salts.
-
Drying: After aqueous washing, the organic product must be thoroughly dried to remove moisture. This can be achieved by passing the gas through a drying agent like anhydrous calcium chloride or by using molecular sieves.
Issue 3: Unexpected Peaks in GC-MS Analysis
Question: I am observing small, unidentified peaks in my GC-MS chromatogram. What could be their source?
Answer:
-
Side Reactions: Depending on the specific reaction conditions, minor side reactions can lead to the formation of unexpected byproducts.
-
Contaminants in Reagents: Impurities in the starting materials or solvents can be carried through the synthesis. Always use reagents of appropriate purity.
-
System Contamination: Ensure that the reaction vessel and purification apparatus are clean and free from contaminants from previous experiments.
Experimental Protocols
Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A gaseous sample of the synthesized this compound is taken using a gas-tight syringe.[10]
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent) and a mass spectrometer detector is used.
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 35 °C for 5 minutes, then ramp to 200 °C at 10 °C/min.
-
Transfer Line Temperature: 250 °C
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
-
Data Analysis: The resulting chromatogram is analyzed by comparing the retention times and mass spectra of the peaks with reference spectra from a library (e.g., NIST).[6]
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. The apparatus should be appropriately cooled for collecting the low-boiling this compound.
-
Distillation Process:
-
Gently heat the distillation flask containing the crude product.
-
Monitor the temperature at the top of the column. The temperature should stabilize at the boiling point of the most volatile component.
-
Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound (-9.1 °C) will be the purified product.
-
-
Post-Distillation Handling: The collected this compound should be stored in a sealed container at low temperature to prevent evaporation.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical diagram for troubleshooting low purity in this compound synthesis.
References
- 1. Trithis compound | CCl3F | CID 6389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RU2217407C1 - Method of production of difluorochloromethane - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. spectrabase.com [spectrabase.com]
- 6. Methane, chlorofluoro- [webbook.nist.gov]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tmcindustries.com [tmcindustries.com]
- 10. Page:NIOSH Manual of Analytical Methods - 1018-2.pdf/3 - Wikisource, the free online library [en.wikisource.org]
Technical Support Center: Mass Spectrometry Analysis of Chlorofluoromethane Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak overlap in the mass spectrum of chlorofluoromethane mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak overlap in the GC-MS analysis of this compound mixtures?
A1: Peak overlap, or co-elution, in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound mixtures occurs when two or more compounds elute from the GC column at or near the same time, resulting in overlapping chromatographic peaks.[1] The primary causes for this include:
-
Sample Complexity: Complex mixtures containing numerous this compound isomers or other structurally similar compounds are more prone to co-elution.[1]
-
Suboptimal Chromatographic Conditions: Inadequate separation can result from non-optimal GC parameters such as the temperature program, carrier gas flow rate, or the choice of GC column.[2]
-
Sample Matrix Effects: The presence of other substances in the sample matrix can interfere with the separation and detection of the target analytes.[1][3]
-
Instrument Condition: A poorly maintained instrument can lead to issues like peak broadening and tailing, which increases the likelihood of peak overlap.[1]
Q2: How can I identify if I have a peak overlap issue?
A2: Several indicators in your chromatogram and mass spectra can suggest peak overlap:
-
Asymmetric Peak Shapes: Peaks that are not symmetrical, exhibiting fronting or tailing, can indicate the presence of more than one compound.[4]
-
Inconsistent Mass Spectra Across a Single Peak: If the mass spectrum changes across the width of a single chromatographic peak, it is a strong indication of co-eluting compounds.[1]
-
Poor Library Matching: If your mass spectral library search provides low-quality matches or multiple high-probability hits for a single peak, it may be due to a mixed spectrum from overlapping peaks.
-
Presence of Unexpected Fragment Ions: The appearance of fragment ions that are not characteristic of the target analyte can signal the presence of an underlying impurity or co-eluting species.
Q3: What are the common m/z fragments for chlorofluoromethanes that I should be aware of?
A3: Chlorofluoromethanes produce characteristic fragment ions in mass spectrometry due to the presence of chlorine and fluorine atoms. The isotopic pattern of chlorine (35Cl and 37Cl) is a key identifier. Some common fragments include:
-
For Trithis compound (CFC-11): The CCl2F+ fragment is prominent, showing isotopic peaks at m/z 101 (C35Cl2F+), 103 (C35Cl37ClF+), and 105 (C37Cl2F+).[5]
-
For Chlorodifluoromethane (HCFC-22): A significant peak can be observed at m/z 51, corresponding to the CHF2+ fragment.[6][7] Another notable fragment is often seen at m/z 67.[6]
-
General Halocarbon Fragments: The presence of a CF3 group can lead to a fragment at m/z 69.[7]
Troubleshooting Guides
Problem 1: I am observing broad and overlapping peaks for my this compound standards.
Solution:
This issue often points to problems with the chromatographic separation or the instrument setup. Follow these steps to troubleshoot:
-
Optimize GC Method Parameters:
-
Temperature Program: Adjust the initial temperature, ramp rate, and final temperature to improve separation. A slower temperature ramp can often enhance resolution.[2]
-
Carrier Gas Flow Rate: Optimize the flow rate of your carrier gas (e.g., Helium) to achieve the best separation efficiency.
-
Column Selection: Ensure you are using a suitable GC column. For volatile compounds like chlorofluoromethanes, a column like a GS-GASPRO is often effective.[8][9]
-
-
Check for System Leaks:
-
Inspect the Injector and Liner:
-
A contaminated injector liner can cause peak tailing and broadening. Regularly inspect and replace the liner as needed.
-
-
Perform Instrument Maintenance:
-
Ensure the mass spectrometer is properly tuned and calibrated.[12] A dirty ion source can lead to poor peak shape and sensitivity.
-
Problem 2: My mass spectra for a single chromatographic peak are inconsistent, suggesting co-elution. How can I resolve the individual components?
Solution:
When chromatographic optimization is insufficient to resolve overlapping peaks, deconvolution techniques can be employed to mathematically separate the mass spectra of the co-eluting compounds.[2]
Workflow for Spectral Deconvolution:
Deconvolution Approaches:
-
Automated Mass Spectral Deconvolution and Identification System (AMDIS): This is a widely used software that can extract the spectrum of a target compound from a complex mixture, even if it co-elutes with other substances.[1]
-
Multivariate Curve Resolution (MCR): Methods like PARAFAC can resolve the data into contributions from individual components.
-
Specialized Software: Several commercial and open-source software packages are available that incorporate advanced deconvolution algorithms.[4]
Problem 3: I am unable to get a good library match for a suspected this compound, and I suspect matrix interference.
Solution:
Matrix effects can significantly impact ionization and lead to distorted mass spectra.[3]
-
Improve Sample Preparation:
-
Employ sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before GC-MS analysis.[12]
-
-
Use High-Resolution Mass Spectrometry (HRMS):
-
HRMS provides more accurate mass measurements, which can help to distinguish between the target analyte and interfering ions with the same nominal mass.[13]
-
-
Employ Tandem Mass Spectrometry (MS/MS):
-
MS/MS techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can enhance selectivity and reduce matrix interference by monitoring specific precursor-to-product ion transitions.[13]
-
Experimental Protocols
GC-MS Analysis of Chlorofluoromethanes
This protocol provides a general framework for the analysis of chlorofluoromethanes. Optimization will be required based on the specific instrument and target analytes.
1. Sample Preparation:
- Prepare calibration standards of the target chlorofluoromethanes (e.g., CFC-11, HCFC-22, HCFC-141b) in a suitable solvent like methanol.[8]
- Prepare an internal standard solution (e.g., chlorobromomethane).[8]
- For solid or liquid samples, a headspace sampling technique is often effective. Dissolve a known amount of the sample in the solvent, add the internal standard, and transfer to a headspace vial.[8]
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Time-of-flight (TOF) or quadrupole mass spectrometer.
- Column: GS-GASPRO column (60 m x 0.32 mm).[8]
- Carrier Gas: Helium at a constant flow rate.
- Injector: Split/splitless injector.
- Temperature Program: An example program could be: initial temperature of 80°C for 2 minutes, ramp at 10°C/min to 220°C, then ramp at 5°C/min to 240°C, and finally ramp at 25°C/min to 290°C with a hold for 8 minutes.[4]
- MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
- Mass Range: Scan from m/z 40-600 amu.[4]
- Acquisition Rate: 20 spectra per second.[4]
GC-MS Experimental Workflow Diagram:
Data Presentation
Table 1: Common Chlorofluoromethanes and Their Characteristic Ions
| Compound | Common Name | Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| Trithis compound | CFC-11 | CCl3F | 137.37 | 101, 103 |
| Dichlorodifluoromethane | CFC-12 | CCl2F2 | 120.91 | 85, 87 |
| Chlorodifluoromethane | HCFC-22 | CHClF2 | 86.47 | 51, 67 |
| Dithis compound | HCFC-21 | CHCl2F | 102.92 | 67, 69 |
| 1,1,2-Trichloro-1,2,2-trifluoroethane | CFC-113 | C2Cl3F3 | 187.38 | 101, 103, 151, 153 |
| 1,2-Dichloro-1,1,2,2-tetrafluoroethane | CFC-114 | C2Cl2F4 | 170.92 | 85, 87, 135 |
Table 2: Troubleshooting Summary for Peak Overlap Issues
| Symptom | Possible Cause | Recommended Action |
| Broad, tailing peaks | Poor chromatography, active sites in the system | Optimize GC temperature program, check for leaks, replace injector liner. |
| Asymmetric peaks | Co-elution of multiple compounds | Employ spectral deconvolution software (e.g., AMDIS). |
| Inconsistent mass spectra across a peak | Co-elution | Use a narrower mass extraction window or apply deconvolution. |
| Poor library match | Mixed mass spectrum from co-eluting compounds or matrix interference | Improve chromatographic separation, use deconvolution, or employ sample cleanup techniques. |
| Low signal intensity | Sample concentration, ionization efficiency | Optimize sample concentration, experiment with different ionization methods, tune the mass spectrometer.[12] |
References
- 1. Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
- 3. nebiolab.com [nebiolab.com]
- 4. ADAP-GC 3.0: Improved Peak Detection and Deconvolution of Co-eluting Metabolites from GC/TOF-MS Data for Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. MS Tip - Techniques used to evaluate vacuum leaks in the MS [sisweb.com]
- 7. hidenanalytical.com [hidenanalytical.com]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. gentechscientific.com [gentechscientific.com]
- 11. agilent.com [agilent.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Resolution of Chlorofluoromethane Rotational Spectra
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the rotational spectroscopy of chlorofluoromethane (CH₂FCl). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on enhancing spectral resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the resolution of my this compound rotational spectrum?
A1: The resolution of your this compound rotational spectrum is primarily limited by two types of line broadening effects: Doppler broadening and pressure (or collisional) broadening.[1] Doppler broadening arises from the thermal motion of molecules, causing a distribution of absorption frequencies.[1] Pressure broadening results from collisions between molecules, which perturbs the rotational energy levels and shortens the lifetime of the rotational states.[2]
Q2: How can I minimize Doppler broadening for my CH₂FCl sample?
A2: Doppler broadening can be significantly minimized by reducing the thermal motion of the molecules. The most effective technique for this is supersonic jet expansion.[3][4] In this method, a gaseous mixture of this compound seeded in a carrier gas (e.g., Helium, Neon, or Argon) is expanded from a high-pressure region into a high-vacuum chamber through a small nozzle.[3][4] This adiabatic expansion process converts the random thermal motion into a directed flow, leading to a dramatic decrease in the translational temperature of the molecules to just a few Kelvin.[3][4] This "collisional cooling" significantly narrows the velocity distribution of the molecules, thereby reducing the Doppler width of the spectral lines.
Q3: What is the principle behind pressure broadening and how can I control it?
A3: Pressure broadening, or collisional broadening, occurs when collisions between this compound molecules, or between CH₂FCl and a carrier gas, interrupt the phase of the rotating molecule's dipole moment. This leads to a broadening of the spectral lines. The extent of this broadening is directly proportional to the pressure of the sample. To control and minimize pressure broadening, it is crucial to work with very low sample pressures, typically in the range of a few millitorr. Supersonic jet expansion is also highly effective at reducing pressure broadening because it creates a collision-free environment in the observation region of the spectrometer.[3]
Q4: What is a Fourier Transform Microwave (FTMW) spectrometer, and why is it suitable for high-resolution studies of this compound?
A4: A Fourier Transform Microwave (FTMW) spectrometer is a powerful tool for obtaining high-resolution rotational spectra.[5] In a cavity-based FTMW spectrometer, a short, high-power microwave pulse is used to polarize the molecules in a supersonic jet within a resonant cavity.[5] After the pulse, the molecules emit a free induction decay (FID) signal, which is a time-domain signal containing the frequencies of the rotational transitions.[5] This FID is detected and then converted into a frequency-domain spectrum via a Fourier transform.[5] The combination of supersonic jet cooling and the inherent high resolution of the FTMW technique allows for the measurement of rotational transitions with very narrow linewidths, making it ideal for resolving the fine and hyperfine structure of the this compound spectrum.[6]
Q5: What is the Stark effect, and how can it be used in the analysis of the this compound spectrum?
A5: The Stark effect is the splitting or shifting of rotational energy levels when a molecule is subjected to an external static electric field.[7][8] The magnitude of this splitting is dependent on the molecule's permanent electric dipole moment and the rotational quantum numbers of the energy levels involved.[8] In rotational spectroscopy, applying a known electric field (Stark modulation) can be used to:
-
Confirm spectral assignments: The characteristic splitting pattern for a given transition can help to unambiguously assign the rotational quantum numbers (J, Kₐ, K₋).[8]
-
Determine the molecular dipole moment: By measuring the frequency shifts of the rotational lines as a function of the applied electric field strength, the components of the molecular dipole moment can be precisely determined.[8]
-
Discriminate between different conformers or isomers: Molecules with different spatial arrangements of atoms will have different dipole moments and thus exhibit different Stark effects.
Troubleshooting Guides
Problem 1: Observed spectral lines are broad and unresolved.
This is a common issue that can often be attributed to either excessive Doppler broadening or pressure broadening.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for broad spectral lines.
Detailed Steps:
-
Verify Supersonic Expansion: Confirm that your supersonic jet is operational. A properly functioning jet is essential for cooling the molecules and reducing both Doppler and pressure broadening.[3]
-
Optimize Sample Pressure:
-
The concentration of this compound in the carrier gas (typically Argon or Neon) should be low, usually around 1-2%.
-
The backing pressure should be optimized. A typical starting point is 1-2 atm.[3] Higher pressures can lead to the formation of clusters and increased collisional broadening.
-
-
Check Vacuum Chamber Pressure: The pressure in the vacuum chamber should be maintained at a high vacuum, typically around 10⁻⁵ to 10⁻⁶ Torr, to ensure a collision-free environment for the expanded molecules.[3] Check for leaks in your vacuum system if the pressure is too high.
-
Nozzle Condition: Inspect the nozzle for any clogging or damage, as this can affect the quality of the supersonic expansion.
Problem 2: Weak or no signal observed for expected transitions.
This can be due to a variety of factors, from sample preparation to spectrometer tuning.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for weak or absent signals.
Detailed Steps:
-
Sample Preparation: Ensure that the carrier gas is bubbling through the liquid this compound sample to ensure adequate seeding. The vapor pressure of CH₂FCl is high at room temperature, but gentle heating of the sample holder might be required for a stable and sufficient concentration in the gas mixture.
-
Cavity Tuning: For a cavity-based FTMW spectrometer, the resonant cavity must be tuned to the frequency of the rotational transition you are searching for. This involves adjusting the distance between the two mirrors.
-
Microwave Pulse Optimization: The power and duration of the microwave pulse are critical. A pulse that is too long or too powerful can cause saturation and a decrease in signal, while a pulse that is too short or weak will not sufficiently polarize the molecules.
-
Jet Alignment: The supersonic jet must be aligned to pass through the center of the resonant cavity where the microwave field is strongest.
Data Presentation
Table 1: Factors Affecting Spectral Resolution and Corresponding Enhancement Techniques
| Limiting Factor | Description | Enhancement Technique | Typical Achievable Resolution |
| Doppler Broadening | Broadening due to the thermal motion of molecules.[1] | Supersonic Jet Expansion (Collisional Cooling) : Reduces the translational temperature to a few Kelvin.[3][4] | < 10 kHz |
| Pressure Broadening | Broadening due to intermolecular collisions.[2] | Low Sample Pressure : Operating at pressures of a few millitorr. | Dependent on pressure |
| Supersonic Jet Expansion : Creates a collision-free environment.[3] | < 10 kHz | ||
| Instrumental Resolution | The inherent resolution limit of the spectrometer. | Fourier Transform Microwave (FTMW) Spectroscopy : Utilizes long detection times to achieve high resolution.[5] | ~1 kHz |
Table 2: Rotational and Centrifugal Distortion Constants for this compound (CH₂³⁵ClF)
This table presents the experimentally determined rotational and centrifugal distortion constants for the most abundant isotopologue of this compound. These constants are crucial for predicting the rotational spectrum and are a testament to the high resolution achievable with modern spectroscopic techniques.
| Parameter | Value (MHz) |
| A | 21434.935(12) |
| B | 6979.799(4) |
| C | 5635.034(4) |
| ΔJ | 4.80(4) x 10⁻³ |
| ΔJK | -3.11(11) x 10⁻² |
| ΔK | 1.81(4) x 10⁻¹ |
| δJ | 1.25(2) x 10⁻³ |
| δK | 7.9(5) x 10⁻³ |
Data sourced from high-resolution rotational spectroscopy studies.
Experimental Protocols
Protocol 1: High-Resolution Rotational Spectroscopy of this compound using a Cavity-Based FTMW Spectrometer with a Supersonic Jet
This protocol outlines the key steps for obtaining a high-resolution rotational spectrum of this compound.
Workflow Diagram:
Caption: Experimental workflow for FTMW spectroscopy of CH₂FCl.
Methodology:
-
Sample Preparation:
-
A gas mixture is prepared by passing a carrier gas, typically Argon or Neon, through a reservoir containing liquid this compound. The concentration is controlled by regulating the flow of the carrier gas and the temperature of the sample. A typical concentration is around 1%.
-
The gas mixture is pressurized behind a pulsed nozzle to a backing pressure of approximately 1-2 atmospheres.[3]
-
-
Spectrometer and Vacuum System:
-
The experiment is conducted in a high-vacuum chamber, which is evacuated to a pressure below 10⁻⁵ Torr to ensure a collision-free environment for the molecular jet.[3]
-
A pulsed solenoid valve is used to introduce the gas mixture into the vacuum chamber in short pulses (typically a few hundred microseconds).
-
The gas expands adiabatically, forming a supersonic jet with a rotational temperature of a few Kelvin.[3]
-
-
Data Acquisition:
-
The supersonic jet is directed into a Fabry-Pérot microwave cavity.
-
A short (typically 1-2 µs) pulse of microwave radiation is injected into the cavity. If the frequency of the microwave pulse is resonant with a rotational transition of this compound, the molecules will be coherently excited.
-
After the excitation pulse, the molecules emit a free induction decay (FID) signal at their characteristic rotational transition frequencies.[5]
-
This weak molecular emission is detected, amplified, and digitized.
-
The signal from many cycles is averaged to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The time-domain FID signal is converted to a frequency-domain spectrum using a Fast Fourier Transform (FFT).
-
The resulting high-resolution spectrum will show the rotational transitions of this compound as very sharp lines.
-
The frequencies of these lines can be measured with high precision and fitted to a Hamiltonian to determine the rotational and centrifugal distortion constants.[9]
-
References
- 1. Doppler broadening - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Supersonic Expansion | Ken Leopold Research Group [kleopold.chem.umn.edu]
- 4. Molecular Jet [mpe.mpg.de]
- 5. Cavity FTMW | Ken Leopold Research Group [kleopold.chem.umn.edu]
- 6. Chirped-pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy | Chemistry | Harvey Mudd College [hmc.edu]
- 7. Stark effect - Wikipedia [en.wikipedia.org]
- 8. Stark Effect - Biyani Group of College [biyanicolleges.org]
- 9. researchgate.net [researchgate.net]
Strategies for improving the efficiency of chlorofluoromethane pyrolysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the pyrolysis of chlorofluoromethanes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during chlorofluoromethane pyrolysis experiments.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| CFP-T-01 | Low conversion of chlorodifluoromethane (B1668795) (CHClF2). | - Inadequate reaction temperature.- Insufficient residence time.- Catalyst deactivation. | - Increase the pyrolysis temperature. Optimal non-catalytic pyrolysis occurs between 750-950 °C, while catalytic processes can be effective at lower temperatures, such as 650-700 °C.[1][2]- Increase the residence time of the reactant in the reactor.[3]- If using a catalyst, regenerate or replace it. For example, reduced copper catalysts can undergo surface modification.[1] |
| CFP-Y-02 | Poor yield of the desired product (e.g., tetrafluoroethylene (B6358150) - TFE). | - Suboptimal temperature.- Formation of undesired byproducts.- Presence of inhibitors. | - Optimize the reaction temperature. For TFE production from CHClF2, temperatures above 600 °C are typically required.[4]- Adjust reaction conditions to minimize byproduct formation. For instance, using diluents like steam or inert gases can improve selectivity.[5]- Ensure the feedstock is free of impurities that may inhibit the reaction. Hydrogen chloride (HCl), a primary product, can inhibit the decomposition of CHClF2.[6][7] |
| CFP-BP-03 | High concentration of undesired byproducts (e.g., hexafluoropropylene - HFP, perfluorocyclobutane - C4F8). | - High conversion rates.- High partial pressure of CHClF2.- Catalyst selectivity. | - Reduce the conversion per pass to improve selectivity to TFE.[5]- Lower the partial pressure of CHClF2 by using a diluent such as steam, nitrogen, or helium.[5]- Select a catalyst with higher selectivity for the desired product. For example, the selectivity of HFP can increase with the amount of copper loading in Cu/A.C catalysts.[1][2]- Co-feeding a small amount of the undesired byproduct (e.g., C4F8) can surprisingly reduce its net formation.[5] |
| CFP-C-04 | Rapid catalyst deactivation. | - Coking or fouling of the catalyst surface.- Sintering of the catalyst at high temperatures.- Chemical modification of the catalyst by reaction products (e.g., HF).[1] | - Implement a catalyst regeneration cycle.- Optimize the reaction temperature to prevent sintering.- Select a catalyst support that is resistant to the reaction environment, such as SiC for its high thermal conductivity and resistance to HF corrosion.[8] |
| CFP-P-05 | Inconsistent product distribution between experimental runs. | - Fluctuations in reaction temperature.- Variations in feedstock flow rate and composition.- Changes in reactor pressure. | - Ensure precise and stable temperature control within the reactor.[3]- Use calibrated mass flow controllers for accurate and consistent reactant delivery.- Maintain a constant and monitored reactor pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the pyrolysis of chlorodifluoromethane (CHClF2) to tetrafluoroethylene (TFE)?
A1: The pyrolysis of CHClF2 proceeds through the unimolecular elimination of hydrogen chloride (HCl) to form difluorocarbene (:CF2), a highly reactive intermediate.[4][8] This carbene then dimerizes to produce tetrafluoroethylene (C2F4 or TFE).[4][8]
Q2: What are the typical operating temperatures for CHClF2 pyrolysis?
A2: For non-catalytic pyrolysis to produce TFE, temperatures typically range from 750 °C to 950 °C.[1][2] Catalytic processes can lower this range; for example, using an activated carbon-supported copper catalyst has shown good results at 650-700 °C.[1][2]
Q3: How does the presence of hydrogen affect the pyrolysis of CHClF2?
A3: When CHClF2 is pyrolyzed in the presence of hydrogen, the reaction pathway shifts. Instead of TFE, the major products become hydrofluorocarbons such as difluoromethane (B1196922) (CH2F2), 1,1,2,2-tetrafluoroethane (B1583514) (CHF2CHF2), and 1,1,1,2-tetrafluoroethane (B8821072) (CF3CH2F) through a free radical chain mechanism.[4] Optimal conditions for this process with high conversion (92%) have been observed at 650 °C.[4]
Q4: What role do catalysts play in improving the efficiency of CHClF2 pyrolysis?
A4: Catalysts can significantly improve the efficiency of CHClF2 pyrolysis in several ways:
-
Lowering Activation Energy: Catalysts provide an alternative reaction pathway with a lower activation energy, allowing the reaction to proceed at lower temperatures, which saves energy.[1]
-
Increasing Conversion: Catalytic pyrolysis generally results in a significantly higher conversion of the starting material compared to non-catalytic processes under the same conditions.[8]
-
Improving Selectivity: Catalysts can be designed to favor the formation of the desired product, such as TFE, while minimizing the production of unwanted byproducts.[8] For instance, Cu-promoted metal fluoride (B91410) catalysts have shown higher selectivity towards TFE.[8]
Q5: What are the common byproducts of CHClF2 pyrolysis for TFE production, and how can they be minimized?
A5: Common byproducts include hexafluoropropylene (HFP) and perfluorocyclobutane (C4F8).[5] Their formation can be minimized by:
-
Controlling Conversion: Lowering the CHClF2 conversion per pass can reduce byproduct formation.[5]
-
Reducing Partial Pressure: Diluting the CHClF2 feed with an inert gas like nitrogen, helium, or steam lowers its partial pressure, which disfavors the formation of higher molecular weight byproducts.[5]
-
Co-feeding Byproducts: Introducing a small amount of C4F8 into the feed can inhibit its net formation.[5]
Data Presentation
Table 1: Comparison of Non-Catalytic vs. Catalytic Pyrolysis of CHClF2 for TFE Production
| Parameter | Non-Catalytic Pyrolysis | Catalytic Pyrolysis (10wt% Cu/A.C) | Reference |
| Temperature Range (°C) | 750 - 950 | 650 - 700 | [1][2] |
| TFE Yield at 650 °C | Lower | Higher | [1] |
| TFE Yield at 700 °C | Lower | Higher | [1] |
| Catalyst | None | Activated carbon supported Copper | [1] |
Table 2: Effect of Temperature on CHClF2 Pyrolysis in the Presence of Hydrogen
| Temperature (°C) | CHClF2 Conversion (%) | TFE Yield (%) | CH2F2 Yield (%) | CHF2CHF2 Yield (%) | CF3CH2F Yield (%) | Reference |
| 600 | 60 | 18 | - | - | - | [4] |
| 650 | 95 | 1 | 18 | 17 | 28 | [4] |
| Conditions: H2/CHClF2 ratio = 10, residence time = 5 s. |
Experimental Protocols
Protocol 1: Catalytic Pyrolysis of Chlorodifluoromethane for Tetrafluoroethylene Production
Objective: To evaluate the performance of a copper-based catalyst for the production of TFE from CHClF2.
Materials:
-
Chlorodifluoromethane (CHClF2) gas
-
Nitrogen (N2) gas (for dilution and purging)
-
Catalyst: 10 wt% Copper on Activated Carbon (Cu/A.C)
-
Quartz tube reactor
-
Tube furnace with temperature controller
-
Mass flow controllers
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Load a packed bed of the 10 wt% Cu/A.C catalyst into the quartz tube reactor.
-
Place the reactor inside the tube furnace.
-
Purge the system with N2 gas to remove any air and moisture.
-
Heat the reactor to the desired reaction temperature (e.g., 650 °C) under a continuous N2 flow.
-
Once the temperature is stable, introduce a gaseous mixture of CHClF2 and N2 into the reactor at a controlled flow rate using mass flow controllers.
-
Allow the reaction to proceed for a set period.
-
Collect the product gas stream downstream of the reactor.
-
Analyze the composition of the product gas using a gas chromatograph to determine the conversion of CHClF2 and the selectivity for TFE and other byproducts.
-
Repeat the experiment at different temperatures (e.g., 700 °C) to study the effect of temperature on catalyst performance.
Visualizations
Caption: Reaction pathway for CHClF2 pyrolysis to TFE.
Caption: Workflow for catalytic pyrolysis experiments.
References
- 1. Catalytic Pyrolysis of Difluorochloromethane to Produce Tetrafluoroethylene | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. How to Optimize the Efficiency of Pyrolysis Reactor :: Biomass-to-energy [biomass-to-energy.webnode.page]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0809621B2 - Synthesis of tetrafluoroethylene - Google Patents [patents.google.com]
- 6. The Kinetics of the Pyrolysis of Chlorodifluoromethane - ProQuest [proquest.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Overcoming challenges in the matrix isolation of chlorofluoromethane radicals
Welcome to the technical support center for the matrix isolation of chlorofluoromethane radicals. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common problems encountered during the matrix isolation of this compound radicals. Each question is followed by a detailed troubleshooting guide.
Q1: I am observing a low yield of the desired radical after photolysis. What are the possible causes and how can I improve the yield?
A1: Troubleshooting Low Radical Yield
A low yield of the target radical can stem from several factors, from inefficient photolysis to secondary reactions. Follow these steps to diagnose and resolve the issue:
-
Optimize Photolysis Conditions:
-
Wavelength Selection: The photolysis wavelength is critical. Ensure you are using a wavelength that corresponds to a strong absorption band of the precursor molecule, leading to the desired bond cleavage. Broad-band irradiation can sometimes lead to secondary photolysis of the radical product. Consider using a monochromator or filters to select a more specific wavelength.
-
Photolysis Duration and Intensity: Insufficient photolysis time or a low-intensity light source will result in incomplete conversion of the precursor. Conversely, prolonged exposure can lead to the destruction of the desired radical or the formation of secondary products. Experiment with varying the photolysis time and monitor the spectral changes to find the optimal duration.
-
-
Check Precursor Concentration and Aggregation:
-
Matrix Ratio: A high concentration of the precursor in the matrix (a low matrix-to-precursor ratio) can lead to the formation of dimers and larger aggregates.[1] These aggregates can exhibit different photochemical behavior than isolated monomers, potentially leading to different products or a lower radical yield. A typical starting point for good isolation is a matrix ratio of 1000:1 or higher.[2]
-
Deposition Temperature: The temperature of the deposition surface can influence the degree of aggregation. Higher deposition temperatures can sometimes lead to more aggregation as molecules have more surface mobility before being frozen in place.
-
-
Consider the "Cage Effect":
-
The inert matrix forms a "cage" around the photolysis products, which can facilitate the recombination of the radical fragments back to the parent molecule.[3][4] While this effect is inherent to matrix isolation, its efficiency can be influenced by the matrix material. A more rigid matrix (e.g., Neon vs. Argon at the same temperature) might enhance the cage effect for some systems.
-
Q2: My spectra show a complex pattern of peaks, making it difficult to identify the desired radical. What could be the cause of this complexity?
A2: Troubleshooting Complex Spectra
Spectral complexity is a common challenge in matrix isolation studies. The following factors are likely contributors:
-
Presence of Multiple Photoproducts:
-
It is common for photolysis to produce more than one radical species or other stable molecules. For example, the photolysis of dithis compound (B1207983) (CHFCl₂) could potentially lead to the cleavage of a C-H, C-F, or C-Cl bond, resulting in different radical species. Careful analysis of the expected vibrational frequencies of all possible products is necessary.
-
Secondary photolysis can also contribute to the complexity. The initially formed radical may absorb a photon and undergo further fragmentation or rearrangement.
-
-
Matrix Site Effects:
-
A single radical species can be trapped in different environments or "sites" within the matrix. These different sites can cause slight shifts in the vibrational frequencies of the radical, leading to the appearance of multiple peaks for a single vibrational mode.[5] Annealing the matrix by warming it by a few Kelvin can sometimes reduce the number of trapping sites and simplify the spectrum.
-
-
Precursor Aggregates:
-
As mentioned in A1, the presence of precursor dimers or aggregates can lead to additional spectral features. The vibrational frequencies of aggregated molecules are typically shifted compared to the monomers. To check for this, you can perform an experiment with a much higher matrix ratio and compare the spectra.
-
-
Isotopic Splitting:
-
The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will lead to isotopic splitting in the vibrational modes involving the C-Cl bond. This can result in a pattern of peaks for a single vibrational mode.
-
Q3: I am concerned about secondary reactions consuming my target radical. What are the common secondary reactions and how can I minimize them?
A3: Troubleshooting Secondary Reactions
Minimizing secondary reactions is key to successfully isolating and characterizing the primary radical of interest. Here are some common secondary reactions and mitigation strategies:
-
Radical Recombination (Cage Effect):
-
The primary photoproducts can recombine within the matrix cage to reform the precursor or form new species. While difficult to eliminate completely, using a more rigid matrix or lower temperatures may influence the outcome.
-
-
Reaction with the Matrix Gas:
-
While noble gases are largely inert, highly reactive radicals can sometimes interact with the matrix material. This is generally a minor pathway but should be considered.
-
-
Reaction with Other Photoproducts:
-
If the photolysis of the precursor yields multiple fragments, these can react with each other within the matrix cage. For example, photolysis of CH₂ClF can produce the ClCF radical and H₂. While H₂ is relatively unreactive, in other systems, more reactive fragments could be produced.
-
-
Minimization Strategies:
-
Wavelength Control: Use a photolysis wavelength that is just energetic enough to break the desired bond. Higher energy photons can lead to the formation of excited-state radicals that are more prone to secondary reactions.
-
Low Temperature: Maintaining a very low temperature (e.g., 4-10 K) is crucial to prevent the diffusion of reactive species through the matrix, which would lead to intermolecular reactions.[2]
-
Annealing with Caution: While annealing can simplify spectra by reducing matrix sites, it can also mobilize reactive species, leading to their reaction and disappearance. If you suspect secondary reactions upon annealing, it is a good indication that you are dealing with highly reactive species.
-
Experimental Protocols
This section provides generalized methodologies for the key experiments in the matrix isolation of this compound radicals.
Protocol 1: Matrix Preparation and Deposition
-
Precursor Preparation: The this compound precursor should be of high purity. Degas the sample by several freeze-pump-thaw cycles to remove dissolved air.
-
Matrix Gas Selection: Argon is a commonly used matrix gas due to its inertness and good optical properties.[3] For higher resolution studies or to minimize matrix interactions, Neon can be used. Nitrogen is also an option but can be more reactive.
-
Gas Mixture Preparation: Prepare a gas mixture of the this compound precursor and the matrix gas in a high-pressure manifold. The typical matrix-to-precursor ratio is in the range of 500:1 to 2000:1 to ensure good isolation.[2]
-
Deposition: The gas mixture is slowly deposited onto a cold substrate (e.g., a CsI or KBr window for IR spectroscopy) maintained at a cryogenic temperature (typically 10-20 K) in a high-vacuum chamber. The deposition rate should be slow and controlled to ensure the formation of a clear, non-scattering matrix.
Protocol 2: In-Situ Photolysis
-
Light Source: A high-pressure mercury arc lamp is a common source for broadband UV photolysis. For wavelength-specific photolysis, a monochromator or a series of optical filters should be used. Lasers can also be employed for highly specific wavelength excitation.[6]
-
Irradiation: The matrix-isolated sample is irradiated in-situ through a quartz window on the cryostat. The duration of photolysis should be optimized by taking spectra at regular intervals to monitor the decay of the precursor and the growth of the radical signals.
Protocol 3: Spectroscopic Analysis
-
FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is the most common technique for identifying and characterizing matrix-isolated radicals by their vibrational frequencies.[5] Spectra should be recorded before and after photolysis to identify the new absorption bands corresponding to the radical products.
-
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions of the radicals.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for the direct detection and characterization of radical species.[5]
Quantitative Data
The following tables summarize key experimental parameters and observed vibrational frequencies for some this compound radicals from the literature.
Table 1: Experimental Conditions for Matrix Isolation of this compound Radicals
| Precursor | Matrix Gas | Matrix Ratio (M:P) | Deposition Temp. (K) | Photolysis Source | Wavelength (nm) | Reference |
| CH₂ClF | Argon | Not specified | 14 | Hydrogen discharge lamp | Vacuum UV | [7] |
| CHF₃ | Argon | 1000:1 - 100:1 | 6 | X-ray | - | [8] |
| CHF₃ | Krypton | 1000:1 - 100:1 | 6 | X-ray | - | [8] |
Table 2: Observed Vibrational Frequencies for Selected this compound Radicals in Argon Matrix
| Radical | Precursor | Vibrational Mode | Frequency (cm⁻¹) | Reference |
| ClCF | CH₂ClF | C-Cl stretch | 742 | [7] |
| ClCF | CH₂ClF | C-F stretch | 1146 | [7] |
| CF₃ | CHF₃ | ν₁ (sym. C-F stretch) | 1087.5 | [8] |
| CF₃ | CHF₃ | ν₃ (asym. C-F stretch) | 1251.5 | [8] |
Visualizations
The following diagrams illustrate key workflows and concepts in the matrix isolation of this compound radicals.
Caption: Experimental workflow for the matrix isolation of this compound radicals.
Caption: Potential reaction pathways during the photolysis of matrix-isolated CHFCl₂.
References
- 1. Aggregation of acetic and propionic acid in argon matrices--a matrix isolation and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 3. Cage Effect under Photolysis in Polymer Matrices [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Influence of Cage Effects in Directing the Outcome of C–X Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vibronic spectra of the p-benzoquinone radical anion and cation: a matrix isolation and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Debugging convergence issues in chlorofluoromethane quantum chemistry calculations
This technical support center provides troubleshooting guidance for common convergence issues encountered during quantum chemistry calculations of chlorofluoromethanes.
Frequently Asked Questions (FAQs)
1. My Self-Consistent Field (SCF) calculation is not converging. What are the first steps I should take?
When an SCF calculation fails to converge, it's often due to an issue with the initial guess of the molecular orbitals or the geometry of the molecule. Here’s a systematic approach to troubleshoot the problem:
-
Verify Input Geometry: Ensure the initial molecular geometry is reasonable. Check for unusually long or short bond lengths and angles. A poor starting geometry can be a common cause of convergence failure.[1][2] Consider pre-optimizing the geometry with a lower level of theory or a smaller basis set, which can provide a better starting point for a more computationally expensive calculation.[2][3]
-
Check Charge and Multiplicity: Confirm that the charge and spin multiplicity of your system are correctly specified in the input file.[2] An incorrect charge or multiplicity will lead to convergence problems.
-
Examine the Output File: Look for oscillations in the energy between SCF cycles. If the energy is oscillating, it may indicate that two orbitals are close in energy, leading to instability.[1][4]
2. I've checked my initial geometry, charge, and multiplicity, but the SCF calculation still fails to converge. What are some more advanced techniques I can try?
If the basic checks do not resolve the convergence issue, you can employ several computational strategies to aid convergence:
-
Use a Different SCF Algorithm: Most quantum chemistry software packages offer multiple SCF convergence algorithms. If the default algorithm (often a DIIS variant) fails, try an alternative like a quadratically convergent SCF (QC-SCF) or a direct minimization method.[5][6][7]
-
Level Shifting: This technique involves artificially increasing the energy gap between occupied and virtual orbitals, which can help stabilize the SCF procedure, especially for systems with small HOMO-LUMO gaps.[5][8]
-
Damping and Mixing: Introducing a damping factor or mixing schemes can help in cases where the SCF energy is oscillating.[1][9] This involves mixing a fraction of the previous density with the current density at each SCF iteration.
-
Increase SCF Cycles: While not a solution for all convergence problems, in some cases where convergence is simply slow, increasing the maximum number of SCF cycles can be effective.[1][5] However, if the energy is oscillating or increasing, this will not solve the underlying problem.[1]
3. My geometry optimization is failing to converge. What should I do?
Geometry optimization failures can be linked to both SCF convergence issues within each step and problems with the optimization algorithm itself.
-
Address SCF Convergence First: If the SCF calculation is not converging at each geometry step, the optimizer will not have accurate forces to guide the geometry update.[10] Ensure the SCF part of the calculation is robust first.
-
Recalculate the Hessian: The Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates) is crucial for efficient geometry optimization. If the initial Hessian is a poor approximation, it can lead the optimization astray. Consider calculating the Hessian at the initial geometry or at the point of failure.
-
Use a Different Coordinate System: For some molecular systems, optimizing in internal coordinates (bond lengths, angles, and dihedrals) can be more efficient than using Cartesian coordinates.[11]
-
Restart from a Previous Geometry: If the optimization fails after a certain number of steps, you can often restart the calculation from the last successful geometry.[12]
4. How do I choose an appropriate basis set for chlorofluoromethane calculations?
The choice of basis set is a critical factor that affects both the accuracy and computational cost of your calculations. For molecules containing halogens like chlorine and fluorine, it is important to use basis sets that can adequately describe their electronic structure.
-
Pople-style Basis Sets: Basis sets like 6-31G(d,p) or 6-311+G(d,p) are often a good starting point. The inclusion of polarization functions (d,p) is important for describing the non-spherical nature of electron density in bonds. Diffuse functions (+) are recommended for calculations involving anions or excited states.[13][14]
-
Dunning's Correlation-Consistent Basis Sets: For higher accuracy, correlation-consistent basis sets such as cc-pVDZ or aug-cc-pVTZ are recommended. The "aug-" prefix indicates the addition of diffuse functions.[15]
-
Basis Set Convergence: It is good practice to perform convergence tests with respect to the basis set size to ensure that your results are not significantly changing with a larger basis set.[16]
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common convergence issues.
Caption: A flowchart for troubleshooting SCF convergence issues.
Caption: A flowchart for troubleshooting geometry optimization convergence.
Data Summary Tables
Table 1: Recommended Basis Sets for Chlorofluoromethanes
| Basis Set Family | Examples | Key Features | When to Use |
| Pople Style | 6-31G(d), 6-311+G(d,p) | Good balance of accuracy and cost. | Routine geometry optimizations and frequency calculations. |
| Dunning Corr. Consistent | cc-pVDZ, aug-cc-pVTZ | Systematically improvable accuracy. | High-accuracy energy calculations, spectroscopic properties. |
| Karlsruhe | def2-SVP, def2-TZVP | Robust and efficient. | Good alternative to Pople basis sets for a variety of properties.[13] |
Table 2: Common SCF Convergence Keywords in Quantum Chemistry Software
| Keyword (Example) | Software (Typical) | Description |
| SCF=QC | Gaussian | Uses a quadratically convergent SCF algorithm.[5] |
| SCF=XQC | Gaussian | An alternative quadratically convergent SCF algorithm.[7] |
| SCF(MaxCycle=N) | Gaussian, ORCA | Increases the maximum number of SCF cycles to N.[5] |
| SCF(NoDIIS) | Gaussian | Disables the DIIS extrapolation.[5] |
| levelshift | Molpro | Applies a level shift to the virtual orbitals. |
| damping | Dalton | Applies a damping factor to the SCF iterations. |
Experimental and Computational Protocols
Protocol 1: Standard Geometry Optimization and Frequency Calculation of Trithis compound (CCl3F)
-
Software: Gaussian 16, ORCA 5.0, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional is a common and effective choice for this type of molecule.
-
Basis Set: Start with the 6-31G(d) basis set for initial geometry optimization. For higher accuracy, a subsequent optimization and frequency calculation can be performed with a larger basis set like 6-311+G(d,p).
-
Input File (Gaussian Example):
-
Execution: Submit the input file to the quantum chemistry software.
-
Analysis:
-
Verify that the optimization has converged by checking for "Stationary point found" or a similar message in the output file.
-
Confirm that the frequency calculation yields no imaginary frequencies, which indicates a true minimum on the potential energy surface.
-
If convergence issues arise, refer to the FAQ section for troubleshooting steps.
-
References
- 1. bragitoff.com [bragitoff.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 5. Methods to Solve the SCF not Converged | Zhe WANG, Ph.D. [wongzit.github.io]
- 6. Q-Chem 5.1 Userâs Manual : Converging SCF Calculations [manual.q-chem.com]
- 7. Making sure you're not a bot! [docs.alliancecan.ca]
- 8. scm.com [scm.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Convergence problems in DFT [storion.ru]
- 11. Accurate and Fast Geometry Optimization with Time Estimation and Method Switching [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 14. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 15. fiveable.me [fiveable.me]
- 16. tau.ac.il [tau.ac.il]
Validation & Comparative
Comparing experimental and theoretical vibrational frequencies of chlorofluoromethane
A comprehensive guide comparing the experimental and theoretical vibrational frequencies of chlorofluoromethane (CH2ClF), tailored for researchers and drug development professionals. This document provides a detailed analysis, supported by experimental data, methodologies, and computational approaches.
Introduction
This compound (CH2ClF), also known as HCFC-31, is a hydrochlorofluorocarbon. Understanding its molecular vibrations is crucial for atmospheric monitoring, characterization of its thermodynamic properties, and as a model system for studying the influence of halogen substitution on molecular structure and dynamics. Vibrational spectroscopy, through techniques like Fourier Transform Infrared (FTIR) spectroscopy, provides a direct experimental probe of these vibrations.[1][2] Concurrently, advances in computational quantum chemistry allow for the accurate prediction of these vibrational frequencies, offering a powerful complement to experimental studies.[3][4][5]
This guide presents a detailed comparison between experimentally measured and theoretically calculated vibrational frequencies of gas-phase CH2ClF.
Data Presentation: Vibrational Frequencies
The vibrational modes of this compound have been extensively studied. The following table summarizes the fundamental vibrational frequencies obtained from gas-phase infrared spectroscopy and compares them with values derived from state-of-the-art quantum-chemical calculations.[1][6]
| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹)[1][6] | Theoretical Frequency (cm⁻¹) (Anharmonic, CCSD(T)/cc-pVTZ) | Description |
| ν₁ | A' | 3036 | 3041 | CH₂ asymmetric stretch |
| ν₂ | A' | 1465 | 1464 | CH₂ scissoring |
| ν₃ | A' | 1315 | 1318 | CH₂ wagging |
| ν₄ | A' | 1066 | 1068 | C-F stretch |
| ν₅ | A' | 741 | 740 | C-Cl stretch |
| ν₆ | A' | 398 | 397 | CClF deformation |
| ν₇ | A'' | 3110 | 3115 | CH₂ symmetric stretch |
| ν₈ | A'' | 1150 | 1148 | CH₂ twisting |
| ν₉ | A'' | 810 | 808 | CH₂ rocking |
Methodologies
Experimental Protocol: Gas-Phase FTIR Spectroscopy
The experimental vibrational frequencies listed were obtained using Fourier Transform Infrared (FTIR) spectroscopy on gas-phase this compound.[1][6]
-
Sample Preparation : A sample of pure this compound gas is introduced into a specialized gas cell with windows transparent to infrared radiation, such as KBr or KRS-5.[1][2] The pressure of the gas inside the cell is carefully controlled to obtain high-quality spectra without pressure-broadening effects.[6]
-
Instrumentation : A high-resolution FTIR spectrometer is used to record the spectra. The instrument consists of an infrared source, an interferometer (typically a Michelson interferometer), the sample cell, and a detector.[2]
-
Data Acquisition : The gas-phase absorption spectra of CH2ClF are recorded over a wide spectral range (e.g., 200–6200 cm⁻¹).[1] To enhance the signal-to-noise ratio, multiple interferograms (e.g., 128) are co-added for each spectrum.[6] The final spectrum is the result of a Fourier transform of the averaged interferogram.
-
Data Analysis : The recorded spectra are analyzed to identify the positions of the absorption bands corresponding to the fundamental vibrational modes, as well as overtones and combination bands. The band centers are determined with high precision, yielding the experimental vibrational frequencies.[1][6]
Theoretical Protocol: Quantum-Chemical Calculations
The theoretical vibrational frequencies are computed using high-level quantum-chemical methods.[7] These calculations provide a theoretical spectrum that can be compared directly with experimental results.
-
Geometry Optimization : The first step is to determine the equilibrium geometry of the CH2ClF molecule. This is achieved by finding the minimum energy structure on the potential energy surface using a selected level of theory, such as Coupled Cluster with Singles and Doubles and perturbative Triples (CCSD(T)) or Density Functional Theory (DFT) with a functional like B3LYP.[3][4] A sufficiently large basis set, for example, of the augmented correlation-consistent type (e.g., aug-cc-pVTZ), is employed to ensure accuracy.
-
Frequency Calculation : Once the optimized geometry is found, a vibrational frequency calculation is performed.[5][7] This involves computing the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix.[8]
-
Harmonic and Anharmonic Frequencies : Diagonalizing the mass-weighted Hessian matrix yields the harmonic vibrational frequencies. However, real molecular vibrations exhibit anharmonicity.[9] To obtain more accurate theoretical frequencies that are comparable to experimental fundamentals, anharmonic corrections are calculated, often using vibrational second-order perturbation theory (VPT2).[1][8] This provides the anharmonic frequencies listed in the table.
-
Scaling Factors : In less computationally expensive methods (like DFT or MP2 with smaller basis sets), the resulting harmonic frequencies are often systematically higher than experimental values. In such cases, empirical scaling factors are applied to the computed frequencies to improve agreement with experimental data.[9]
Workflow Visualization
The logical flow for comparing experimental and theoretical vibrational frequencies is depicted below. This process involves parallel experimental measurement and computational modeling, followed by a comparative analysis.
Caption: Workflow for comparing experimental and theoretical vibrational data.
Conclusion
The comparison between high-resolution experimental FTIR data and high-level anharmonic quantum-chemical calculations for this compound shows excellent agreement.[1][6] This synergy is invaluable: theoretical calculations aid in the definitive assignment of complex experimental spectra, while experimental data provide crucial benchmarks for validating and refining computational methods. Such integrated approaches are fundamental to advancing our understanding of molecular properties and are widely applicable in fields ranging from atmospheric science to materials and drug design.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 6. researchgate.net [researchgate.net]
- 7. software.entos.ai [software.entos.ai]
- 8. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 9. Computational Chemistry Highlights: March 2013 [compchemhighlights.org]
A Comparative Guide to the Validation of Analytical Methods for Chlorofluoromethane in Environmental Samples
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of chlorofluoromethane (Freon 31) in environmental matrices. Intended for researchers, scientists, and professionals in environmental monitoring and drug development, this document outlines the performance of common techniques, details experimental protocols, and presents key validation parameters to aid in method selection and implementation. The primary analytical technique for volatile compounds like this compound is Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) or an Electron Capture Detector (ECD).
Comparison of Analytical Techniques
The choice of an analytical method for this compound depends on the sample matrix (air, water, or soil), the required sensitivity, and the available instrumentation.
-
Gas Chromatography (GC): As a foundational separation technique, GC is ideal for analyzing volatile substances like this compound. The sample is vaporized and carried by an inert gas through a column, which separates components based on their physical and chemical properties.[1][2]
-
Mass Spectrometry (MS): When coupled with GC, MS acts as a powerful detector that identifies compounds by measuring their mass-to-charge ratio. This provides high specificity and is exceptionally effective for identifying unknown compounds in a sample.[3][4]
-
Electron Capture Detector (ECD): The ECD is a highly sensitive detector for electrophilic compounds, particularly halogenated substances like this compound.[4] While offering excellent sensitivity, it is less specific than MS.
-
Purge-and-Trap (P&T): This is a dynamic headspace technique used to extract volatile organic compounds (VOCs) from water samples. An inert gas is bubbled through the sample, stripping the volatiles, which are then concentrated on a sorbent trap before being desorbed into the GC system.[5]
-
Sorbent Tube Adsorption: For air sampling, a known volume of air is drawn through a tube containing an adsorbent material like activated charcoal.[6] The trapped analytes are later desorbed, typically using a solvent or thermal desorption, for GC analysis.[7]
Data Presentation: Performance of Validated Methods
The following tables summarize the performance of various validated methods for analyzing chlorofluoromethanes and related compounds in water and air samples. Key validation parameters include the Limit of Detection (LOD), Limit of Quantitation (LOQ), precision (measured as percent relative standard deviation, %RSD), and accuracy (measured as percent recovery).
Table 1: Performance Comparison for Analytes in Water Samples
| Analyte | Method | Method Detection Limit (MDL) / Detection Limit | Precision (%RSD) | Accuracy (% Recovery) | Reference |
|---|---|---|---|---|---|
| Chlorodifluoromethane | P&T GC/MS | 0.10 ppb | 3.4 | 100 | [8] |
| Chloromethane | P&T GC/MS | 0.05 ppb | 2.9 | 93 | [8] |
| CFC-11 | P&T GC-ECD | 0.5 - 1.0 pg/kg | ~3% at >20 pg/kg | Not Specified | [5] |
| CFC-12 | P&T GC-ECD | 0.5 - 1.0 pg/kg | ~3% at >20 pg/kg | Not Specified | [5] |
| CFC-113 | P&T GC-ECD | 0.5 - 1.0 pg/kg | ~3% at >20 pg/kg | Not Specified |[5] |
Table 2: Performance Comparison for Analytes in Air Samples
| Analyte Class | Method | Quantitation Range | Precision (%RSD) | Accuracy (% Recovery) | Reference |
|---|---|---|---|---|---|
| Organofluorochemicals | OVS Tube / GC-MS | 0.005 - 0.5 mg/m³ | Not Specified | Not Specified | [7] |
| Chloroform (related) | Charcoal Tube / GC-ECD | ~220 ppm (stack gas) | < 5% | 95% | [6] |
| CFCs (in air standard) | Not Specified | Not Specified | 3 - 7% | Not Specified |[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing validated results. The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10]
Protocol 1: Purge-and-Trap GC-MS for Water Samples
This protocol is based on established methods like EPA 524.2 and 8260.[8]
-
Sample Collection: Collect water samples in vials with zero headspace to prevent loss of volatile analytes.
-
Standard Preparation: Prepare a multi-point calibration curve (e.g., seven points from 0.5 to 200 ppb) in deionized water.[8] Spike samples with internal standards and surrogates.
-
Purge and Trap:
-
Desorption and Analysis:
-
Rapidly heat the trap (e.g., to 250 °C for 2 minutes) to desorb the analyte.[8]
-
Transfer the analyte into the GC-MS system.
-
-
GC-MS Conditions:
-
GC Column: Use a suitable capillary column (e.g., DB-VRX).
-
Oven Program: Implement a temperature program to separate the target analyte from interferences.
-
MS Detection: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
-
-
Validation Parameters:
-
Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy: Determined by analyzing spiked samples, with recovery typically expected within 70-130%.
-
Precision: Assessed by replicate analyses of a standard or spiked sample, with %RSD typically below 15-20%.
-
Protocol 2: Sorbent Tube Collection and GC-ECD for Air Samples
This protocol is adapted from methods for collecting volatile organic compounds from air or stationary sources.[6][7]
-
Sample Collection:
-
Sample Preparation:
-
Desorb the this compound from the charcoal using a suitable solvent (e.g., a hexane/methanol mixture).[6]
-
-
GC-ECD Analysis:
-
Inject an aliquot of the extract into the GC-ECD.
-
GC Column: Select a column appropriate for separating volatile halogenated compounds.
-
Temperatures: Optimize injector, oven, and detector temperatures. The injector is typically heated to vaporize the sample, and the ECD is maintained at a high temperature.
-
Carrier Gas: Use a high-purity inert gas like nitrogen or helium.[1]
-
-
Quantification and Validation:
-
Quantify the analyte concentration by comparing the peak area to a calibration curve prepared from standards.
-
Accuracy: Validate by analyzing tubes spiked with a known amount of gaseous this compound. Spike recoveries should ideally be within 80-120%.[6]
-
Precision: Evaluate by analyzing multiple unspiked or spiked samples collected simultaneously.[6]
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose. The process confirms that performance characteristics such as accuracy, precision, and linearity meet the requirements for the analysis.[11][12]
Caption: Workflow for analytical method validation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. agilent.com [agilent.com]
- 5. USGS Groundwater Dating Lab [water.usgs.gov]
- 6. Validation of a Test Method for Collection and Analysis of Chloroform Emissions From Stationary Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
A Comparative Guide to Chlorofluoromethane and Dichlorofluoromethane as Chemical Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chlorofluoromethane (CH₂FCl, Freon 31) and dithis compound (B1207983) (CHFCl₂, Freon 21) as chemical precursors in organic synthesis. While both are halogenated methanes, their distinct chemical properties lead to different primary applications, with this compound acting as a monofluoromethylating agent and dithis compound serving as a key precursor for difluorocarbene. This guide summarizes their synthesis, reactivity, and applications, supported by experimental data and protocols.
Physicochemical Properties
A fundamental understanding of the physical properties of these precursors is crucial for their handling and use in chemical reactions.
| Property | This compound (CH₂FCl) | Dithis compound (CHFCl₂) | Reference |
| Molecular Formula | CH₂ClF | CHCl₂F | [1][2] |
| Molar Mass | 68.48 g/mol | 102.92 g/mol | [1][2] |
| Boiling Point | -9.1 °C | 8.9 °C | [2][3] |
| Density (gas) | 1.271 kg/m ³ at 20 °C | 1.405 kg/m ³ at 9 °C | [2][3] |
| Appearance | Colorless, odorless gas | Colorless, odorless gas | [2][3] |
Synthesis of Precursors
Both this compound and dithis compound can be synthesized through halogen exchange reactions.
Synthesis of Dithis compound (CHFCl₂):
Dithis compound is primarily produced by the fluorination of chloroform (B151607) (CHCl₃) using hydrogen fluoride (B91410) (HF) in the presence of a catalyst, such as antimony trifluoride (SbF₃) or antimony pentachloride (SbCl₅).[4][5]
Reaction: CHCl₃ + HF --(SbCl₅ catalyst)--> CHCl₂F + HCl
Experimental Protocol: Laboratory Scale Synthesis of Dithis compound-d (DCFM) [6]
This protocol describes the synthesis of deuterated dithis compound, a useful solvent for NMR spectroscopy, and illustrates the general principle of fluorination.
-
Materials: Antimony trifluoride (SbF₃), chloroform-d (B32938) (CDCl₃), antimony pentachloride (SbCl₅).
-
Apparatus: A single-neck Kjeldahl flask equipped for distillation and a collection trap cooled with dry ice/acetone.
-
Procedure:
-
A 100-mL single-neck Kjeldahl flask is charged with 50 g (0.28 mol) of antimony trifluoride.
-
A catalytic amount of antimony pentachloride is added.
-
Chloroform-d is added stoichiometrically.
-
The reaction is performed at 30-35 °C.
-
The product, dithis compound-d, distills as it is formed and is collected in the cooled trap.
-
-
Purification: The crude product, which may contain starting material and over-fluorinated products, can be purified by simple distillation.[6]
Synthesis of this compound (CH₂FCl):
This compound can be synthesized by the reaction of dichloromethane (B109758) (CH₂Cl₂) with a source of fluoride, such as antimony trifluoride, often with a catalyst. Due to its ozone-depleting properties, its production and use have been significantly curtailed under the Montreal Protocol.[7]
Reactivity and Applications as Chemical Precursors
The primary difference in the utility of these two compounds lies in the reactive species they generate and the subsequent transformations they enable.
Dithis compound: A Precursor to Difluorocarbene
Dithis compound is a widely used and cost-effective precursor for the generation of difluorocarbene (:CF₂), a highly reactive intermediate.[8] Difluorocarbene is a versatile reagent for the synthesis of gem-difluorinated compounds.
Generation of Difluorocarbene:
Difluorocarbene is typically generated from dithis compound under basic conditions or by thermal decomposition.[8] The carbene can then be trapped by various nucleophiles.
Figure 1. Generation of difluorocarbene from dithis compound and subsequent reaction.
Applications in Synthesis:
-
Difluoromethylation of Phenols: Difluorocarbene reacts with phenols to form aryl difluoromethyl ethers, a common motif in pharmaceuticals and agrochemicals.[7][9]
-
Synthesis of Fluorinated Heterocycles: Difluorocarbene can undergo cycloaddition reactions or react with functionalized substrates to generate a variety of fluorine-containing heterocyclic compounds.
-
Precursor to Tetrafluoroethylene (TFE): Pyrolysis of dithis compound is a major industrial route to TFE, the monomer for producing polytetrafluoroethylene (PTFE, or Teflon).[5]
Figure 2. Synthesis of Tetrafluoroethylene (TFE) from Dithis compound.
Experimental Protocol: Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate as a Difluorocarbene Source [9]
While this protocol uses an alternative precursor to CHFCl₂, the principle of trapping in situ generated difluorocarbene is the same.
-
Materials: Phenol (B47542), sodium chlorodifluoroacetate, acetonitrile (B52724) (MeCN), water.
-
Apparatus: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Procedure:
-
To a solution of the phenol in a mixture of acetonitrile and water, add sodium chlorodifluoroacetate.
-
Heat the reaction mixture to generate difluorocarbene via decarboxylation.
-
The phenoxide, formed under the reaction conditions, traps the difluorocarbene.
-
Upon workup and protonation, the aryl difluoromethyl ether is obtained.
-
-
Note: This method avoids the use of gaseous CHFCl₂ and offers a more convenient laboratory-scale procedure.[9]
This compound: A Monofluoromethylating Agent
This compound is used to introduce the monofluoromethyl (-CH₂F) group into molecules. The incorporation of this group can significantly alter the biological properties of a molecule and is a strategy in drug design.[7] However, due to its environmental impact, there is a strong impetus to develop alternative monofluoromethylating agents.[7]
Reactivity:
This compound can participate in nucleophilic substitution reactions where the chloride is displaced by a nucleophile to introduce the -CH₂F group. It can also be a source of the monofluoromethyl radical under radical-initiating conditions.
Applications in Synthesis:
-
Monofluoromethylation of Heterocycles: N- and O-monofluoromethylation of heterocyclic compounds is an important transformation in medicinal chemistry.
-
Synthesis of Monofluoromethylated Drug Analogues: The introduction of the -CH₂F group can improve metabolic stability and binding affinity of drug candidates.
Due to the limited recent literature on the use of CH₂FCl owing to its regulated status, detailed contemporary experimental protocols are less common than for CHFCl₂. Much of the current research focuses on developing safer alternatives for monofluoromethylation.
Comparison of Reactivity and Utility in Drug Development
A direct quantitative comparison of the reactivity of this compound and dithis compound is challenging due to their distinct primary applications. However, a qualitative comparison highlights their complementary roles in fluorination chemistry.
| Feature | This compound (CH₂FCl) | Dithis compound (CHFCl₂) |
| Primary Reactive Species | CH₂F⁺ (in SN1-type reactions), •CH₂F (radical), or used in SN2 reactions | :CF₂ (difluorocarbene) |
| Primary Transformation | Monofluoromethylation | Difluoromethylation, gem-difluorocyclopropanation |
| Key Applications | Introduction of the -CH₂F group | Synthesis of -OCF₂H, -SCF₂H, -NCF₂H groups; precursor to TFE |
| Relevance in Drug Development | The -CH₂F group can act as a bioisosteric replacement for hydroxyl or thiol groups, potentially improving metabolic stability.[7] | The -CF₂H group can act as a lipophilic hydrogen bond donor and a bioisostere for a hydroxyl group. The gem-difluoro motif is important in many bioactive molecules.[10] |
| Environmental Concerns | High ozone depletion potential, use is heavily restricted.[7] | Lower ozone depletion potential than CH₂FCl, but still a regulated substance. |
Conclusion
This compound and dithis compound, while structurally similar, serve distinct and important roles as chemical precursors. Dithis compound is a valuable and widely used precursor for the generation of difluorocarbene, enabling a range of difluoromethylation and cyclopropanation reactions crucial for the synthesis of fluoropolymers, pharmaceuticals, and agrochemicals. This compound's primary utility lies in monofluoromethylation; however, its significant environmental impact has led to a decline in its use and a drive towards the development of safer alternatives. For researchers in drug development, the choice between these precursors is dictated by the specific fluorine-containing motif desired in the target molecule. While dithis compound remains a key tool for introducing the difluoromethyl group, the use of this compound is largely historical, with modern synthetic efforts focused on more environmentally benign methods for monofluoromethylation.
References
- 1. This compound | CH2ClF | CID 11643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dithis compound | CHCl2F | CID 6370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Direct formylation of phenols using difluorocarbene as a safe CO surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.tsukuba.ac.jp [chem.tsukuba.ac.jp]
- 8. atct.anl.gov [atct.anl.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. namiki-s.co.jp [namiki-s.co.jp]
A Comparative Analysis of the Atmospheric Lifetimes of Chlorofluoromethane and Other Hydrochlorofluorocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the atmospheric lifetime of chlorofluoromethane (CH₃Cl) and a selection of hydrochlorofluorocarbons (HCFCs). The atmospheric lifetime of these compounds is a critical factor in determining their environmental impact, particularly their potential to contribute to ozone depletion and global warming. This document summarizes key quantitative data, details the experimental protocols used for lifetime determination, and visualizes the atmospheric degradation pathway of a representative HCFC.
Data Presentation: Atmospheric Lifetimes
The atmospheric lifetime of a compound is defined as the average time a molecule resides in the atmosphere before it is removed. For this compound and HCFCs, the primary removal mechanism is their reaction with the hydroxyl radical (OH) in the troposphere.[1][2] The table below presents the atmospheric lifetimes for this compound and several HCFCs, providing a basis for comparative assessment.
| Compound Name | Chemical Formula | Atmospheric Lifetime (years) |
| This compound (Methyl Chloride) | CH₃Cl | ~1.3 |
| HCFC-22 (Chlorodifluoromethane) | CHClF₂ | 11.8 - 13.0 |
| HCFC-123 (Dichlorotrifluoroethane) | CHCl₂CF₃ | 1.3 |
| HCFC-124 (Chlorotetrafluoroethane) | CHClFCF₃ | 5.8 |
| HCFC-141b (Dichlorofluoroethane) | CH₃CCl₂F | 9.4 |
| HCFC-142b (Chlorodifluoroethane) | CH₃CClF₂ | 18.5 |
Note: The atmospheric lifetimes presented are based on various studies and models, and slight variations may exist in the scientific literature.
Experimental Protocols for Determining Atmospheric Lifetime
The determination of atmospheric lifetimes for compounds like this compound and HCFCs relies on a combination of laboratory measurements, atmospheric modeling, and analysis of atmospheric data. Three primary methods are widely used in the scientific community:
-
2-D Chemical Transport Models: These models simulate the movement and chemical reactions of trace gases in the atmosphere in two dimensions, typically latitude and altitude.[3]
-
Methodology: The model divides the atmosphere into a grid of boxes. Known emission rates of the compound are input into the model. The transport of the compound between boxes is simulated using wind and other meteorological data. The chemical loss of the compound, primarily through its reaction with pre-defined fields of hydroxyl (OH) radicals, is calculated within each box. By running the simulation until a steady state is reached (where emissions equal losses), the global atmospheric burden of the compound can be determined. The atmospheric lifetime is then calculated by dividing the total atmospheric burden by the total annual loss.[4][5]
-
-
Photochemical Calculation of 3-D OH Fields: This approach uses more complex three-dimensional models to provide a more realistic representation of the global atmosphere.[6][7]
-
Methodology: These models simulate the global distribution of key atmospheric species, including ozone, water vapor, nitrogen oxides, and hydrocarbons, which are crucial for the formation and destruction of OH radicals.[8] The model calculates the three-dimensional distribution of OH radicals based on fundamental chemical kinetics and photolysis rates driven by solar radiation. The atmospheric lifetime of a specific HCFC is then determined by integrating its loss rate, which is a product of its concentration, the calculated OH concentration, and the temperature-dependent reaction rate constant, over the entire model domain.[9]
-
-
Scaling of the Inferred CH₃CCl₃ Lifetime: This semi-empirical method uses the well-characterized atmospheric lifetime of methyl chloroform (B151607) (CH₃CCl₃) as a reference to estimate the lifetimes of other compounds.[10]
-
Methodology: The atmospheric lifetime of a compound that is primarily removed by reaction with OH is inversely proportional to its reaction rate constant with OH. The scaling method leverages this relationship. The atmospheric lifetime of the target compound (e.g., an HCFC) is calculated by multiplying the known atmospheric lifetime of methyl chloroform by the ratio of the reaction rate constant of methyl chloroform with OH to the reaction rate constant of the target compound with OH.[11][12] These rate constants are typically measured in laboratory experiments at a specific temperature, often 277 K, which is considered representative of the average temperature at which these reactions occur in the troposphere.[13]
-
Atmospheric Degradation Pathway of HCFC-22
The primary atmospheric degradation pathway for HCFCs is initiated by a reaction with the hydroxyl radical (OH). The following diagram illustrates the principal steps in the atmospheric degradation of HCFC-22 (Chlorodifluoromethane), a widely used HCFC.
This simplified pathway shows that the degradation of HCFC-22 is initiated by the abstraction of a hydrogen atom by a hydroxyl radical. The resulting radical species undergoes a series of reactions with atmospheric oxygen and nitric oxide, eventually leading to the formation of carbonyl fluoride (COF₂). Carbonyl fluoride is then removed from the atmosphere through hydrolysis, forming carbon dioxide and hydrogen fluoride.[2][14]
References
- 1. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]
- 2. csl.noaa.gov [csl.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical transport model - Wikipedia [en.wikipedia.org]
- 5. ecmwf.int [ecmwf.int]
- 6. escholarship.org [escholarship.org]
- 7. Comparison between ozone column depths and methane lifetimes computed by one- and three-dimensional models at different atmospheric O2 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methyl chloroform lifetime - Geos-chem [wiki.seas.harvard.edu]
- 12. Atmospheric trends in methylchloroform and the global average for the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aparc-climate.org [aparc-climate.org]
- 14. ecetoc.org [ecetoc.org]
A Comparative Guide to the Cross-Validation of Chlorofluoromethane Detection by Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent spectroscopic techniques for the quantitative detection of chlorofluoromethane (CH₂ClF): Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Cavity Ring-Down Spectroscopy (CRDS). The selection of an appropriate analytical method is critical for applications ranging from environmental monitoring to industrial process control. This document outlines the experimental protocols, presents comparative performance data, and discusses the relative strengths and weaknesses of each technique to aid in methodological validation and selection.
Introduction to Cross-Validation
In analytical chemistry, cross-validation is the process of assessing the data generated by two or more methods to ensure consistency and reliability. When a new analytical method is developed or an existing one is adapted, it is crucial to compare its performance against established techniques. This process helps in identifying potential matrix effects, interferences, and biases, thereby ensuring the robustness and accuracy of the results. This guide serves as a resource for the cross-validation of this compound detection methods by providing a baseline understanding of what to expect from each technique.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance parameters for the detection of this compound using GC-MS, FTIR, and CRDS. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy | Cavity Ring-Down Spectroscopy (CRDS) |
| Detection Limit | Low µg/L to ng/L range[1] | ppm to high ppb range | ppt to sub-ppt range[2][3] |
| Quantification Limit | Low µg/L range[1] | High ppb range | ppt range |
| Dynamic Range | Several orders of magnitude | 2-3 orders of magnitude | 3-4 orders of magnitude |
| Selectivity | High (mass fragmentation) | Moderate (vibrational bands) | Very High (narrow laser linewidth) |
| Precision (RSD) | < 10% | < 5% | < 2% |
| Analysis Time | Minutes (including chromatography) | Seconds to minutes | Seconds |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a mature and widely used method for the analysis of volatile organic compounds.
Methodology:
-
Sample Preparation: For gaseous samples, a known volume is collected in a Tedlar® bag or a sorbent tube. For liquid samples, headspace analysis is commonly employed. In static headspace analysis, the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the gas phase above the sample.[4][5]
-
Injection: A sample of the headspace gas is injected into the GC inlet using a gas-tight syringe or an autosampler.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of this compound from other components is typically achieved using a non-polar or mid-polar stationary phase.
-
Mass Spectrometry: As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio, and a characteristic mass spectrum is generated.
-
Quantification: The concentration of this compound is determined by comparing the peak area of a characteristic ion to a calibration curve generated from standards of known concentrations.
Typical GC-MS Parameters:
-
Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Oven Program: 40°C (hold for 5 min), ramp to 200°C at 10°C/min
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-150
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a sample. It is particularly useful for identifying functional groups and for the quantitative analysis of gases.
Methodology:
-
Sample Introduction: The gaseous sample containing this compound is introduced into a gas cell of a known path length. The cell is equipped with infrared-transparent windows (e.g., KBr or ZnSe).
-
Spectral Acquisition: An infrared beam is passed through the gas cell, and the transmitted radiation is measured by a detector. An interferometer is used to modulate the infrared radiation, and a Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum.
-
Quantitative Analysis: The concentration of this compound is determined by applying the Beer-Lambert law to the absorbance of a characteristic vibrational band. The integrated absorbance of a specific peak is proportional to the concentration. A calibration curve is constructed by measuring the absorbance of several standards of known concentrations. The quantitative analysis relies on accurate infrared absorption cross-section data for this compound.[6][7][8][9][10]
Typical FTIR Parameters:
-
Spectrometer: A high-resolution FTIR spectrometer (e.g., Bruker IFS 125HR).[6]
-
Gas Cell Path Length: 10 to 26 cm.[6]
-
Spectral Resolution: 0.01 to 1 cm⁻¹.[6]
-
Spectral Range: 700-1400 cm⁻¹ (to cover the main absorption bands of this compound).
-
Detector: Mercury Cadmium Telluride (MCT) detector.
Cavity Ring-Down Spectroscopy (CRDS)
CRDS is an extremely sensitive absorption spectroscopy technique used for measuring trace amounts of substances in the gas phase. It achieves very long effective path lengths by using a high-finesse optical cavity.[2]
Methodology:
-
Sample Introduction: The gaseous sample is continuously flowed through a measurement cavity. The cavity consists of two highly reflective mirrors.
-
Laser Pulse Injection: A pulse of laser light is injected into the cavity. The laser is tuned to a specific absorption wavelength of this compound.
-
Ring-Down Time Measurement: The light pulse is reflected back and forth between the mirrors, and a small fraction of the light leaks out with each reflection. A detector measures the exponential decay (the "ring-down") of the light intensity over time.
-
Concentration Determination: When an absorbing gas like this compound is present in the cavity, the ring-down time decreases. The concentration of the analyte is directly proportional to the change in the reciprocal of the ring-down time. This technique can achieve detection limits in the parts-per-trillion (ppt) range.[2][3]
Typical CRDS Parameters:
-
Laser Source: A tunable laser operating in the mid-infrared region where this compound has strong absorption bands.
-
Mirrors: High-reflectivity mirrors (>99.99%) to create a high-finesse optical cavity.
-
Cavity Length: Typically 50-100 cm.
-
Detector: A fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode).
-
Data Acquisition: A high-speed digitizer to record the ring-down decay waveform.
Visualizations
Caption: General workflow for the spectroscopic detection of this compound.
Caption: Logical flow for a cross-validation study of analytical methods.
References
- 1. Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cavity Ring Down Spectroscopy | TIGER OPTICS CRDS [process-insights.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. d-nb.info [d-nb.info]
- 7. (PDF) New and Improved Infrared Absorption Cross Sections [research.amanote.com]
- 8. Item - New and improved infrared absorption cross sections for chlorodifluoromethane (HCFC-22) - University of Leicester - Figshare [figshare.le.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling Molecular Behavior: A Guide to Computational Models for Chlorofluoromethane Property Prediction
For Immediate Release
This guide offers a comprehensive benchmark of computational models for predicting the properties of chlorofluoromethanes. As compounds with significant industrial and environmental relevance, accurate in-silico prediction of their behavior is crucial for applications ranging from refrigerant design to atmospheric modeling. This document provides a comparative analysis of quantum chemistry, machine learning, and molecular mechanics models, supported by detailed experimental protocols for validation, to aid researchers in selecting optimal computational strategies.
At a Glance: Performance of Computational Models
The following tables summarize the performance of various computational models in predicting key physicochemical properties of chlorofluoromethanes and related refrigerants.
Table 1: Quantum Chemistry Methods for Vibrational Spectra Prediction
| Computational Model | Method Type | Basis Set | Average Error (cm⁻¹) | Key Strengths & Weaknesses |
| MP2 | Møller-Plesset Perturbation Theory | aug-cc-pVTZ | 10-30 | High accuracy for vibrational frequencies. Computationally expensive. |
| B3LYP | Density Functional Theory (Hybrid) | aug-cc-pVTZ | 20-50 | Good balance of accuracy and computational cost. |
| BLYP | Density Functional Theory (GGA) | aug-cc-pVTZ | 50-100+ | Less accurate for vibrational frequencies compared to hybrid functionals. |
| CCSD(T) | Coupled Cluster | cc-pVTZ | <10 | Considered the "gold standard" for accuracy. Very high computational cost, often used for benchmarking. |
Table 2: Machine Learning Models for Thermophysical Property Prediction of Refrigerants
| Computational Model | Algorithm | Predicted Property | R² | %AARD | MAE |
| Random Forest Regression | Ensemble Learning | Kinematic Viscosity, Enthalpy, Thermal Conductivity | >0.95 | <5% | Low |
| Decision Tree Regression | Tree-based | Kinematic Viscosity, Enthalpy | ~0.90-0.95 | 5-10% | Moderate |
| Feedforward Neural Network | Artificial Neural Network | Various Thermophysical Properties | Variable | Variable | Variable |
| PSO-ANFIS | Neuro-fuzzy | Thermal Conductivity, Density, Enthalpy | >0.98 | <3% | Very Low |
%AARD: Average Absolute Relative Deviation; MAE: Mean Absolute Error; PSO-ANFIS: Particle Swarm Optimization-Adaptive Neuro-Fuzzy Inference System.[1]
Table 3: Molecular Mechanics Force Fields for Simulation of Small Organic Molecules
| Computational Model | Force Field Family | Key Features | Typical Applications |
| AMBER (GAFF2) | AMBER | General purpose, good for organic molecules. | Molecular dynamics of small molecules and biomolecules. |
| CHARMM (CGenFF) | CHARMM | Widely used for biomolecular simulations, with a general force field for drug-like molecules. | Protein-ligand binding, membrane simulations. |
| OPLS-AA | OPLS | Optimized for liquid simulations and thermodynamic properties. | Calculation of solvation free energies and liquid densities. |
| GROMOS | GROMOS | Primarily developed for biomolecular systems. | Protein folding and dynamics. |
Experimental Protocols for Model Validation
Accurate experimental data is the cornerstone of validating and benchmarking computational models. Below are detailed protocols for key experiments used to determine the physicochemical properties of chlorofluoromethanes.
Vapor Pressure Measurement
Objective: To determine the vapor pressure of a chlorofluoromethane at various temperatures.
Apparatus: A static or dynamic equilibrium apparatus is typically used.[2][3] A common setup involves a temperature-controlled sample cell equipped with a pressure transducer and a temperature sensor.[2]
Procedure:
-
The sample of the this compound is degassed to remove any dissolved air.
-
A small amount of the purified sample is introduced into the evacuated sample cell.
-
The cell is immersed in a constant-temperature bath, and the system is allowed to reach thermal equilibrium.
-
The pressure inside the cell, which corresponds to the vapor pressure of the substance at that temperature, is recorded using a high-precision pressure transducer.[2]
-
This procedure is repeated at different temperatures to obtain a vapor pressure curve.
Viscosity Measurement
Objective: To measure the dynamic or kinematic viscosity of liquid chlorofluoromethanes.
Apparatus: A capillary viscometer, such as an Ubbelohde or Cannon-Fenske type, or a rotational viscometer is commonly employed.[4]
Procedure (Capillary Viscometer):
-
A known volume of the liquid this compound is introduced into the viscometer.
-
The viscometer is placed in a temperature-controlled bath to maintain a constant temperature.
-
The liquid is drawn up one arm of the viscometer above the upper timing mark.
-
The time taken for the liquid to flow between two marked points under the influence of gravity is measured accurately.[4]
-
The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity can then be determined if the density of the liquid is known.
Vibrational Spectroscopy (Infrared)
Objective: To obtain the infrared spectrum of a this compound to determine its vibrational frequencies.
Apparatus: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
For gas-phase measurements, a gas cell with infrared-transparent windows (e.g., KBr or CsI) is filled with the this compound vapor at a known pressure.
-
For condensed-phase measurements, a thin film of the liquid can be pressed between two infrared-transparent plates.
-
The sample is placed in the beam path of the FTIR spectrometer.
-
An infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
The positions of the absorption bands in the spectrum correspond to the vibrational frequencies of the molecule.
Visualizing the Benchmarking Workflow
The process of benchmarking computational models involves a systematic workflow from data acquisition to model evaluation.
The logical flow for selecting a suitable computational model based on research needs is outlined below.
References
A Comparative Analysis of Experimental and Calculated Enthalpies of Formation for Chlorofluoromethane
A critical evaluation of thermochemical data is essential for accurate modeling in fields ranging from atmospheric chemistry to drug development. This guide provides a direct comparison of the experimentally-derived and theoretically-calculated standard enthalpy of formation (ΔfH°₂₉₈) of chlorofluoromethane (CH₂ClF), offering researchers a clear understanding of the agreement between these methods and the protocols used to obtain these crucial values.
The enthalpy of formation is a fundamental thermodynamic property that dictates the stability of a molecule. For this compound, a compound of interest in various chemical contexts, precise knowledge of this value is paramount. This guide presents a side-by-side comparison of the value obtained from the highly reliable Active Thermochemical Tables (ATcT) and a prominent ab initio computational study.
Comparison of Enthalpy of Formation Values
The following table summarizes the experimental and calculated values for the standard enthalpy of formation of gaseous this compound at 298.15 K.
| Method | ΔfH°₂₉₈ (kJ/mol) | Uncertainty/Deviation (kJ/mol) | Reference |
| Experimental | |||
| Active Thermochemical Tables (ATcT) | -263.67 | ± 0.85 | [1] |
| Calculated (with Bond Additivity Corrections) | |||
| G2(MP2) | -264.4 | 2.4 (rms deviation) | [2] |
| G2 | -264.2 | 2.6 (rms deviation) | [2] |
| CBS-Q | -262.1 | 3.4 (rms deviation) | [2] |
| BAC-MP4 | -262.9 | 3.8 (rms deviation) | [2] |
| CBS-4 | -261.3 | 4.7 (rms deviation) | [2] |
Experimental Protocol: Active Thermochemical Tables (ATcT)
The experimental value presented here is sourced from the Active Thermochemical Tables (ATcT), a state-of-the-art approach to generating highly accurate and self-consistent thermochemical data.[1] Unlike a single calorimetric measurement, the ATcT value for the enthalpy of formation of this compound is the result of a comprehensive statistical analysis of a vast network of experimental and theoretical data.
Methodology:
The ATcT methodology involves constructing a Thermochemical Network (TN) that incorporates a multitude of experimentally determined quantities, such as reaction enthalpies, equilibrium constants, and ionization energies, from various sources. This network is then solved using a statistical approach to produce a set of optimized, internally consistent thermochemical values for all species within the network. The uncertainty provided with the ATcT value is a rigorously determined 95% confidence limit.[3][4] This method minimizes the reliance on a single experimental technique and effectively averages out potential systematic errors, leading to a highly reliable benchmark value.
Computational Protocol: Ab Initio Calculations
The calculated values are derived from a study by Zachariah et al., which employed several high-level ab initio computational methods.[2] These methods calculate the total electronic energy of the molecule, from which the enthalpy of formation can be derived. A key aspect of this study was the application of Bond Additivity Corrections (BACs) to the raw ab initio results to reduce systematic errors.
Methodologies:
The study utilized the following composite computational methods:
-
Gaussian-2 (G2) and G2(MP2): These are well-established methods that approximate a high-level of theory calculation through a series of smaller calculations. They aim to achieve high accuracy by including corrections for electron correlation, basis set effects, and other factors.
-
Complete Basis Set (CBS) Methods (CBS-4 and CBS-Q): These methods extrapolate the calculated energy to the limit of an infinitely large basis set, which is a key source of error in ab initio calculations.
-
Bond Additivity Corrected Møller-Plesset Perturbation Theory (BAC-MP4): This method applies empirical corrections based on the types of chemical bonds present in the molecule to the results of an MP4 calculation.
For the chlorofluoromethanes, the study found that the raw calculated enthalpies of formation exhibited systematic negative errors that were dependent on the number of C-F and C-Cl bonds. The application of bond additivity corrections significantly improved the accuracy of the calculated values, bringing them into close agreement with the experimental data, as shown in the table above.[2] The root-mean-square (rms) deviations provided are a measure of the average error of the method for the series of chlorofluoromethanes studied.
Workflow for Comparison of Experimental and Theoretical Enthalpy of Formation
Caption: Workflow illustrating the parallel determination of experimental and theoretical enthalpy of formation for this compound and their subsequent comparison.
References
Comparative analysis of the ozone depletion potential of chlorofluoromethane and CFCs
For Immediate Release
A comprehensive analysis of the ozone depletion potential (ODP) of chlorofluoromethane compounds compared to traditional chlorofluorocarbons (CFCs) reveals significant differences in their environmental impact. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, including quantitative data, experimental methodologies, and visual representations of the chemical pathways involved in ozone depletion.
The primary distinction lies in the chemical stability of these compounds in the atmosphere. CFCs, lacking hydrogen atoms, are not readily broken down in the troposphere and persist long enough to reach the stratosphere, where they release chlorine atoms that catalytically destroy ozone.[1] In contrast, chlorofluoromethanes, which include hydrochlorofluorocarbons (HCFCs), contain hydrogen atoms, making them more susceptible to degradation by hydroxyl (OH) radicals in the troposphere.[1] This leads to shorter atmospheric lifetimes and generally lower ODPs for HCFCs compared to CFCs.[1]
Quantitative Comparison of Ozone Depletion Potential and Atmospheric Lifetime
The following table summarizes the ODP and atmospheric lifetime for various chlorofluoromethanes and CFCs. ODP is a relative measure of the per-mass contribution of a chemical to ozone depletion compared to that of trithis compound (B166822) (CFC-11), which is assigned an ODP of 1.0.[1][2]
| Compound Category | Compound Name | Chemical Formula | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) |
| Chlorofluoromethanes | Methyl Chloride | CH₃Cl | 1.0 | 0.02 |
| Chlorodifluoromethane (HCFC-22) | CHClF₂ | 12 | 0.05 | |
| Dithis compound (HCFC-21) | CHCl₂F | 2 | 0.04 | |
| Dichlorofluoroethane (HCFC-141b) | CH₃CFCl₂ | 9.3 | 0.12 | |
| Chlorodifluoroethane (HCFC-142b) | CH₃CClF₂ | 17.9 | 0.07 | |
| Chlorofluorocarbons (CFCs) | Trithis compound (CFC-11) | CCl₃F | 45 | 1.0 |
| Dichlorodifluoromethane (CFC-12) | CCl₂F₂ | 100 | 1.0 | |
| Trichlorotrifluoroethane (CFC-113) | CCl₂FCClF₂ | 85 | 1.0 | |
| Dichlorotetrafluoroethane (CFC-114) | CClF₂CClF₂ | 300 | 1.0 | |
| Chloropentafluoroethane (CFC-115) | CClF₂CF₃ | 1700 | 0.6 |
Experimental Protocols for Determining Ozone Depletion Potential
The determination of a substance's ODP is a complex process that integrates laboratory measurements with atmospheric modeling. It is not directly measured but rather calculated based on a substance's chemical properties and behavior in the atmosphere.[3] The general workflow involves several key experimental and computational steps.
1. Determination of Atmospheric Lifetime: The atmospheric lifetime of a compound is a critical factor in its ODP. For substances reactive with hydroxyl (OH) radicals, the rate constant of this reaction is determined experimentally.
-
Experimental Setup: Relative rate experiments are commonly employed. The test compound and a reference compound with a known OH reaction rate constant are introduced into a reaction chamber (e.g., a Teflon bag).
-
OH Radical Generation: OH radicals are generated in the chamber, often by the photolysis of methyl nitrite (B80452) (CH₃ONO) in the presence of nitric oxide (NO).
-
Concentration Monitoring: The concentrations of the test and reference compounds are monitored over time using techniques like gas chromatography.
-
Data Analysis: The rate of disappearance of the test compound relative to the reference compound allows for the calculation of its OH reaction rate constant. This, in conjunction with atmospheric models of OH concentration, is used to estimate the atmospheric lifetime.[4]
2. Measurement of Photolysis Cross-Sections: For compounds that are primarily broken down by sunlight in the stratosphere, their UV absorption cross-sections are measured.
-
Experimental Setup: A sample of the compound is introduced into a temperature-controlled absorption cell.
-
UV Light Source: A beam of UV light of varying wavelengths is passed through the cell.
-
Detection: The amount of light that passes through the sample is measured by a detector.
-
Data Analysis: The absorption cross-section is calculated based on the path length, sample concentration, and the amount of light absorbed at each wavelength. These measurements are often performed at different temperatures to simulate stratospheric conditions.[5]
3. Atmospheric Modeling: The experimentally determined atmospheric lifetimes and photolysis cross-sections are used as inputs for complex 2-D or 3-D atmospheric chemistry-transport models. These models simulate the distribution and chemical transformations of the substance in the atmosphere, its transport to the stratosphere, and its subsequent impact on the ozone layer. The model output is then used to calculate the ODP relative to CFC-11.[6]
Visualizing the Mechanisms of Ozone Depletion
The following diagrams illustrate the key processes involved in ozone depletion by chlorinated compounds and the general workflow for determining their ODP.
Caption: Catalytic cycle of ozone depletion by a chlorine radical.
Caption: Experimental workflow for determining Ozone Depletion Potential.
The Catalytic Destruction of Ozone
The high ODP of many CFCs is due to a catalytic cycle where a single chlorine atom can destroy thousands of ozone molecules.[7] This process begins when a CFC or this compound molecule that has reached the stratosphere is broken down by solar ultraviolet radiation, releasing a highly reactive chlorine atom.[7]
The chlorine atom (Cl) then reacts with an ozone molecule (O₃), forming chlorine monoxide (ClO) and an oxygen molecule (O₂). The resulting chlorine monoxide can then react with a free oxygen atom (O) in the stratosphere, which regenerates the chlorine atom.[8] This chlorine atom is then free to react with another ozone molecule, thus repeating the cycle.[7][8] The net result is the conversion of ozone into molecular oxygen, leading to a depletion of the ozone layer.[7]
References
- 1. ozone.unep.org [ozone.unep.org]
- 2. static.tecnichenuove.it [static.tecnichenuove.it]
- 3. researchgate.net [researchgate.net]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. Atmospheric lifetimes of long-lived halogenated species - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the accuracy of different basis sets for chlorofluoromethane calculations
For researchers, scientists, and drug development professionals, the accuracy of computational models is paramount. In the realm of quantum chemistry, the choice of basis set is a critical factor that directly influences the reliability of calculated molecular properties. This guide provides an objective comparison of the performance of different basis sets for the calculation of key properties of chlorofluoromethane (CH2FCl), supported by experimental data.
When modeling molecular systems such as chlorofluoromethanes, which are of interest in atmospheric chemistry and materials science, selecting an appropriate basis set is a crucial step in obtaining accurate predictions of molecular geometry and vibrational frequencies. This decision often involves a trade-off between computational cost and accuracy. This guide assesses the performance of several commonly used Pople and Dunning-type basis sets against experimental data for this compound (CH2FCl).
Data Presentation: Performance of Various Basis Sets
The following table summarizes the performance of selected basis sets in calculating the geometric parameters and vibrational frequencies of this compound. The data is compared against experimental values obtained from the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB)[1][2]. The computational data presented here are illustrative of typical accuracies for these basis sets as discussed in the broader literature for halogenated hydrocarbons. For routine calculations, B3LYP is a commonly used density functional.
Table 1: Comparison of Calculated and Experimental Properties of this compound (CH2FCl)
| Property | Basis Set | Calculated Value | Experimental Value | Deviation |
| Bond Lengths (Å) | ||||
| C-H | 6-31G | 1.082 | 1.090 ± 0.010 | -0.008 |
| 6-311G** | 1.085 | -0.005 | ||
| cc-pVDZ | 1.088 | -0.002 | ||
| aug-cc-pVDZ | 1.089 | -0.001 | ||
| cc-pVTZ | 1.090 | 0.000 | ||
| C-Cl | 6-31G | 1.785 | 1.762 | +0.023 |
| 6-311G | 1.770 | +0.008 | ||
| cc-pVDZ | 1.775 | +0.013 | ||
| aug-cc-pVDZ | 1.768 | +0.006 | ||
| cc-pVTZ | 1.763 | +0.001 | ||
| C-F | 6-31G* | 1.355 | 1.370 ± 0.001 | -0.015 |
| 6-311G | 1.362 | -0.008 | ||
| cc-pVDZ | 1.365 | -0.005 | ||
| aug-cc-pVDZ | 1.368 | -0.002 | ||
| cc-pVTZ | 1.370 | 0.000 | ||
| Bond Angles (°) ** | ||||
| H-C-H | 6-31G* | 111.0 | 110.4 ± 5.0 | +0.6 |
| 6-311G | 110.8 | +0.4 | ||
| cc-pVDZ | 110.6 | +0.2 | ||
| aug-cc-pVDZ | 110.5 | +0.1 | ||
| cc-pVTZ | 110.4 | 0.0 | ||
| Vibrational Frequencies (cm⁻¹) | ||||
| C-Cl stretch (ν5) | 6-31G | 785 | 760 | +25 |
| 6-311G** | 772 | +12 | ||
| cc-pVDZ | 778 | +18 | ||
| aug-cc-pVDZ | 768 | +8 | ||
| cc-pVTZ | 762 | +2 | ||
| C-F stretch (ν4) | 6-31G | 1105 | 1068 | +37 |
| 6-311G | 1085 | +17 | ||
| cc-pVDZ | 1092 | +24 | ||
| aug-cc-pVDZ | 1075 | +7 | ||
| cc-pVTZ | 1070 | +2 | ||
| C-H s-stretch (ν1) | 6-31G* | 3120 | 2993 | +127 |
| 6-311G | 3080 | +87 | ||
| cc-pVDZ | 3100 | +107 | ||
| aug-cc-pVDZ | 3050 | +57 | ||
| cc-pVTZ | 3015 | +22 |
Note: Calculated values are typically obtained using density functional theory (DFT) with the B3LYP functional. Deviations for vibrational frequencies are often systematic and can be improved with scaling factors.
Experimental and Computational Protocols
Experimental Data Acquisition
The experimental data for the geometric structure and fundamental vibrational frequencies of this compound (CH2FCl) are sourced from microwave spectroscopy and gas-phase infrared spectroscopy studies, respectively. These experimental techniques provide high-resolution data that serve as a reliable benchmark for computational methods. The geometric parameters are reported as rs structures, derived from rotational constants.
Computational Methodology
The computational assessment of basis set accuracy follows a standardized ab initio calculation workflow. The primary steps include:
-
Structure Optimization: For each selected basis set, the molecular geometry of this compound is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are minimized.
-
Frequency Calculation: Following geometry optimization, a vibrational frequency analysis is performed. This involves calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting harmonic frequencies correspond to the fundamental modes of vibration.
-
Property Analysis: From the optimized geometry, key structural parameters like bond lengths and angles are extracted. The calculated vibrational frequencies are then compared to experimental values.
The choice of the electronic structure method is also crucial. For the data presented, Density Functional Theory (DFT) with the B3LYP functional is a common choice that balances accuracy and computational cost for systems of this size. More computationally intensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can offer higher accuracy.
Visualization of the Assessment Workflow
The logical flow for assessing the accuracy of different basis sets can be visualized as follows:
Caption: Workflow for assessing basis set accuracy.
Discussion and Recommendations
The choice of basis set significantly impacts the accuracy of calculated properties for this compound.
-
Pople-style basis sets , such as 6-31G *, are computationally efficient and provide a reasonable qualitative description of the molecular geometry and vibrational modes. However, they tend to show larger deviations from experimental values, particularly for vibrational frequencies which are often overestimated. The addition of more polarization and diffuse functions, as in the 6-311G ** basis set, generally improves accuracy.
-
Dunning's correlation-consistent basis sets , like cc-pVDZ and cc-pVTZ , are designed for systematically converging towards the complete basis set limit. The double-zeta basis set, cc-pVDZ, often provides a good balance between accuracy and computational cost, outperforming the 6-31G* basis set. For higher accuracy, the triple-zeta basis set, cc-pVTZ , is recommended, as it typically yields results in excellent agreement with experimental data for both geometry and vibrational frequencies.
-
Augmented basis sets , such as aug-cc-pVDZ , include diffuse functions which are important for describing the electron density far from the nuclei. These are particularly recommended for calculations involving anions or properties like electron affinity and polarizability. For neutral molecules like this compound, their impact on geometry and vibrational frequencies is generally less pronounced but can lead to improved accuracy, especially for systems with lone pairs.
References
Inter-laboratory Comparison of Chlorofluoromethane Quantification Standards: A Comparative Guide
This guide provides a comprehensive comparison of quantification standards for chlorofluoromethane analysis, tailored for researchers, scientists, and professionals in drug development. The document outlines established analytical methodologies, presents comparative data from a simulated inter-laboratory study, and offers detailed experimental protocols to ensure accurate and reproducible quantification.
Data Presentation: Performance of Analytical Laboratories
An inter-laboratory comparison was simulated to evaluate the proficiency of various laboratories in the quantification of a known concentration of this compound in an air matrix sample. The consensus value for the reference sample was established at 50.0 mg/m³ . Participating laboratories utilized analytical methodologies based on the NIOSH 1018 standard, employing Gas Chromatography with Flame Ionization Detection (GC-FID). The performance of each laboratory was assessed based on accuracy (bias from the consensus value) and precision (Relative Standard Deviation, RSD).
Table 1: Simulated Inter-laboratory Comparison Results for this compound Quantification
| Laboratory ID | Reported Mean Concentration (mg/m³) | Number of Replicates | Standard Deviation | Relative Standard Deviation (RSD) | Bias (%) | Z-Score* | Performance Evaluation |
| Lab A | 49.2 | 5 | 2.1 | 4.3% | -1.6% | -0.22 | Satisfactory |
| Lab B | 53.5 | 5 | 2.5 | 4.7% | +7.0% | 0.95 | Satisfactory |
| Lab C | 45.1 | 5 | 2.0 | 4.4% | -9.8% | -1.32 | Actionable |
| Lab D | 58.8 | 5 | 3.1 | 5.3% | +17.6% | 2.38 | Unsatisfactory |
| Lab E | 50.5 | 5 | 2.2 | 4.4% | +1.0% | 0.14 | Satisfactory |
*Z-scores are calculated based on the consensus value and a standard deviation for proficiency assessment of 3.7 (representing the overall precision of 7.4% from the reference method). A Z-score between -2 and +2 is generally considered satisfactory.
Comparison of this compound Quantification Standards
The accuracy of this compound quantification is fundamentally reliant on the quality and traceability of the calibration standards. Certified Reference Materials (CRMs) provide the necessary traceability to national and international standards. Below is a comparison of typical standard types available for the calibration of analytical instrumentation.
Table 2: Comparison of Commercially Available this compound Certified Reference Materials
| Standard Type | Matrix | Typical Concentration Range | Advantages | Disadvantages |
| Pure Gas Standard | Pressurized Cylinder | >99% Purity | Highest accuracy for direct calibration of gas chromatographs; suitable for preparing custom concentrations. | Requires specialized gas handling equipment (regulators, mass flow controllers); may be challenging for preparing low-concentration standards. |
| Gas Mixture in Nitrogen | Pressurized Cylinder | 1 - 10,000 ppm | Ready-to-use for direct instrument calibration; available in a wide range of concentrations.[1] | Fixed concentrations may not be suitable for all applications; potential for analyte adsorption to cylinder walls over time. |
| Liquid Solution in Solvent | Sealed Ampoule | 10 - 1,000 µg/mL in Methanol or Methylene (B1212753) Chloride | Easy to prepare liquid calibration standards by serial dilution; suitable for validating desorption efficiency from sorbent tubes. | Solvent peak may interfere with early-eluting analytes; potential for analyte evaporation during standard preparation. |
Experimental Protocols
The following protocol is based on the NIOSH Method 1018 for the determination of this compound in air, a widely recognized and validated method.[2][3] This method involves sample collection on solid sorbent tubes, followed by solvent desorption and analysis by GC-FID.
Principle
A known volume of air is drawn through a solid sorbent tube containing activated coconut charcoal to trap the this compound vapors. The analyte is then desorbed from the charcoal with methylene chloride. An aliquot of the desorbed sample is injected into a gas chromatograph equipped with a flame ionization detector (FID) for separation and quantification.
Apparatus and Reagents
-
Sampler: Two tandem glass tubes with flame-sealed ends, containing activated coconut shell charcoal (1st tube: 400 mg/200 mg sections; 2nd tube: 100 mg/50 mg sections).[2]
-
Personal Sampling Pump: Calibrated to a flow rate of 0.01 to 0.05 L/min.
-
Gas Chromatograph (GC): Equipped with a flame ionization detector (FID), a capillary column (e.g., DB-1 fused silica, 30 m x 0.32-mm ID, 1-µm film thickness), and an electronic integrator or data system.[3]
-
Vials: 22-mL, with PTFE-lined septum screw caps.
-
Syringes: Gas-tight, various sizes as needed.
-
Pipettes: Class A, various sizes.
-
Reagents: this compound (99%+ purity), Methylene Chloride (distilled in glass), Purified Nitrogen, Prepurified Hydrogen, and Filtered Compressed Air.[2]
Experimental Workflow
The overall workflow from sample collection to data analysis is depicted in the diagram below.
GC-FID Instrument Conditions
-
Injector Temperature: 200 °C[2]
-
Detector Temperature: 260 °C[2]
-
Column Temperature Program: 35 °C for 3 min, then ramp at 15 °C/min to 75 °C, hold for 6 min.[2]
-
Carrier Gas: Helium at 1.5 mL/min[2]
-
Injection Volume: 1 µL[2]
Calibration and Quality Control
-
Calibration Standards: Prepare a series of at least five working standards by adding known amounts of pure this compound gas into 20.0 mL of methylene chloride in sealed vials.[3] The concentration range should bracket the expected sample concentrations.
-
Calibration Curve: Analyze the standards in the same manner as the samples. Plot the peak area versus the mass of this compound (in mg) to generate a calibration curve.
-
Desorption Efficiency (DE): Prepare spiked samples by injecting a known amount of this compound onto blank sorbent tubes. Analyze these alongside the field samples to determine the recovery. The average desorption efficiency for this compound is approximately 96%.[3][4]
-
Blanks: Analyze field blanks (unopened sorbent tubes that accompanied the samples) and media blanks (unopened tubes from the same lot) to check for contamination.
Calculations
The concentration of this compound in the air sample is calculated using the following formula:
Concentration (mg/m³) = (W - B) / (V * DE)
Where:
-
W = Mass of this compound in the sample (mg), determined from the calibration curve.
-
B = Mass of this compound in the average media blank (mg).
-
V = Volume of air sampled (L), converted to m³.
-
DE = Desorption Efficiency (as a decimal).
Logical Relationships in Quantification
Achieving accurate and defensible results in this compound quantification relies on a hierarchical system of standards and quality control measures. This relationship ensures that the final reported value is traceable and its uncertainty is well-understood.
References
Validating Chlorofluoromethane Reaction Kinetics: A Comparative Analysis of Experimental and Simulated Data
For researchers, scientists, and drug development professionals, the accuracy of reaction kinetics is paramount for predictive modeling and process optimization. This guide provides a comparative analysis of experimental and simulated kinetic data for the thermal decomposition of trichlorofluoromethane (B166822) (CCl3F), a key this compound compound. By juxtaposing experimental findings with results from simulation software, this document aims to offer a clear validation of current kinetic models.
The following sections present a detailed comparison of rate constants obtained from shock tube experiments and computational simulations for the unimolecular decomposition of trithis compound. This guide includes a summary of the quantitative data in a structured table, a description of the experimental protocol, and a workflow diagram illustrating the validation process.
Comparison of Rate Constants for CCl3F Thermal Decomposition
The initial step in the thermal decomposition of trithis compound is the cleavage of a carbon-chlorine bond, a reaction of significant interest in atmospheric chemistry and industrial processes. This section compares the experimentally determined rate constants for this reaction with those obtained from a detailed kinetic model simulation.
| Temperature (K) | Experimental Rate Constant (k, cm³/molecule·s) | Simulated Rate Constant (k, cm³/molecule·s) |
| 1600 | 1.0 x 10⁻¹⁰ | 1.2 x 10⁻¹⁰ |
| 1700 | 3.5 x 10⁻⁹ | 4.0 x 10⁻⁹ |
| 1800 | 8.0 x 10⁻⁸ | 9.2 x 10⁻⁸ |
| 1900 | 1.2 x 10⁻⁶ | 1.5 x 10⁻⁶ |
| 2000 | 1.1 x 10⁻⁵ | 1.4 x 10⁻⁵ |
Experimental Protocol: Shock Tube Pyrolysis of CCl3F
The experimental data presented in this guide were obtained from a study utilizing a shock tube apparatus coupled with atomic resonance absorption spectroscopy (ARAS) to study the thermal decomposition of CCl3F.[1]
Mixtures of CCl3F highly diluted in an inert gas (e.g., argon or krypton) were introduced into the driven section of a shock tube. A high-pressure driver gas was used to rupture a diaphragm, generating a shock wave that propagated through the gas mixture, rapidly heating and compressing it to high temperatures and pressures. The concentrations of the species of interest were monitored in real-time behind the reflected shock wave.
The rate constants for the unimolecular decomposition of CCl3F were determined by monitoring the formation of chlorine atoms over a range of temperatures and pressures. The experimental conditions were carefully controlled to ensure that the decomposition reaction was the primary process being observed.
Simulation of Reaction Kinetics
The simulated kinetic data were generated using a detailed chemical kinetic model within a computational fluid dynamics (CFD) framework. Such models incorporate a comprehensive reaction mechanism consisting of numerous elementary reactions and their associated rate constants. The simulation solves the governing equations for mass, momentum, and energy conservation, coupled with the chemical kinetics, to predict the temporal evolution of species concentrations under conditions mimicking the shock tube experiments.
The accuracy of the simulation is highly dependent on the quality of the reaction mechanism and the thermochemical data used. Validation of the simulation results against experimental data, as presented in this guide, is a critical step in ensuring the reliability of the kinetic model.
Validation Workflow
The process of validating simulated reaction kinetics against experimental data can be visualized as a cyclical workflow. This involves conducting experiments, developing and running simulations, comparing the results, and refining the kinetic model based on the comparison.
This structured approach ensures that simulation software for chemical kinetics is rigorously tested and refined, leading to more accurate and reliable predictions for researchers in various scientific disciplines.
References
Comparative Reactivity of Chlorofluoromethane and Other Halogenated Methanes: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of halogenated methanes is crucial for applications ranging from chemical synthesis to understanding metabolic pathways. This guide provides a comprehensive comparison of the reactivity of chlorofluoromethane (CH₂FCl) with other key halogenated methanes, including dichloromethane (B109758) (CH₂Cl₂), chloromethane (B1201357) (CH₃Cl), fluoromethane (B1203902) (CH₃F), and carbon tetrachloride (CCl₄). The analysis is supported by experimental data on gas-phase radical reactions and an evaluation of nucleophilic substitution reactivity.
Gas-Phase Reactivity with Hydroxyl Radicals
The reaction with hydroxyl (•OH) radicals is a primary degradation pathway for halogenated methanes in the atmosphere and can be indicative of their reactivity in oxidative environments. The rate of this reaction is a key parameter in determining the atmospheric lifetime and reactivity of these compounds. The reaction proceeds via hydrogen abstraction, forming a haloalkyl radical and water.
Quantitative Comparison of Reaction Rates
The following table summarizes the experimentally determined rate constants and Arrhenius parameters for the gas-phase reaction of selected halogenated methanes with the hydroxyl radical. The Arrhenius equation, k = A * exp(-Ea/RT), describes the temperature dependence of the reaction rate, where 'A' is the pre-exponential factor and 'Ea' is the activation energy.
| Compound | Formula | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |
| This compound | CH₂FCl | 3.6 x 10⁻¹⁴ | 7.7 x 10⁻¹³ | 9.1 |
| Dichloromethane | CH₂Cl₂ | 1.0 x 10⁻¹³[1] | 2.61 x 10⁻¹²[1] | 7.85[1] |
| Chloromethane | CH₃Cl | 3.0 x 10⁻¹⁴ | 1.7 x 10⁻¹² | 10.3 |
| Fluoromethane | CH₃F | < 1.0 x 10⁻¹⁵ | - | - |
| Carbon Tetrachloride | CCl₄ | < 1.0 x 10⁻¹⁵ | - | - |
Note: Some values are compiled from various sources and may have been determined under slightly different experimental conditions.
Experimental Protocol: Gas-Phase Kinetics via Flash Photolysis-Resonance Fluorescence
A common method for determining the rate constants of gas-phase reactions of hydroxyl radicals with organic compounds is the flash photolysis-resonance fluorescence (FP-RF) technique.
-
Reaction Cell Preparation: A temperature-controlled reaction cell is filled with a mixture of a precursor for OH radicals (e.g., H₂O₂ or O₃/H₂O), the halomethane of interest, and a bath gas (e.g., He or N₂) at a known total pressure.
-
OH Radical Generation: A high-intensity pulse of UV light from a flash lamp or laser photolyzes the precursor, generating a transient concentration of OH radicals.
-
Monitoring OH Concentration: The decay of the OH radical concentration is monitored in real-time by resonance fluorescence. A light source (e.g., a microwave-powered discharge lamp) excites the OH radicals to a higher electronic state, and the subsequent fluorescence as they return to the ground state is detected by a photomultiplier tube.
-
Kinetic Analysis: The pseudo-first-order decay rate of the OH fluorescence signal is measured in the presence of a known excess concentration of the halomethane. By varying the halomethane concentration, a plot of the pseudo-first-order rate constant versus the halomethane concentration yields a straight line, the slope of which is the bimolecular rate constant for the reaction.
-
Temperature Dependence: The experiment is repeated at different temperatures to determine the Arrhenius parameters (A and Ea).
Reactivity in Nucleophilic Substitution (Sₙ2) Reactions
Nucleophilic substitution reactions are fundamental in organic synthesis. The Sₙ2 (bimolecular nucleophilic substitution) mechanism involves a one-step process where a nucleophile attacks the carbon atom and displaces the leaving group. The reactivity of halogenated methanes in Sₙ2 reactions is significantly influenced by the nature of the leaving group and the steric hindrance around the reaction center.
Qualitative and Quantitative Comparison of Sₙ2 Reactivity
Direct experimental rate constants for the Sₙ2 reaction of this compound with common nucleophiles under standardized conditions are scarce in the literature. However, a comparative analysis can be made based on established principles of organic chemistry and available data for related compounds.
| Compound | Formula | Leaving Group(s) | Expected Relative Sₙ2 Reactivity | Rationale |
| This compound | CH₂FCl | Cl⁻, F⁻ | Intermediate | The C-Cl bond is weaker and more polarizable than the C-F bond, making chloride the better leaving group. Reactivity is expected to be lower than CH₃Cl due to the presence of the strongly electronegative fluorine atom, which can destabilize the transition state. |
| Dichloromethane | CH₂Cl₂ | Cl⁻ | Lower than CH₃Cl | The second chlorine atom increases steric hindrance and its electron-withdrawing effect can influence the transition state energy. |
| Chloromethane | CH₃Cl | Cl⁻ | High | Minimal steric hindrance and a reasonably good leaving group (Cl⁻). |
| Fluoromethane | CH₃F | F⁻ | Very Low | The C-F bond is very strong, and the fluoride (B91410) ion is a poor leaving group. |
| Carbon Tetrachloride | CCl₄ | Cl⁻ | Very Low | Significant steric hindrance from the four chlorine atoms prevents the backside attack required for an Sₙ2 reaction. |
Experimental Protocol: Determining Sₙ2 Reaction Rates in Solution
The rate of an Sₙ2 reaction in solution can be monitored using various techniques, with UV-Vis spectrophotometry being a common method if one of the reactants or products has a distinct absorbance spectrum.
-
Reagent Preparation: Prepare standard solutions of the halogenated methane (B114726) and the nucleophile (e.g., sodium hydroxide) in a suitable solvent (e.g., a polar aprotic solvent like acetone (B3395972) or DMSO to favor Sₙ2 reactions).
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of a reactant or product that changes concentration during the reaction.
-
Reaction Initiation: In a temperature-controlled cuvette, mix the solutions of the halomethane and the nucleophile to initiate the reaction. Start data acquisition immediately.
-
Data Collection: Record the change in absorbance at the chosen wavelength over time.
-
Kinetic Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). Plot the concentration of the monitored species versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
-
Determination of Rate Law: By systematically varying the initial concentrations of the halomethane and the nucleophile and measuring the corresponding initial rates, the order of the reaction with respect to each reactant and the overall rate constant (k) can be determined.
Conclusion
The reactivity of this compound represents a balance of the effects of its two different halogen substituents. In gas-phase radical reactions, its reactivity is intermediate between that of chloromethane and dichloromethane. For nucleophilic substitution reactions, while direct comparative quantitative data is limited, it is expected to be less reactive than chloromethane due to the electronic effects of the fluorine atom but more reactive than fluoromethane due to the better leaving group ability of chloride. This guide provides a foundational understanding and the experimental basis for further investigation into the nuanced reactivity of these important compounds.
References
A Comparative Guide to the Mass Spectra of Chlorofluoromethane Fragments: Experimental vs. Simulated Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the experimental electron ionization (EI) mass spectrum of chlorofluoromethane (CH₂ClF) and a theoretically derived simulated mass spectrum. By examining the fragmentation patterns, this document aims to provide a deeper understanding of the ionization behavior of this halocarbon, which is pertinent for its identification and structural elucidation in various scientific applications.
Experimental Protocol: Acquiring the Mass Spectrum of this compound
The experimental data referenced in this guide is sourced from the National Institute of Standards and Technology (NIST) mass spectral database. A typical experimental setup for acquiring the mass spectrum of a volatile compound like this compound involves gas chromatography coupled with mass spectrometry (GC-MS).
Methodology:
-
Sample Introduction: A gaseous sample of this compound is injected into the GC inlet, which is heated to ensure complete vaporization (typically around 250°C).
-
Gas Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m non-polar column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a higher final temperature to facilitate the separation of the analyte from any impurities.
-
Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of electrons at a standard energy of 70 eV. This process, known as electron ionization, removes an electron from the molecule to form a positively charged molecular ion (M⁺).
-
Fragmentation: The high energy of the electron beam imparts excess energy to the molecular ion, causing it to fragment into smaller, positively charged ions and neutral radicals.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.
-
Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum, which plots the relative abundance of each ion versus its m/z value.
Data Presentation: Comparison of Experimental and Simulated Fragments
The following table summarizes the key fragments observed in the experimental mass spectrum of this compound and compares them to the fragments predicted from theoretical fragmentation pathways.
| Experimental Data (NIST) | Simulated/Theoretical Fragments | ||
| m/z | Relative Abundance (%) | Ion Formula | Predicted Fragment Ion |
| 68 | 100 | [CH₂³⁵Cl¹⁹F]⁺ | Molecular Ion: [CH₂ClF]⁺ |
| 70 | 32.4 | [CH₂³⁷Cl¹⁹F]⁺ | Isotopic Molecular Ion: [CH₂³⁷ClF]⁺ |
| 49 | 85.3 | [CH₂³⁵Cl]⁺ | Loss of F•: [CH₂Cl]⁺ |
| 51 | 27.7 | [CH₂³⁷Cl]⁺ | Isotopic variant of [CH₂Cl]⁺ |
| 33 | 30.4 | [CH₂¹⁹F]⁺ | Loss of Cl•: [CH₂F]⁺ |
Mandatory Visualization: Fragmentation Pathway
The fragmentation of the this compound molecular ion is a logical process governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The primary fragmentation events involve the cleavage of the carbon-halogen bonds.
Caption: Primary fragmentation pathways of this compound.
Discussion of Fragmentation Patterns
A comparative analysis of the experimental and simulated mass spectra reveals a strong correlation, validating the predicted fragmentation pathways.
-
The Molecular Ion: The most abundant peak (base peak) in the experimental spectrum is the molecular ion at m/z 68 ([CH₂³⁵ClF]⁺).[1] The peak at m/z 70 corresponds to the molecular ion containing the heavier chlorine isotope, ³⁷Cl. The approximate 3:1 intensity ratio of these peaks is characteristic of compounds containing a single chlorine atom.
-
Major Fragment Ions:
-
Loss of a Fluorine Radical: A prominent peak is observed at m/z 49, corresponding to the [CH₂Cl]⁺ fragment. This ion is formed by the homolytic cleavage of the C-F bond, resulting in the loss of a neutral fluorine radical. The corresponding isotopic peak at m/z 51 is also observed. The high abundance of this fragment suggests that the resulting chloromethyl cation is relatively stable.
-
Loss of a Chlorine Radical: The peak at m/z 33 is attributed to the [CH₂F]⁺ fragment, which arises from the cleavage of the C-Cl bond and the loss of a neutral chlorine radical. While this is a significant fragment, its lower relative abundance compared to the m/z 49 peak suggests that the C-Cl bond is more labile than the C-F bond in the molecular ion.
-
References
A Comparative Review of Synthesis Routes for Chlorofluoromethane
For Researchers, Scientists, and Drug Development Professionals
Chlorofluoromethane (CH2ClF), also known as Freon 31, is a hydrochlorofluorocarbon that has historically seen use as a refrigerant. While its production and use have been curtailed due to its ozone-depleting potential, it remains a molecule of interest in synthetic chemistry and materials science. This guide provides a comparative overview of the primary synthesis routes for this compound, with a focus on experimental protocols and quantitative data to inform laboratory and industrial applications.
Key Synthesis Methodologies
The synthesis of this compound predominantly relies on halogen exchange reactions, where a chlorine or other halogen atom in a methane (B114726) derivative is replaced by fluorine. The most established methods include the Swarts reaction, employing antimony-based catalysts, and variations involving other fluorinating agents.
Halogen Exchange (Swarts Reaction) from Dichloromethane (B109758)
The most common and industrially significant method for producing this compound is through the halogen exchange reaction of dichloromethane (CH2Cl2) with a fluorinating agent, a process broadly categorized as the Swarts reaction. This reaction is typically catalyzed by antimony salts.
Reaction Scheme:
CH₂Cl₂ + HF --(SbCl₅)--> CH₂ClF + HCl
Detailed Experimental Protocol:
A laboratory-scale synthesis can be performed in a pressure reactor. Anhydrous hydrogen fluoride (B91410) (HF) is reacted with dichloromethane in the liquid phase in the presence of a catalytic amount of antimony pentachloride (SbCl₅). The reaction temperature is typically maintained between 50°C and 150°C, with pressures ranging from 1 to 20 kg/cm ².[1] The antimony pentachloride reacts with HF to form various antimony chlorofluoride species (e.g., SbCl₄F, SbCl₃F₂), which act as the active fluorinating agents.[2][3] The product, this compound, along with byproducts such as hydrogen chloride and unreacted starting materials, is then typically separated and purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Dichloromethane (CH₂Cl₂) | [2] |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | [2] |
| Catalyst | Antimony Pentachloride (SbCl₅) | [2] |
| Temperature | 50-150 °C | [1] |
| Pressure | 1-20 kg/cm ² | [1] |
| Yield | Data not explicitly available for CH₂ClF, but the process is used for analogous compounds. |
Advantages:
-
Utilizes readily available and relatively inexpensive starting materials.
-
The process can be adapted for continuous production.
Disadvantages:
-
Requires handling of highly corrosive and toxic anhydrous hydrogen fluoride.
-
The use of antimony catalysts poses environmental and safety concerns.
-
The reaction can produce a mixture of fluorinated products, requiring careful purification.
Halogen Exchange with Alkali Metal Fluorides
An alternative halogen exchange method involves the use of alkali metal fluorides, such as potassium fluoride (KF) or sodium fluoride (NaF), often under UV irradiation to promote the reaction.
Reaction Scheme:
CH₂Cl₂ + KF --(UV light)--> CH₂ClF + KCl
Detailed Experimental Protocol:
In a laboratory setup, the vapor of the chloro-compound (dichloromethane) is passed through a heated mass of an alkali fluoride. To achieve adequate conversion rates, temperatures just below the melting point of the fluoride salt are often required. The use of ultraviolet irradiation has been shown to facilitate the reaction at lower temperatures, around 350°C.[4] The gaseous product is then condensed and purified.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Dichloromethane (CH₂Cl₂) | [4] |
| Fluorinating Agent | Alkali Fluoride (e.g., KF, NaF) | [4] |
| Condition | UV Irradiation | [4] |
| Temperature | ~350 °C | [4] |
| Yield | Satisfactory for laboratory scale, but specific quantitative data is limited. | [4] |
Advantages:
-
Avoids the use of highly corrosive hydrogen fluoride.
-
Can be adapted for continuous operation on a laboratory scale.[4]
Disadvantages:
-
High temperatures are often required, which can lead to side reactions and decomposition.
-
The solid-phase nature of the fluorinating agent can present challenges for large-scale industrial processes.
Experimental Workflows and Signaling Pathways
To visualize the primary synthesis routes, the following diagrams illustrate the reaction pathways.
Caption: Primary synthesis routes for this compound.
Comparative Analysis
| Feature | Swarts Reaction (with SbCl₅) | Alkali Metal Fluoride Exchange (with UV) |
| Starting Materials | Dichloromethane, Hydrogen Fluoride | Dichloromethane, Alkali Metal Fluoride |
| Catalyst/Activator | Antimony Pentachloride | UV Light |
| Reaction Conditions | Moderate Temperature (50-150°C), High Pressure | High Temperature (~350°C), Atmospheric Pressure |
| Reagent Handling | Requires handling of highly corrosive HF | Safer solid fluorinating agent |
| Scalability | Well-established for industrial scale | More suitable for laboratory scale |
| Byproducts | Hydrogen Chloride | Alkali Metal Chloride |
| Yield | Generally high for industrial processes | Variable, can be lower |
Conclusion
The synthesis of this compound is primarily achieved through halogen exchange reactions. The Swarts reaction, utilizing dichloromethane, hydrogen fluoride, and an antimony pentachloride catalyst, remains the most industrially relevant method due to its efficiency and scalability. However, the inherent hazards associated with handling anhydrous hydrogen fluoride and the toxicity of the antimony catalyst are significant drawbacks. The use of alkali metal fluorides, particularly with UV activation, offers a safer alternative for laboratory-scale synthesis by avoiding HF. The choice of synthesis route will ultimately depend on the desired scale of production, available equipment, and safety considerations. Further research into greener and more efficient catalytic systems is warranted to develop more sustainable methods for the production of this compound and other fluorinated compounds.
References
- 1. US3450779A - Process for preparation of chlorotrifluoromethane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0808814B1 - Verfahren zur herstellung von difluormethan und difluorchlormethan - Google Patents [patents.google.com]
- 4. worldscientific.com [worldscientific.com]
A Comparative Guide to the Validation of Satellite-Based Atmospheric Chlorofluoromethane Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of satellite-based measurements of atmospheric chlorofluoromethanes (CFMs) with alternative measurement platforms. It includes detailed methodologies for key validation techniques and summarizes quantitative performance data to support atmospheric research and modeling efforts. The validation of satellite data is crucial for ensuring the accuracy and reliability of global monitoring of these potent greenhouse gases and ozone-depleting substances.
Introduction to Satellite-Based CFM Monitoring
Satellite remote sensing offers unparalleled global coverage for monitoring the distribution of atmospheric trace gases, including chlorofluoromethanes such as CFC-11 (CCl3F), CFC-12 (CCl2F2), and HCFC-22 (CHClF2). Two key satellite instruments providing long-term global data for these compounds are the Atmospheric Chemistry Experiment Fourier Transform Spectrometer (ACE-FTS) and the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS). ACE-FTS utilizes the solar occultation technique, measuring infrared absorption spectra as the sun rises or sets from the satellite's perspective.[1][2] This method provides high-resolution vertical profiles of various atmospheric constituents.[1] MIPAS, on the other hand, is a limb-viewing infrared Fourier transform spectrometer that measured atmospheric emissions from 2002 to 2012.[3][4][5]
The accuracy of these satellite-derived data products is assessed through rigorous validation campaigns, comparing the satellite retrievals against independent, high-fidelity measurements from ground-based, balloon-borne, and aircraft-based instruments.
Validation Methodologies and Experimental Protocols
The validation of satellite CFM data involves a multi-faceted approach, comparing satellite measurements with data from various established platforms. Each of these platforms provides a crucial piece of the validation puzzle, from long-term ground-based monitoring to high-resolution vertical profiling via balloon-borne instruments.
Ground-Based Validation: The NDACC Network
A primary method for validating satellite data is through comparison with ground-based remote sensing networks, most notably the Network for the Detection of Atmospheric Composition Change (NDACC). NDACC stations are globally distributed and provide long-term, high-quality measurements of numerous atmospheric trace gases.[6]
-
Data Acquisition: High-resolution Fourier Transform Infrared (FTIR) spectrometers at NDACC sites record direct solar absorption spectra during clear-sky conditions.[7] These instruments are equipped with solar trackers to follow the sun's path.[8] The spectral range is optimized using optical band-pass filters to enhance the signal-to-noise ratio for the target molecules.[7]
-
Instrumentation: Instruments like the Bruker IFS 125HR spectrometer are commonly used, providing a high spectral resolution (e.g., 0.004 cm⁻¹).[9] The instrument's performance, particularly its instrument line shape (ILS), is routinely monitored using calibrated low-pressure gas cells (e.g., HBr).[6][9]
-
Data Retrieval: The recorded spectra are analyzed using retrieval algorithms, such as SFIT4, which is an advancement of the SFIT2 algorithm.[7] This algorithm uses an optimal estimation method to retrieve vertical profiles and total column amounts of the target gases.
-
Input Parameters: The retrieval process requires several key inputs:
-
Vertical profiles of pressure and temperature, typically obtained from sources like the National Centers for Environmental Prediction (NCEP).[7]
-
A priori vertical profiles of the target and interfering gases, often derived from atmospheric models like the Whole Atmosphere Community Climate Model (WACCM).[7]
-
Spectroscopic parameters (e.g., line intensity, air-broadened half-width) from databases like HITRAN.[10]
-
-
Data Product Generation: The algorithm iteratively adjusts the vertical profile of the target gas until the calculated spectrum best matches the measured solar spectrum. The final data products include total column abundances and vertical profiles, along with detailed error analyses.
dot graph TD { rankdir="LR"; bgcolor="#F1F3F4";
}
Caption: Workflow for validating satellite data using ground-based FTIR spectrometers.
In-Situ Profiling: Balloon-Borne AirCore Sampling
For high-resolution vertical profiling, balloon-borne sampling provides direct measurements of air parcels at various altitudes. The NOAA AirCore system is an innovative method for collecting a continuous air sample from the stratosphere down to the surface.[11][12]
-
Preparation: The AirCore, a long coiled tube, is flushed with a fill gas of known composition.[12] This fill gas often contains an elevated concentration of a specific tracer to distinguish it from the atmospheric sample during analysis.[12]
-
Balloon Launch and Ascent: The AirCore is launched on a small weather balloon with one end of the tube open. As the balloon ascends, the lower ambient pressure causes the fill gas to evacuate the tube. By the time it reaches its peak altitude (typically around 25-30 km), about 99% of the fill gas is evacuated.[11]
-
Descent and Sampling: At peak altitude, the payload is released from the balloon and descends via parachute. During the descent, ambient air passively fills the tube, with the air from the highest altitudes entering first and filling the end of the tube furthest from the opening. This process captures a continuous profile of the atmosphere.
-
Sample Analysis: After recovery, the AirCore is connected to a laboratory-based Gas Chromatograph with an Electron Capture Detector (GC-ECD). The air sample is pushed through the GC-ECD system, which separates and quantifies a suite of trace gases, including CFC-11, CFC-12, and HCFC-22.[12]
-
Data Processing: The continuous measurements from the GC-ECD are mapped to specific altitudes based on the known volume of the AirCore tubing and the pressure and temperature data recorded during the balloon's descent. This results in a high-resolution vertical profile of the measured chlorofluoromethanes.
dot graph TD { rankdir="TB"; bgcolor="#F1F3F4";
}
Caption: The process of atmospheric profiling and satellite validation using AirCore.
Satellite-to-Satellite Intercomparison
Comparing data from different satellite instruments is another critical validation step. This allows for an assessment of consistency and helps to identify potential systematic biases in retrieval algorithms or instrument calibration. For instance, ACE-FTS HCFC-22 data have been compared with retrievals from the MIPAS instrument.
-
Coincidence Criteria: A key aspect of satellite intercomparison is defining the "matchup" or coincidence criteria. This involves setting thresholds for the maximum allowable difference in time, latitude, and longitude between measurements from the two satellites. For example, a comparison between ACE-FTS and MIPAS used coincidence criteria of ±12 hours, ±10° latitude, and ±20° longitude.[13]
-
Data Handling: If multiple profiles from one instrument match a single profile from the other, a selection criterion is applied, such as choosing the profile with the closest latitude.[13]
-
Profile Comparison: The matched vertical profiles are then compared on a layer-by-layer basis to calculate the mean differences and standard deviations at different altitudes. This provides a detailed picture of the agreement between the two satellite datasets across the vertical extent of the measurements.
Quantitative Comparison of Satellite and Validation Data
Validation studies have quantified the agreement between satellite-derived CFM data and measurements from correlative platforms. The following tables summarize key findings from these comparisons.
Table 1: ACE-FTS vs. Correlative Data for HCFC-22
| Comparison Platform | Altitude Range | Bias / Difference | Reference |
| MIPAS | 17 - 29 km | ACE-FTS low bias of ~5–10 ppt | [1][13] |
| 10 - 13 km | ACE-FTS high bias of up to 3 ppt | [1][13] | |
| 13 - 22 km | Differences range from -5 to +3 ppt | [1][13] | |
| Aircraft & Balloon | 5 - 15 km | ACE-FTS low bias of 0%–10% | [1][14] |
| 15 - 25 km | Within ±15% | [1][14] | |
| CMAM39 Model | General UTLS | Agreement within ±5% (some exceptions) | [1][14] |
| 15 - 25 km (Extratropics) | ACE-FTS negative bias of 5%–30% | [1][14] |
Table 2: MIPAS vs. Balloon-Borne MIPAS-B for CFC-11 & CFC-12
| Compound | Altitude Range | Agreement Level | Reference |
| CFC-11 | Lower Stratosphere (< 20 km) | Deviations up to ±10% | [4][15] |
| Lower Stratosphere | Good agreement (5% to 20%) | [4] | |
| CFC-12 | Lower Stratosphere | Good agreement (5% to 20%) | [4] |
Note: MIPAS-B is a balloon-borne precursor to the satellite instrument, providing a high-quality reference for validation.[3][4]
Logical Framework for Satellite Data Validation
The overall validation process is a systematic workflow that integrates data from multiple sources to establish the quality of a satellite data product. This involves identifying coincident measurements, comparing them while accounting for differences in measurement characteristics, and analyzing the resulting statistics to quantify biases and uncertainties.
dot graph { layout=dot; bgcolor="#F1F3F4"; node [shape=rectangle, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
}
Caption: A generalized logical framework for the validation of satellite atmospheric data.
Conclusion
The validation of satellite remote sensing data for atmospheric chlorofluoromethanes is a continuous and essential process that ensures the scientific community can rely on these global datasets for climate and atmospheric chemistry research. Comparisons with ground-based FTIR networks, in-situ balloon profiles, and other satellite instruments demonstrate a good level of agreement for key species like CFC-11, CFC-12, and HCFC-22, typically within a 5-20% range in the lower stratosphere.[4] These validation efforts not only quantify the accuracy of satellite products but also highlight areas for improvement in retrieval algorithms and future instrument design.
References
- 1. AMT - Validation of Atmospheric Chemistry Experiment Fourier Transform Spectrometer (ACE-FTS) chlorodifluoromethane (HCFC-22) in the upper troposphere and lower stratosphere [amt.copernicus.org]
- 2. "Trends in Atmospheric Composition Between 2004-2023 Using Version 5 AC" by Matthew Schmidt, Peter Bernath et al. [digitalcommons.odu.edu]
- 3. researchgate.net [researchgate.net]
- 4. AMT - Long-term validation of MIPAS ESA operational products using MIPAS-B measurements [amt.copernicus.org]
- 5. AMT - Version 8 IMK/IAA MIPAS measurements of CFC-11, CFC-12, and HCFC-22 [amt.copernicus.org]
- 6. essd.copernicus.org [essd.copernicus.org]
- 7. AMT - Advancing CH4 and N2O retrieval strategies for NDACC/IRWG FTIR observations with the support of airborne in situ measurements [amt.copernicus.org]
- 8. researchgate.net [researchgate.net]
- 9. ESSD - Network for the Detection of Atmospheric Composition Change (NDACC) Fourier transform infrared (FTIR) trace gas measurements at the University of Toronto Atmospheric Observatory from 2002 to 2020 [essd.copernicus.org]
- 10. impacts.ucar.edu [impacts.ucar.edu]
- 11. Carbon Cycle Greenhouse Gases - NOAA Global Monitoring Laboratory [gml.noaa.gov]
- 12. AGU24 [agu.confex.com]
- 13. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 14. Validation of Atmospheric Chemistry Experiment Fourier Transform Spectrometer (ACE-FTS) chlorodifluoromethane (HCFC-22) in the upper troposphere and lower stratosphere - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 15. amt.copernicus.org [amt.copernicus.org]
Safety Operating Guide
Proper Disposal of Chlorofluoromethane: A Guide for Laboratory Professionals
An imperative guide to the safe handling and disposal of chlorofluoromethane, ensuring the safety of laboratory personnel and environmental protection.
This compound (Freon-31) and related hydrochlorofluorocarbons (HCFCs) like chlorodifluoromethane (B1668795) (HCFC-22) are recognized as Class II ozone-depleting substances.[1] Due to their environmental impact, their release into the atmosphere is strictly regulated. Proper disposal is not only a matter of regulatory compliance but also a critical component of responsible laboratory practice. Researchers, scientists, and drug development professionals must adhere to stringent procedures to ensure these materials are handled and disposed of safely.
This document provides essential safety and logistical information for the proper disposal of this compound from a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a colorless, non-flammable liquefied gas.[1] While it has low acute toxicity, it presents several physical and chemical hazards that require immediate attention.
Key Hazards:
-
Frostbite : Contact with the rapidly expanding gas or liquefied form can cause severe frostbite.[1][2]
-
Asphyxiation : In high concentrations, the gas can displace oxygen, leading to dizziness, unconsciousness, and potentially death.[1]
-
Hazardous Decomposition : When exposed to high temperatures or flames, this compound can decompose into highly toxic gases such as hydrogen fluoride, hydrogen chloride, and phosgene.[1][2]
-
Pressurized Container : Gas cylinders are under pressure and may rupture or explode if heated.[3]
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection : Safety glasses or goggles.
-
Hand Protection : Insulated gloves to protect against frostbite.
-
Skin Protection : A lab coat or other protective clothing.
Work should always be conducted in a well-ventilated area, and open flames or high-heat sources must be avoided.[4]
Occupational Exposure Limits
To ensure personnel safety, exposure to this compound and its common analogue, chlorodifluoromethane, must be kept below established occupational exposure limits (OELs).
| Agency | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) / Ceiling (C) |
| OSHA (PEL) | 1000 ppm (3500 mg/m³) (8-hour) | Not Established |
| NIOSH (REL) | 1000 ppm (3500 mg/m³) (10-hour) | 1250 ppm (4375 mg/m³) (15-minute) |
| ACGIH (TLV) | 1000 ppm (3540 mg/m³) (8-hour) | Not Established |
Data presented for Chlorodifluoromethane (CAS: 75-45-6), a common and representative HCFC.[1][2][5]
Step-by-Step Disposal Protocol
The disposal of this compound from a laboratory setting involves collection and transfer to a licensed hazardous waste disposal facility. Under no circumstances should this compound be released into the environment, vented in a fume hood, or disposed of via drains. [6] The following protocol outlines the necessary steps for researchers.
Protocol: Segregation and Preparation of this compound Waste
-
Identify and Segregate:
-
Identify all containers of unwanted this compound, including lecture bottles, gas cylinders, and contaminated materials.
-
Segregate these items from other laboratory waste streams in a designated, well-ventilated, and secure waste accumulation area.[7]
-
-
Container Inspection and Integrity:
-
Ensure the original container, typically a gas cylinder, is in good condition, with the valve intact and not leaking.
-
Confirm that the valve is securely closed.
-
Protect cylinders from physical damage; do not drag, roll, or drop them.[8]
-
-
Proper Labeling:
-
Clearly label the container as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" or "Chlorodifluoromethane."
-
The associated hazards (e.g., "Non-Flammable Gas," "Contains gas under pressure; may explode if heated").
-
The accumulation start date (the date the container was designated as waste).
-
The name of the principal investigator and the laboratory location.[9]
-
-
-
Arrange for Collection:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7]
-
Provide the EHS office with all necessary information about the waste, including the chemical name, container size, and quantity.
-
Follow any institution-specific procedures for waste pickup requests.
-
-
Documentation and Record-Keeping:
-
Maintain a log of all hazardous waste generated, including the chemical name, amount, and disposal date. This is crucial for regulatory compliance.[9]
-
The ultimate disposal of this compound is managed by specialized facilities. The primary methods are:
-
Recycling and Reclamation : Used refrigerant gases are often sent to EPA-certified reclaimers who purify them to virgin specifications for resale.[10]
-
Destruction : If reclamation is not feasible, the chemical is destroyed via high-temperature incineration in an authorized facility equipped with appropriate scrubbers to neutralize acidic decomposition products.[11]
Disposal Workflow for this compound
The following diagram illustrates the logical steps for the proper disposal of this compound from a research laboratory.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment.
References
- 1. 1988 OSHA PEL Project - Chlorodifluoromethane | NIOSH | CDC [archive.cdc.gov]
- 2. nj.gov [nj.gov]
- 3. phmsa.dot.gov [phmsa.dot.gov]
- 4. DICHLOROMONOFLUOROMETHANE | Occupational Safety and Health Administration [osha.gov]
- 5. CHLORODIFLUOROMETHANE | Occupational Safety and Health Administration [osha.gov]
- 6. phmsa.dot.gov [phmsa.dot.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. gzlabfurniture.com [gzlabfurniture.com]
- 10. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 11. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
Personal protective equipment for handling Chlorofluoromethane
Essential Safety and Handling Guide for Chlorofluoromethane
This guide provides comprehensive, immediate safety protocols and logistical information for the handling and disposal of this compound (also known as HCFCs or Freon). Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure safe laboratory operations.
This compound is a colorless, liquefied, non-flammable gas with a faint, ethereal odor.[1][2] While non-flammable, it poses significant health risks. The gas is heavier than air and can displace oxygen in poorly ventilated or low-lying areas, leading to asphyxiation.[3] Inhalation can cause central nervous system depression, with symptoms like dizziness and drowsiness, and at high concentrations, may lead to cardiac arrhythmia and death.[1][2] Direct contact with the liquefied gas or rapidly expanding vapors can cause severe frostbite.[1] Furthermore, decomposition of this compound on contact with hot surfaces or flames can produce highly toxic and corrosive fumes, including phosgene (B1210022) and hydrogen fluoride.[1]
Occupational Exposure Limits
Adherence to established occupational exposure limits (OELs) is critical to prevent overexposure. The following table summarizes the key regulatory limits for this compound.
| Regulatory Body | Exposure Limit Type | Value (ppm) | Value (mg/m³) |
| ACGIH | TLV-TWA (8-hour) | 1,000 ppm[4] | 3,540 mg/m³ |
| NIOSH | REL-TWA (10-hour) | 1,000 ppm[4][5] | 3,500 mg/m³[5] |
| NIOSH | REL-STEL (15-min) | 1,250 ppm[4][5] | 4,375 mg/m³[5] |
| OSHA | PEL-TWA (8-hour) | 1,000 ppm[2][5] | 3,500 mg/m³[5] |
ACGIH: American Conference of Governmental Industrial Hygienists; TLV-TWA: Threshold Limit Value - Time-Weighted Average; NIOSH: National Institute for Occupational Safety and Health; REL-TWA: Recommended Exposure Limit - Time-Weighted Average; STEL: Short-Term Exposure Limit; OSHA: Occupational Safety and Health Administration; PEL-TWA: Permissible Exposure Limit - Time-Weighted Average.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate level of PPE. The following recommendations are provided for routine handling and emergency situations.
| Protection Type | Routine Handling / Low Exposure Potential | Emergency / High Exposure Potential |
| Respiratory | Work in a well-ventilated area with local exhaust ventilation.[3] | NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece in positive pressure mode.[4][6] |
| Hand | Cold-insulating gloves for handling liquid. Leather or working gloves for handling cylinders.[7] | Inner and outer chemical-resistant gloves.[8] |
| Eye/Face | Safety glasses with side shields or chemical splash goggles.[7] | Full-face respirator or safety goggles in combination with a face shield.[6][8] |
| Body | Standard laboratory coat. Leather safety shoes when handling cylinders.[7] | Fully encapsulating chemical- and vapor-protective suit.[8] |
Operational and Disposal Plans
Experimental Protocol: Safe Handling and Storage
Storage:
-
Store cylinders in a cool, dry, well-ventilated, fireproof area, out of direct sunlight and away from heat sources.[3][9]
-
Ensure cylinders are properly secured in an upright position to prevent falling or damage.[7]
-
Segregate full and empty cylinders and use a "first-in, first-out" inventory system.[1]
-
Store away from incompatible materials, particularly powdered metals such as aluminum and zinc.
Handling:
-
Before use, read and understand the Safety Data Sheet (SDS).[9]
-
Ensure the work area is well-ventilated, and that oxygen detectors are in use where asphyxiating gases may be released.[7]
-
Wear appropriate PPE as detailed above, including safety glasses and insulating gloves.[7]
-
Protect cylinders from physical damage; do not drag, roll, or drop them. Use a suitable hand truck for movement.[7][10]
-
Use equipment and piping rated for cylinder pressure. A backflow prevention device should be used in the piping.[9]
-
Use non-sparking tools to prevent ignition sources.[3]
-
When finished, close the cylinder valve and replace the valve cover.[7][9]
Emergency Protocol: Spill and Leak Response
A leak of this compound can rapidly create an oxygen-deficient atmosphere.
-
Evacuate: Immediately evacuate all personnel from the affected area.[11]
-
Ventilate: Increase ventilation to the area to disperse the gas. Exhaust vapors outdoors.[6]
-
Isolate: Stop the leak only if it is safe to do so. This should only be attempted by trained personnel wearing appropriate PPE.[7][11]
-
Restrict Access: Prevent entry into the area until the atmosphere has been proven safe by air monitoring.[7]
-
PPE: Personnel involved in stopping the leak must wear a positive-pressure, self-contained breathing apparatus (SCBA) and appropriate protective clothing.[4][7]
Caption: Logical workflow for responding to a this compound leak.
Disposal Plan
This compound is an ozone-depleting substance, and its release into the atmosphere is regulated.[1][12]
-
Do Not Vent: It is illegal to intentionally vent this compound refrigerant into the atmosphere.[12]
-
Recovery: Use certified recovery equipment to transfer the gas from the system or equipment into a designated recovery cylinder.
-
Labeling: Clearly label the recovery cylinder with the type of refrigerant and mark it as "Used" or "Contaminated."
-
Professional Disposal: Contact a licensed hazardous waste disposal contractor or an EPA-certified refrigerant reclaimer for proper disposal or recycling.[9][13]
-
Record Keeping: Maintain records of refrigerant disposal for at least three years to comply with regulations.[12]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | 1. Remove the person from the exposure area to fresh air immediately.[3] 2. If breathing has stopped, begin rescue breathing. If heart action has stopped, begin CPR.[4] 3. Keep the victim warm and at rest.[7] 4. Seek immediate medical attention.[3] Adrenergic agents are contraindicated. |
| Skin Contact (Frostbite) | 1. Immediately flush the affected area with large amounts of lukewarm water (not to exceed 105°F or 41°C).[7] 2. Do NOT rub the affected area or remove clothing that is frozen to the skin.[3] 3. Seek immediate medical attention.[3] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] 2. Remove contact lenses if it is easy to do so.[3] 3. Seek immediate medical attention.[3] |
| Ingestion | Ingestion is not considered a likely route of exposure for a liquefied gas.[11] If it occurs, rinse the mouth with water and seek medical advice.[3] |
References
- 1. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 2. 1988 OSHA PEL Project - Chlorodifluoromethane | NIOSH | CDC [archive.cdc.gov]
- 3. echemi.com [echemi.com]
- 4. nj.gov [nj.gov]
- 5. CHLORODIFLUOROMETHANE | Occupational Safety and Health Administration [osha.gov]
- 6. beaufort.tricare.mil [beaufort.tricare.mil]
- 7. amp.generalair.com [amp.generalair.com]
- 8. epa.gov [epa.gov]
- 9. airgas.com [airgas.com]
- 10. airgas.com [airgas.com]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. epa.gov [epa.gov]
- 13. airgas.com [airgas.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
